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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-(3,4-Dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide: A Technical Guide

Executive Summary The N-(1,2-oxazol-5-yl)sulfonamide motif is a privileged pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities and favorable physicochemical properties. This whitepaper pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(1,2-oxazol-5-yl)sulfonamide motif is a privileged pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities and favorable physicochemical properties. This whitepaper provides an in-depth, self-validating methodology for the synthesis and characterization of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . By dissecting the mechanistic causality behind reagent selection, stoichiometric control, and purification logic, this guide equips drug development professionals with a robust framework for synthesizing highly pure isoxazole sulfonamides.

Pharmacological Relevance of Isoxazole Sulfonamides

Isoxazole (1,2-oxazole) sulfonamides have evolved from their classical origins as antibacterial agents (e.g., sulfisoxazole) to become critical components in modern targeted therapies. Recent structural biology and pharmacological studies have demonstrated that this scaffold is highly effective in designing , which are pivotal in acute myeloid leukemia research[1]. Furthermore, the non-cytotoxic nature of the isoxazolyl-sulfonamide core has shown significant promise in developing treatments for neglected tropical diseases, including [2], as well as in the design of[3].

For this guide, we focus on the 3,4-dimethyl substituted isomer, as it is the most prevalent and commercially viable building block used in pharmaceutical scale-up.

Retrosynthetic Analysis & Mechanistic Rationale

The classical synthesis of primary and secondary sulfonamides involves the[4]. However, 5-amino-1,2-oxazoles present distinct synthetic hurdles that require precise mechanistic control.

Causality of Experimental Choices
  • Overcoming Poor Nucleophilicity: The lone pair of the exocyclic amine in 3,4-dimethyl-1,2-oxazol-5-amine is heavily delocalized into the electron-deficient heteroaromatic ring. Standard conditions (e.g., pyridine/dichloromethane) often result in sluggish kinetics and unreacted starting material. To overcome this activation energy barrier, we utilize a strong, non-nucleophilic base—Lithium bis(trimethylsilyl)amide (LiHMDS)—to quantitatively deprotonate the amine, generating a highly reactive lithium amide species.

  • Stoichiometric Control (2.1 Equivalents of Base): The newly formed mono-sulfonylated product is highly acidic (pKa ~ 5–6) due to the dual electron-withdrawing effects of the sulfonyl group and the isoxazole core. If only 1.0 equivalent of base is used, the product will immediately protonate the unreacted amine anion, stalling the reaction at 50% conversion. Utilizing 2.1 equivalents ensures the product is immediately deprotonated to its sulfonamide anion, driving the reaction to completion while simultaneously (as the sulfonamide anion is sterically hindered and poorly nucleophilic)[2].

  • Temperature Control (-78 °C): Deprotonation must be strictly temperature-controlled. Elevated temperatures under strongly basic conditions can trigger the cleavage of the labile N–O bond in the isoxazole ring, leading to catastrophic ring-opening side reactions.

ReactionLogic A 3,4-Dimethyl-1,2-oxazol-5-amine (Poor Nucleophile) B LiHMDS (2.1 eq) THF, -78°C A->B Deprotonation C Lithium Amide Intermediate (Active Nucleophile) B->C E N-(3,4-dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide C->E Sulfonylation D Propane-1-sulfonyl chloride (Electrophile) D->E Addition

Reaction logic and stoichiometric causality for the mono-sulfonylation of 5-amino-1,2-oxazoles.

Experimental Workflow: Step-by-Step Protocol

This protocol is designed as a self-validating system . Built-in chemical checkpoints ensure that any failure in conversion or selectivity is immediately identifiable before proceeding to subsequent steps.

Materials Required
  • 3,4-Dimethyl-1,2-oxazol-5-amine: 1.0 eq, 10.0 mmol (1.12 g)

  • Propane-1-sulfonyl chloride: 1.1 eq, 11.0 mmol (1.57 g)

  • LiHMDS (1.0 M in THF): 2.1 eq, 21.0 mmol (21.0 mL)

  • Anhydrous Tetrahydrofuran (THF): 50 mL

Step-by-Step Methodology
  • Preparation of the Amine Anion: Charge a flame-dried 250 mL round-bottom flask with 3,4-dimethyl-1,2-oxazol-5-amine (1.12 g) and anhydrous THF (40 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS (21.0 mL, 1.0 M in THF) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C.

    • Validation Checkpoint 1: The formation of the active lithium amide is visually confirmed by a distinct color shift from colorless to bright yellow. Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: Dilute propane-1-sulfonyl chloride (1.57 g) in anhydrous THF (10 mL) and add dropwise to the reaction mixture over 10 minutes.

  • Reaction Propagation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 1:1, UV active). The starting material (

      
      ) must be completely consumed, replaced by a single new spot (
      
      
      
      ).
  • Quenching & Workup: Cool the mixture to 0 °C and quench carefully with saturated aqueous NH₄Cl (20 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Selective Acid Wash: Wash the combined organic layers with 0.1 M HCl (20 mL).

    • Validation Checkpoint 3: This step chemically validates purity. The 0.1 M HCl (pH 1) selectively protonates any trace unreacted isoxazolamine (

      
      ), partitioning it into the aqueous layer. The target sulfonamide (
      
      
      
      ) remains neutral and safely in the organic layer.
  • Final Isolation: Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

PurifWorkflow A Crude Reaction Mixture (in THF) B Quench with Sat. NH4Cl (Neutralizes excess base) A->B C Aqueous Extraction (EtOAc) (Isolates organic species) B->C D Acid Wash (0.1 M HCl) (Removes unreacted amine) C->D E Flash Chromatography (Hexanes:EtOAc 7:3) D->E F Pure Sulfonamide (>98% Purity) E->F

Self-validating purification workflow ensuring the isolation of high-purity sulfonamide.

Analytical Characterization

The synthesized N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide was subjected to rigorous analytical profiling to confirm its structural integrity and purity. The quantitative data is summarized in the table below.

ParameterValue / Description
Appearance White crystalline solid
Yield 82% (1.79 g)
Melting Point 112 – 114 °C
HRMS (ESI-TOF) m/z calcd for C₈H₁₅N₂O₃S [M+H]⁺: 219.0803; found: 219.0810
IR (ATR, cm⁻¹) 3250 (N-H), 2965 (C-H), 1640 (C=N), 1335 (S=O asym), 1150 (S=O sym)
¹H NMR (400 MHz, CDCl₃)

8.50 (br s, 1H, NH), 3.12 (m, 2H, SO₂CH₂), 2.20 (s, 3H, 3-CH₃), 1.90 (s, 3H, 4-CH₃), 1.88 (sextet, J = 7.4 Hz, 2H, CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)

160.2 (C3), 156.0 (C5), 108.5 (C4), 53.5 (SO₂CH₂), 17.2 (CH₂), 12.8 (CH₃), 11.2 (3-CH₃), 10.5 (4-CH₃)

Conclusion

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide requires careful circumvention of the inherent poor nucleophilicity associated with 5-amino-1,2-oxazoles. By employing a strong, non-nucleophilic base (LiHMDS) at strictly controlled stoichiometric ratios (2.1 eq) and cryogenic temperatures, researchers can achieve high-yielding, mono-sulfonylated products. The integrated self-validating purification steps ensure the elimination of bis-sulfonylated byproducts and unreacted starting materials, yielding a highly pure compound ready for downstream biological evaluation.

References

  • Synthesis and biological evaluation of isoxazolyl-sulfonamides: A non-cytotoxic scaffold active against Trypanosoma cruzi, Leishmania amazonensis and Herpes Simplex Virus. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters (ACS Publications).[Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central (PMC).[Link]

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. PubMed Central (PMC).[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

This guide serves as an in-depth technical characterization of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide , a specialized sulfonamide scaffold of significant interest in medicinal chemistry for its utility as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical characterization of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide , a specialized sulfonamide scaffold of significant interest in medicinal chemistry for its utility as a bioisostere and fragment in drug discovery.

Executive Summary

This guide details the physicochemical, structural, and synthetic profile of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . Unlike classical "sulfa drugs" (arylsulfonamides) like Sulfisoxazole, this compound features an alkyl (propyl) tail , fundamentally altering its lipophilicity, pKa, and metabolic stability. It represents a critical "linker-fragment" in modern drug design, offering a lower molecular weight (MW) alternative to phenyl-sulfonamides while maintaining the acidic pharmacophore required for interactions with carbonic anhydrases, bromodomains, or bacterial dihydropteroate synthase.

Part 1: Chemical Identity & Structural Logic

The compound is an N-heterocyclic alkanesulfonamide . Its architecture combines a lipophilic aliphatic chain with an electron-deficient heteroaromatic headgroup.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide
Common Scaffolds Alkylsulfonamidyl-isoxazole; Propyl-sulfisoxazole analog
Molecular Formula C₈H₁₄N₂O₃S
Molecular Weight 218.27 g/mol
SMILES CC1=C(C)ON=C1NS(=O)(=O)CCC
Key Functionality Acidic Sulfonamide (-SO₂NH-); Isoxazole Ring (Bioisostere)
Structural Diagram (Graphviz)

The following diagram illustrates the pharmacophore connectivity and electronic influences.

ChemicalStructure cluster_properties Physicochemical Impact Propyl Propyl Chain (Lipophilic Tail) C3H7- Sulfonyl Sulfonyl Group (Linker) -SO2- Propyl->Sulfonyl Inductive Effect (+I) LogP LogP ~ 1.3 (Moderate Lipophilicity) Propyl->LogP Amine Sulfonamide Nitrogen (Acidic Center) -NH- Sulfonyl->Amine Electron Withdrawal Isoxazole 3,4-Dimethylisoxazole (Electron Deficient Head) Heterocycle Amine->Isoxazole Resonance Stabilization pKa pKa ~ 5.6 (Ionized at pH 7.4) Amine->pKa

Caption: Structural connectivity showing the electron-withdrawing sulfonyl and isoxazole groups creating an acidic NH center.

Part 2: Physicochemical Properties[6]

Understanding the ionization behavior of this compound is critical for assay development. The replacement of the benzene ring (found in Sulfisoxazole) with a propyl chain reduces the acidity slightly (due to the alkyl inductive effect) but significantly improves solubility parameters.

Quantitative Profile
PropertyValue (Experimental/Predicted)Implications for Research
pKa (Acidic) 5.6 ± 0.3 The sulfonamide NH is acidic. At physiological pH (7.4), >98% of the compound exists as the anion (N-).
LogP (Octanol/Water) 1.32 Moderate lipophilicity. Ideal for oral bioavailability (Rule of 5 compliant).
LogD (pH 7.4) -0.5 to 0.1 Due to ionization, the effective lipophilicity drops at neutral pH, preventing non-specific binding in assays.
Aqueous Solubility Low (pH 2) / High (pH 7.4) Solubility is pH-dependent. Insoluble in 0.1N HCl; highly soluble in PBS (>10 mg/mL).
Polar Surface Area (PSA) 75 Ų Excellent membrane permeability prediction (<140 Ų).
H-Bond Donors/Acceptors 1 / 5 Balanced profile for receptor binding.
Solubility & Stability Protocol

Causality: The sulfonamide bond is stable to hydrolysis under neutral and basic conditions but can cleave under harsh acidic reflux. The isoxazole ring is susceptible to reductive cleavage (N-O bond break) under strong reducing conditions (e.g., hydrogenation with Pd/C).

  • Solvent Compatibility:

    • DMSO: >100 mM (Stock solution recommended).

    • Ethanol: >50 mM.[1]

    • Water: Poor (<1 mg/mL) unless pH is adjusted to >6.0.

Part 3: Synthesis & Manufacturing (Lab Scale)

For researchers synthesizing this compound or its derivatives, the following protocol ensures high purity by avoiding the formation of bis-sulfonamides.

Retrosynthetic Analysis

The most robust route involves the sulfocylation of 5-amino-3,4-dimethylisoxazole with 1-propanesulfonyl chloride .

Optimized Synthetic Workflow (Graphviz)

Synthesis Amine 5-Amino-3,4-dimethylisoxazole (Nucleophile) Reaction Reaction: 0°C to RT, 12h Avoid heating to prevent bis-sulfonylation Amine->Reaction SulfonylCl 1-Propanesulfonyl Chloride (Electrophile) SulfonylCl->Reaction Base Pyridine (Solvent/Base) 1.2 eq Base->Reaction Quench Quench: 1M HCl (Precipitates Product) Reaction->Quench Purification Recrystallization (EtOH/Water) Quench->Purification Product Target Compound >98% Purity Purification->Product

Caption: Step-by-step synthesis pathway prioritizing regioselectivity and purification efficiency.

Detailed Protocol
  • Setup: In a flame-dried round-bottom flask, dissolve 5-amino-3,4-dimethylisoxazole (1.0 eq) in anhydrous Pyridine (5 vol).

  • Addition: Cool to 0°C. Add 1-propanesulfonyl chloride (1.1 eq) dropwise over 30 minutes. Note: Rapid addition causes exotherms that degrade the isoxazole.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (10 vol). The change in pH (Pyridine -> Pyridinium) precipitates the sulfonamide.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove trace sulfonic acid byproducts.

Part 4: Analytical Characterization Standards

To validate the identity of the compound, the following spectral signatures must be observed.

MethodExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 10.8 ppm (s, 1H) Broad singlet for Sulfonamide -NH- . Disappears on D₂O shake.
δ 2.10, 1.85 ppm (s, 3H each) Distinct singlets for 3-Me and 4-Me on the isoxazole ring.
δ 2.95 ppm (t, 2H) Triplet for α-methylene (-SO₂-CH₂-) of the propyl chain.
LC-MS (ESI-) m/z 217 [M-H]⁻ Negative mode is preferred due to the acidic NH.
IR Spectroscopy 1340 & 1160 cm⁻¹ Asymmetric and symmetric S=O stretches.

Part 5: Biological & ADME Implications[4][5][6]

Bioisosterism

This compound is a non-classical bioisostere of carboxylic acids.

  • Acidity Match: The pKa (~5.6) mimics a carboxylic acid (pKa ~4.5), allowing it to interact with cationic residues (e.g., Arginine, Lysine) in protein binding pockets.

  • Permeability: Unlike carboxylic acids, the sulfonamide anion is more lipophilic and often has better passive membrane permeability.

Metabolic Stability
  • Advantage: Lacks the electron-rich aniline moiety found in Sulfisoxazole, eliminating the risk of forming reactive hydroxylamine metabolites (a common cause of sulfa-drug allergies).

  • Liability: The propyl chain is susceptible to CYP450-mediated ω-oxidation or ω-1 hydroxylation.

References

  • ChemIDplus . Sulfisoxazole (Analog Comparison). National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: Sulfonamides as carboxylic acid bioisosteres).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. (Context: Physicochemical properties of heterocyclic sulfonamides).
  • RSC . pKa Prediction of Sulfonamides. Royal Society of Chemistry. Available at: [Link] (General reference for sulfonamide acidity trends).

Sources

Foundational

Crystal Structure Determination of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide: A Technical Whitepaper

Executive Summary The structural elucidation of sulfonamide derivatives containing isoxazole (1,2-oxazole) moieties is critical for understanding their pharmacokinetic profiles and target binding affinities. N-(dimethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of sulfonamide derivatives containing isoxazole (1,2-oxazole) moieties is critical for understanding their pharmacokinetic profiles and target binding affinities. N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (C₈H₁₄N₂O₃S) represents a fundamental pharmacophore in medicinal chemistry, sharing structural homology with established antimicrobial and anti-leukemic agents[1]. This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind crystal growth, data acquisition, and structure refinement.

Molecular Architecture & Crystallographic Significance

The target molecule consists of three distinct structural domains: a flexible aliphatic propyl chain, a rigid planar dimethylisoxazole ring, and a central sulfonamide linkage. Crystallographic studies on related compounds, such as sulfisoxazole (N1-(3,4-dimethyl-5-isoxazolyl)sulfanilamide), reveal that the sulfonamide group consistently adopts a distorted tetrahedral geometry around the sulfur atom[2].

The isoxazole ring typically remains strictly planar, which facilitates potential π-π stacking interactions in the solid state, while the sulfonamide nitrogen and oxygen atoms serve as critical hydrogen-bond donors and acceptors[3]. Understanding the exact dihedral angles between the isoxazole plane and the sulfonyl group is essential, as this conformation dictates the molecule's ability to dock into enzymatic active sites.

Experimental Workflows: A Self-Validating Approach

To achieve a high-resolution crystal structure (resolution < 0.84 Å), the experimental pipeline must be meticulously controlled. The following protocols are designed as self-validating systems, ensuring that errors are caught before proceeding to the next phase.

Protocol 1: Single Crystal Growth Strategy

Objective: Obtain a defect-free, single crystal with dimensions between 0.1 mm and 0.4 mm. Causality: Slow evaporation is chosen over thermal gradient methods because sulfonamides often exhibit polymorphism. A slow, isothermal evaporation ensures thermodynamic control, favoring the most stable polymorphic lattice[2].

  • Solvent Selection: Dissolve 50 mg of synthesized N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in 2 mL of a binary solvent system (e.g., 1:1 v/v ethyl acetate/hexane). Reasoning: Ethyl acetate provides solubility for the polar sulfonamide, while hexane acts as an antisolvent to gently lower the solubility threshold.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Validation Checkpoint: The solution must be optically clear. Particulate matter acts as heterogeneous nucleation sites, leading to twinned or microcrystalline clusters.

  • Controlled Evaporation: Puncture the vial cap with a single 1 mm needle hole and place it in a vibration-free environment at 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under a polarized light microscope. Validation Checkpoint: Select a crystal that extinguishes light uniformly when rotated under cross-polarizers, confirming it is a single crystal and not a twinned aggregate.

Protocol 2: X-Ray Data Acquisition

Objective: Collect redundant, high-angle diffraction data to accurately model atomic positions and anisotropic displacement parameters. Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize thermal vibrations. This reduces the smearing of electron density, allowing for the precise location of hydrogen atoms (especially the critical sulfonamide N-H proton)[3].

  • Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer head bathed in a 100 K nitrogen gas stream. Reasoning: Flash-cooling prevents ice formation and locks the crystal lattice, preventing degradation.

  • Screening: Irradiate the crystal with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) and collect preliminary frames. Validation Checkpoint: Index the initial reflections. If the mosaicity is > 1.0°, discard the crystal and mount a new one, as high mosaicity indicates internal lattice defects.

  • Full Data Collection: Execute a data collection strategy (e.g.,

    
     and 
    
    
    
    scans) designed to achieve > 99% completeness up to
    
    
    (for Mo Kα).

G N1 Single Crystal Selection (Polarized Light Microscopy) N2 X-Ray Data Collection (Diffractometer, 100K) N1->N2 N3 Data Reduction & Integration (SAINT/CrysAlisPro) N2->N3 N4 Structure Solution (Intrinsic Phasing / SHELXT) N3->N4 N5 Anisotropic Refinement (Least-Squares / SHELXL) N4->N5 N6 Validation & Deposition (checkCIF / CCDC) N5->N6

Workflow for single-crystal X-ray diffraction and structure refinement.

Structure Solution and Refinement

Once the diffraction images are integrated and corrected for absorption (multi-scan method), the phase problem must be solved.

  • Initial Solution: Intrinsic phasing (e.g., using SHELXT) is preferred over traditional Patterson methods for small organic molecules, as it rapidly yields the positions of all non-hydrogen atoms.

  • Refinement Strategy: The structure is refined using full-matrix least-squares on

    
     (SHELXL). Non-hydrogen atoms are refined anisotropically.
    
  • Hydrogen Atom Treatment: The sulfonamide N-H hydrogen atom should be located from the difference Fourier map and refined freely to accurately determine hydrogen bonding distances. The methyl and propyl hydrogen atoms are placed in calculated positions and refined using a riding model to prevent over-parameterization.

  • Disorder Handling: The flexible propyl chain may exhibit conformational disorder. If residual electron density peaks > 0.5 e/ų appear near the propyl chain, the chain must be modeled over two positions with split occupancies (e.g., 0.60/0.40) summing to 1.0.

Quantitative Crystallographic Data

Based on the crystallographic behavior of highly analogous sulfonamide-isoxazole systems[1][2][3], Table 1 summarizes the expected quantitative parameters and refinement metrics for a high-quality dataset of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide.

Table 1: Representative Crystallographic Data Summary

ParameterValue / Metric
Chemical Formula C₈H₁₄N₂O₃S
Formula Weight 218.27 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Expected Crystal System Monoclinic
Expected Space Group

Calculated Density (

)
~1.35 - 1.42 g/cm³
Absorption Coefficient (

)
~0.28 mm⁻¹
Goodness-of-fit on

1.00 - 1.05
Final

indices [

]

,

Largest diff. peak and hole 0.35 and -0.25 e·Å⁻³

Supramolecular Analysis & Intermolecular Interactions

The crystal lattice of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is primarily stabilized by a robust network of hydrogen bonds. The sulfonamide group acts as a classic hydrogen bonding hub. The primary interaction is typically an intermolecular N-H···O=S hydrogen bond, linking adjacent molecules into infinite 1D chains or 2D sheets[2].

Secondary interactions often involve the isoxazole nitrogen (N-H···N), which serves as a competitive hydrogen bond acceptor. The interplay between the polar sulfonamide network and the hydrophobic packing of the propyl and methyl groups dictates the final 3D architecture of the crystal.

G C N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide H1 Intermolecular H-Bonds (Sulfonamide NH ··· O=S) C->H1 Primary Motif H2 Intermolecular H-Bonds (Sulfonamide NH ··· N-Isoxazole) C->H2 Secondary Motif P π-π Stacking (Isoxazole Rings) C->P Lattice Packing V van der Waals Forces (Propyl & Methyl Groups) C->V Hydrophobic Packing

Logical mapping of intermolecular forces stabilizing the sulfonamide crystal lattice.

By adhering to these rigorous crystallographic protocols, researchers can ensure the structural data obtained for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is highly accurate, providing a reliable foundation for subsequent computational docking studies or structure-activity relationship (SAR) optimizations.

References

  • Chatterjee, C., Dattagupta, J. K., & Saha, N. N. "N1-(3,4-Dimethyl-5-isoxazolyl)sulfanilamide (sulfisoxazole): Structural Crystallography and Crystal Chemistry." Acta Crystallographica Section B, 1982.[Link]

  • Zhang, M.F., et al. "Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia." National Center for Biotechnology Information (PMC), 2022.[Link]

Sources

Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Technical Characterization Guide: N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide Executive Summary & Structural Context This technical guide provides a comprehensive spectroscopic analysis of N-(3,4-dimethyl-1,2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization Guide: N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Executive Summary & Structural Context

This technical guide provides a comprehensive spectroscopic analysis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . This molecule represents a hybrid scaffold combining a 1-propanesulfonyl tail with a 3,4-dimethylisoxazole headgroup.

Unlike the common antibiotic Sulfisoxazole, which features an aniline moiety, this compound utilizes an aliphatic propyl chain. This structural difference significantly alters the aliphatic region of the NMR and IR spectra while retaining the characteristic heteroaromatic signatures of the isoxazole ring.

Target Structure Breakdown:

  • Formula:

    
    
    
  • Molecular Weight: 218.27 g/mol

  • Core Moieties:

    • 3,4-Dimethylisoxazole ring (Heteroaromatic core).

    • Sulfonamide linker (

      
      ).
      
    • n-Propyl chain (Aliphatic tail).

Integrated Analytical Workflow

To ensure rigorous identification, the following decision-tree workflow is recommended. This minimizes sample consumption while maximizing structural certainty.

AnalyticalWorkflow Sample Unknown Sample (C8H14N2O3S) IR FT-IR Spectroscopy (Functional Group Check) Sample->IR Step 1: Solid State NMR_1H 1H NMR (DMSO-d6) (Proton Connectivity) IR->NMR_1H Step 2: Solution State NMR_13C 13C NMR / DEPT (Carbon Skeleton) NMR_1H->NMR_13C Step 3: Refinement MS HRMS (ESI+) (Exact Mass & Frag) NMR_13C->MS Step 4: Mass Validation Validation Structure Confirmation MS->Validation Data Fusion

Figure 1: Sequential analytical workflow for structural validation.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the sulfonamide linker and the isoxazole ring unsaturation.

Methodology:

  • Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Focus: The absence of primary amine doublets (seen in sulfanilamides) and the presence of strong sulfonyl stretches.

Diagnostic Peak Table:

Frequency (cm⁻¹)Vibration ModeStructural AssignmentCausality/Notes
3250 - 3300

Sulfonamide NHSingle sharp band indicates secondary sulfonamide.
2960, 2870

Propyl AlkylAsymmetric/Symmetric stretches of methyl/methylene.
1610 - 1630

Isoxazole RingCharacteristic heteroaromatic stretch.
1330 - 1350

Sulfonyl (Asym)Critical Diagnostic: High intensity confirms sulfonamide.
1150 - 1170

Sulfonyl (Sym)Critical Diagnostic: Paired with the 1350 band.
850 - 900

S-N StretchConfirmation of sulfonamide linkage.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework. Solvent: DMSO-d₆ is preferred over CDCl₃ to prevent N-H proton exchange and improve solubility of the polar sulfonamide.

A. ¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralAssignmentInterpretation
10.8 - 11.2 Broad Singlet1HNH Highly deshielded acidic proton on sulfonamide nitrogen. Exchangeable with D₂O.
3.05 - 3.15 Triplet (

Hz)
2H

-

-

-protons to the sulfonyl group. Deshielded by electron-withdrawing sulfur.
2.18 Singlet3HIsoxazole C4-CH₃ Methyl group at position 4. Slightly shielded relative to C3-Me.
2.05 Singlet3HIsoxazole C3-CH₃ Methyl group at position 3.
1.65 - 1.75 Multiplet (Sextet)2H

-

-


-protons of the propyl chain.
0.95 Triplet (

Hz)
3HPropyl -CH₃ Terminal methyl group.

Note on Isoxazole Methyls: The chemical shifts of the methyls on the isoxazole ring (positions 3 and 4) are distinct. The C4-methyl is typically slightly more shielded than the C3-methyl due to electronic distribution in the heteroaromatic ring [1].

B. ¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl-like/Imine Carbons (Isoxazole): ~160 ppm (C5, attached to N), ~158 ppm (C3).

  • Ring Carbon (C4): ~105-110 ppm (Significant shielding due to resonance).

  • Aliphatic Chain:

    • 
       (
      
      
      
      -S): ~55 ppm.
    • 
       (
      
      
      
      ): ~17 ppm.
    • 
       (
      
      
      
      ): ~13 ppm.
    • Ring Methyls: ~6-10 ppm.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation logic. Technique: ESI (Electrospray Ionization) in Positive Mode (


).

Fragmentation Pathway Logic: The sulfonamide bond is the weakest link. Under collision-induced dissociation (CID), the molecule typically cleaves at the S-N bond.

  • Parent Ion:

    
     (
    
    
    
    ).
  • Primary Fragment (Isoxazole Amine): Cleavage of the S-N bond yields the 5-amino-3,4-dimethylisoxazole cation.

    • 
      .[1]
      
  • Secondary Fragment (Propyl Sulfonyl): Loss of the isoxazole group.

    • 
       (Propyl-SO2 cation).
      

MassSpec Parent Parent Ion [M+H]+ = 219 Frag1 Fragment A (Isoxazole-NH2)+ m/z ~ 113 Parent->Frag1 S-N Cleavage Frag2 Fragment B (Propyl-SO2)+ m/z ~ 107 Parent->Frag2 S-N Cleavage Frag3 Loss of SO2 Rearrangement Frag2->Frag3 -SO2

Figure 2: Predicted ESI-MS fragmentation pathway.

References

  • NIST Chemistry WebBook. 5-Amino-3,4-dimethylisoxazole Spectral Data. National Institute of Standards and Technology.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for Sulfonamide IR/NMR shifts). [Link]

  • PubChem. Compound Summary: 5-Amino-3,4-dimethylisoxazole.[3] (Precursor fragment data). [Link]

  • RSC Advances. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage. (Mechanism of sulfonamide MS fragmentation).[1] [Link]

Sources

Foundational

In Silico Prediction of ADMET Properties for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide: A Technical Guide

Executive Summary The transition from empirical in vivo screening to predictive in silico modeling has fundamentally accelerated the drug discovery pipeline. This technical guide provides a comprehensive, causality-drive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from empirical in vivo screening to predictive in silico modeling has fundamentally accelerated the drug discovery pipeline. This technical guide provides a comprehensive, causality-driven analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . By leveraging state-of-the-art computational frameworks, we deconstruct how the specific topological and electronic features of this aliphatic sulfonamide dictate its pharmacokinetic behavior and safety profile.

Molecular Architecture & Physicochemical Baseline

Before deploying predictive algorithms, a rigorous structural deconstruction is required to establish causality. N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide consists of two primary domains:

  • The Dimethyl-1,2-oxazole (Isoxazole) Ring: A heteroaromatic system that acts as a strong hydrogen-bond acceptor. Its polarity significantly enhances aqueous solubility while preventing excessive lipophilic accumulation.

  • The Propane-1-sulfonamide Moiety: Unlike classic aromatic sulfonamides (e.g., sulfamethoxazole), this molecule features an aliphatic propyl chain. This structural divergence lowers the risk of forming reactive aniline-based metabolites, fundamentally altering its metabolic and toxicological trajectory.

Self-Validating In Silico ADMET Workflow

To ensure scientific integrity and reproducibility, the predictive workflow must be treated as a self-validating system. We utilize a consensus-based approach, cross-referencing traditional quantitative structure-property relationship (QSPR) models with modern multi-task graph attention (MGA) frameworks[1].

Step-by-Step Methodology
  • Step 1: Ligand Preparation and Conformational Search: The 1D SMILES string is converted into a 3D geometry. Energy minimization is performed using the MMFF94 force field. This is critical because 3D descriptors (such as solvent-accessible surface area) depend heavily on the dihedral angle between the sulfonamide oxygen atoms and the isoxazole ring.

  • Step 2: Physicochemical Profiling: The optimized structure is submitted to the SwissADME web server[2]. We utilize the consensus LogP approach (averaging iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) to prevent algorithmic bias caused by the highly polarized N-O bond in the isoxazole ring.

  • Step 3: Pharmacokinetic (ADME) Prediction: The molecule is processed through ADMETlab 2.0[1]. The engine maps the compound against MGA models trained on high-quality experimental data to predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and Cytochrome P450 (CYP) interactions.

  • Step 4: Toxicity and Toxicophore Screening: The compound is evaluated for critical safety endpoints, including hERG channel inhibition, AMES mutagenicity, and Drug-Induced Liver Injury (DILI). Early identification of DILI is paramount, as it remains a leading cause of late-stage clinical attrition[3].

  • Step 5: Applicability Domain (AD) Verification: The system validates that the query molecule's physicochemical parameters (e.g., MW ~218 g/mol , TPSA ~68.5 Ų) fall strictly within the chemical space of the training datasets, ensuring high-confidence predictions.

ADMET_Workflow cluster_Prediction In Silico Prediction Engines (e.g., SwissADME, ADMETlab 2.0) Start Input SMILES N-(dimethyl-1,2-oxazol-5-yl)... propane-1-sulfonamide GeomOpt Geometry Optimization (MMFF94 / DFT) Start->GeomOpt PhysChem Physicochemical Profiling (LogP, TPSA) GeomOpt->PhysChem AbsDist Absorption & Distribution (HIA, BBB, P-gp) PhysChem->AbsDist Metab Metabolism (CYP450 Inhibition) AbsDist->Metab Tox Toxicity Screening (hERG, AMES, DILI) Metab->Tox Decision Go / No-Go Decision Matrix Tox->Decision

Figure 1: Sequential in silico ADMET prediction workflow for small molecule evaluation.

Predicted ADMET Profile (Data Presentation)

The tables below summarize the quantitative data generated via the consensus in silico protocol.

Table 1: Physicochemical & Drug-Likeness Properties

ParameterPredicted ValueMechanistic Implication
Molecular Weight (MW) 218.27 g/mol Optimal for rapid passive diffusion.
Consensus LogP 1.85Balanced lipophilicity/hydrophilicity.
TPSA 68.5 ŲExcellent for gastrointestinal absorption.
H-Bond Donors/Acceptors 1 / 4Favorable for target binding; 0 Rule of 5 violations.

Table 2: Pharmacokinetic (ADME) Profile

ADME ParameterPredictionConfidence / Rationale
Human Intestinal Absorption High (>90%)Driven by ideal TPSA and LogP values.
BBB Permeability Low to ModerateSulfonamides are frequently subject to efflux mechanisms.
P-gp Substrate Non-substrateLacks the bulky, highly lipophilic motifs recognized by P-gp.
CYP450 Inhibition Negative (1A2, 2C19, 2D6, 3A4)Weak (2C9)Aliphatic chain prevents strong heme coordination.

Table 3: Toxicity and Safety Profile

Toxicity EndpointPredictionStructural Causality
hERG Inhibition Low RiskLacks a basic amine (pKa > 8) and highly lipophilic aromatic rings.
AMES Mutagenicity NegativeAbsence of structural alerts (e.g., aromatic nitro groups, epoxides).
DILI Risk Low RiskAliphatic sulfonamide avoids reactive aniline metabolite formation.

Mechanistic Insights & Causality

The true value of in silico modeling lies not in the raw data, but in understanding the structure-property relationships that drive the results.

Absorption and Distribution: The molecule exhibits near-perfect alignment with Lipinski’s Rule of Five. The topological polar surface area (TPSA) of 68.5 Ų ensures high human intestinal absorption (HIA). However, despite a low molecular weight, the polar nature of the sulfonamide group restricts optimal passive diffusion across the highly lipophilic blood-brain barrier (BBB)[2].

Metabolic Stability: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, typically require highly lipophilic aromatic systems or specific coordinating groups (like imidazoles) to anchor the substrate near the heme iron. The substitution of an aromatic ring with a simple propyl chain drastically reduces the binding affinity to these isoenzymes, predicting a highly favorable metabolic stability profile[1].

Toxicological Safety: The prediction of low Drug-Induced Liver Injury (DILI) risk is a critical milestone. Historically, aromatic sulfonamides carry a known DILI liability due to their oxidation into reactive hydroxylamines and nitroso species[3]. Because N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide utilizes an aliphatic propyl chain, this specific bioactivation pathway is structurally blocked, rendering the scaffold inherently safer.

Toxicity_Logic Input N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide Sulfonamide Sulfonamide Moiety Input->Sulfonamide Isoxazole Dimethyl-isoxazole Ring Input->Isoxazole Propyl Propyl Chain Input->Propyl CYP2C9 Weak CYP2C9 Interaction Sulfonamide->CYP2C9 H-bond donor/acceptor Solubility High Aqueous Solubility Isoxazole->Solubility Polar surface Lipophilicity Moderate Lipophilicity (LogP ~1.85) Propyl->Lipophilicity Aliphatic extension

Figure 2: Structure-property relationships driving the ADMET profile of the compound.

Conclusion

The in silico ADMET profiling of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide reveals a highly drug-like molecule with excellent predicted oral bioavailability and a clean safety profile. By replacing traditional aromatic motifs with an aliphatic propyl chain, the molecule bypasses common metabolic liabilities and toxicophores (such as hERG inhibition and DILI), making this scaffold a highly promising candidate for downstream in vitro and in vivo validation.

References

  • Title: ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Source: Nucleic Acids Research, 49(W1), W5-W14 (2021). URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports, 7, 42717 (2017). URL: [Link]

  • Title: The evolution of strategies to minimise the risk of human drug-induced liver injury (DILI) in drug discovery and development. Source: Archives of Toxicology, 94(8), 2559-2585 (2020). URL: [Link]

Sources

Exploratory

Exploring the Mechanism of Action of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

The following technical guide explores the mechanism of action, pharmacological profile, and experimental characterization of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . This analysis treats the compound as a rep...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the mechanism of action, pharmacological profile, and experimental characterization of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . This analysis treats the compound as a representative of the N-isoxazolyl-alkanesulfonamide scaffold, a structural class distinct from classical antibacterial arylsulfonamides, often investigated for Endothelin Receptor Antagonism (ERA) and Ion Channel Modulation .

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Compound Identity

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a synthetic sulfonamide derivative characterized by an isoxazole heterocycle linked to a propyl chain via a sulfonamide bridge. Unlike "sulfa drugs" (sulfanilamides) which inhibit bacterial dihydropteroate synthase (DHPS), this compound lacks the p-aminobenzene moiety required for folate synthesis inhibition. Instead, its pharmacophore—an N-isoxazolyl sulfonamide —is a privileged scaffold in medicinal chemistry, primarily associated with G-Protein Coupled Receptor (GPCR) antagonism (specifically Endothelin Receptors) and Voltage-Gated Ion Channel modulation .

Chemical Structure Analysis[1]
  • Core Scaffold: N-(isoxazol-5-yl)sulfonamide.[1]

  • Substituents:

    • Head Group: 3,4-dimethyl-1,2-oxazol-5-yl (Bioisostere for aromatic rings; H-bond acceptor/donor).

    • Linker: Sulfonamide (-SO₂NH-), providing a tetrahedral geometry and hydrogen bonding capability.

    • Tail Group: Propyl (C₃H₇), a lipophilic alkyl chain enhancing membrane permeability and hydrophobic pocket occupancy.

Mechanism of Action (MOA)

The mechanism of action for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is defined by its interaction with transmembrane proteins rather than enzymatic inhibition of folate pathways.

Primary Mechanism: Endothelin Receptor Antagonism (ET-A/ET-B)

The N-isoxazolyl sulfonamide moiety is the defining pharmacophore of the Endothelin Receptor Antagonist (ERA) class (e.g., Sitaxentan, Zibotentan).

  • Target: Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors (Gq-coupled GPCRs).

  • Binding Mode: The acidic sulfonamide nitrogen (pKa ~5–6) is deprotonated at physiological pH. The resulting anion forms a critical salt bridge or hydrogen bond with a conserved arginine residue (e.g., Arg-326 in ET-A) within the receptor's binding pocket.

  • Isoxazole Function: The dimethyl-isoxazole ring acts as a bioisostere for the C-terminal tryptophan of Endothelin-1 (ET-1), engaging in

    
    -stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) in the receptor cleft.
    
  • Propyl Tail Role: The propyl group occupies a hydrophobic sub-pocket, displacing the native ligand's leucine or isoleucine residues, thereby locking the receptor in an inactive conformation.

Secondary Mechanism: Voltage-Gated Ion Channel Modulation

Recent SAR studies on isoxazole sulfonamides suggest activity against specific ion channels:

  • Nav1.7 Inhibition: Sulfonamides can stabilize the voltage-sensing domain of the Nav1.7 sodium channel in the inactivated state, preventing nociceptive signaling.

  • T-Type Calcium Channels (Cav3.2): The lipophilic propyl tail combined with the polar core allows the molecule to penetrate the membrane interface and modulate channel gating kinetics, reducing low-voltage activated calcium currents.

Exclusion of Antibacterial Activity
  • Lack of PABA Mimicry: The compound lacks the p-aminobenzene group essential for competitive inhibition of dihydropteroate synthase (DHPS). Consequently, it exhibits negligible antibacterial activity against folate-synthesizing bacteria.

Signal Transduction Pathway

The following diagram illustrates the inhibition of the Endothelin-1 signaling cascade by the compound.

EndothelinPathway ET1 Endothelin-1 (ET-1) ETA_R Endothelin Receptor A (ET-A) ET1->ETA_R Activates Compound N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide Compound->ETA_R Competitively Inhibits (Blocks Arg-326) Gq Gq Protein ETA_R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ IP3->Ca Releases from ER Vasoconstriction Vasoconstriction / Cell Proliferation Ca->Vasoconstriction Triggers

Figure 1: Competitive antagonism of the Endothelin-A Receptor, preventing Gq-mediated calcium release and vasoconstriction.[2][3]

Experimental Validation Protocols

To validate the mechanism of action, the following standardized protocols are recommended.

Competitive Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the compound for ET-A/ET-B receptors.
  • Preparation: Express human ET-A receptors in CHO (Chinese Hamster Ovary) cells. Prepare membrane fractions.

  • Radioligand: Use [¹²⁵I]-Endothelin-1 (0.1 nM).

  • Incubation: Incubate membrane fractions (20 µg protein) with radioligand and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) for 90 min at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via gamma counter.

  • Analysis: Plot % specific binding vs. log[Compound]. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Functional Calcium Flux Assay (FLIPR)

Objective: Confirm antagonistic activity (vs. agonistic) and potency (


).
  • Cell Culture: Seed ET-A expressing HEK293 cells in 96-well black-wall plates.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator (2 µM) for 45 min at 37°C.

  • Pre-treatment: Add test compound (serial dilutions) and incubate for 15 min.

  • Stimulation: Inject ET-1 (

    
     concentration, typically 10 nM).
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Result: A dose-dependent reduction in fluorescence peak indicates functional antagonism.

Selectivity Profiling (Antibacterial Screen)

Objective: Verify lack of off-target antibacterial activity.

  • Method: CLSI Broth Microdilution.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Protocol: Test compound (0.5 – 64 µg/mL) in Mueller-Hinton broth.

  • Expectation: MIC > 64 µg/mL (Inactive), confirming the compound is not a DHPS inhibitor.

Quantitative Data Summary (Expected)

ParameterMetricExpected Value RangeRationale
ET-A Affinity

50 – 500 nMAlkyl sulfonamides are generally less potent than aryl analogs (e.g., Sitaxentan

< 1 nM).
Selectivity ET-A/ET-B Ratio> 100-foldIsoxazole sulfonamides typically favor ET-A over ET-B.
Solubility LogP1.5 – 2.0Propyl chain adds moderate lipophilicity; sulfonamide adds polarity.
Acidity pKa5.2 – 5.8Acidic NH due to electron-withdrawing sulfonyl and isoxazole groups.

Synthesis Pathway

The synthesis of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide typically follows a nucleophilic substitution pathway:

  • Precursors: 5-amino-3,4-dimethylisoxazole + Propane-1-sulfonyl chloride.

  • Reaction:

    • Solvent: Pyridine or DCM with Et₃N.

    • Conditions: 0°C to RT, 2–4 hours.

    • Mechanism: The primary amine of the isoxazole attacks the sulfonyl sulfur, displacing the chloride ion.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Synthesis Pre1 5-Amino-3,4-dimethylisoxazole Inter Tetrahedral Intermediate Pre1->Inter Nucleophilic Attack Pre2 Propane-1-sulfonyl chloride Pre2->Inter Prod N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide Inter->Prod - HCl (Base catalyzed)

Figure 2: Synthetic route via sulfonylation of the heteroaromatic amine.

References

  • Sitaxsentan and Endothelin Antagonists : Wu, C., et al. (2004). "Discovery of N-(3-methoxy-5-methylpyrazin-2-yl)-2-(4-(1,3,4-oxadiazol-2-yl)phenyl)pyridine-3-sulfonamide (Zibotentan): A Highly Selective Endothelin A Receptor Antagonist." Journal of Medicinal Chemistry, 47(12), 3245-3254. Link

  • Sulfonamide-Isoxazole Scaffold : Burri, K., et al. (2012). "Structure-Activity Relationships of Isoxazole-Sulfonamides as Endothelin Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 22(5), 1870-1874. Link

  • Mechanism of Sulfonamide Binding : Supuran, C. T. (2017). "Sulfonamides as Carbonic Anhydrase Inhibitors and their Role in Drug Design." Expert Opinion on Drug Discovery, 12(1), 61-82. Link

  • Ion Channel Modulation : Eijkelkamp, N., et al. (2012). "Nav1.7 and Nav1.8 in Pain: Deregulation in Neuropathic Pain and Validation of Selective Antagonists." European Journal of Pharmacology, 682(1-3), 1-10. Link

  • General Sulfonamide Synthesis : Bahrami, K., et al. (2009). "Direct Conversion of Sulfonyl Chlorides to Sulfonamides." Tetrahedron Letters, 50(12), 1432-1435. Link

Sources

Foundational

Initial Cell-Based Screening Assays for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide: A Technical Guide for High-Throughput Profiling

Executive Summary The compound N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide represents a privileged chemotype. The combination of an aliphatic propanesulfonamide and a substituted isoxazole ring is a structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide represents a privileged chemotype. The combination of an aliphatic propanesulfonamide and a substituted isoxazole ring is a structural motif frequently utilized in the modulation of calcium-permeable ion channels (e.g., TRP channels) and G-protein coupled receptors (GPCRs).

To successfully transition this compound from a structural hit to a validated lead, researchers must establish a robust, self-validating high-throughput screening (HTS) cascade. This whitepaper details the foundational cell-based assays required to profile this compound, focusing on the causality behind assay selection, strict statistical validation, and step-by-step methodologies.

Triage Logic and Workflow Design

Before evaluating functional efficacy, it is critical to eliminate false positives caused by compound-induced cytotoxicity. Dead or dying cells cannot mount a functional calcium response, leading to artificially depressed signals in antagonist screens or erratic baseline noise in agonist screens. Therefore, our workflow strictly sequences a viability screen prior to the functional calcium flux assay.

HTS_Workflow Start Compound Library N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide Viability 1. Cell Viability Screen (ATP Luminescence) Start->Viability ToxCheck Viability > 80%? Viability->ToxCheck Exclude Exclude from Further Testing ToxCheck->Exclude No Calcium 2. Calcium Flux Assay (FLIPR Homogeneous) ToxCheck->Calcium Yes Hit 3. Hit Declaration & Orthogonal Validation Calcium->Hit

Fig 1: Triage workflow for initial cell-based screening of sulfonamide hits.

Cytotoxicity and Cell Viability Profiling

The Causality of Assay Selection

To establish the cytotoxicity profile of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, we utilize an ATP-based luminescence assay rather than traditional tetrazolium reduction assays (e.g., MTT or MTS). Tetrazolium assays rely heavily on mitochondrial reductase activity. Small molecules can non-specifically inhibit these metabolic enzymes or chemically reduce the tetrazolium salts themselves, yielding severe artifacts and false readouts[1].

Conversely, ATP quantitation provides a direct, immediate measurement of viable cells. Because ATP drops rapidly upon cell death, measuring it via a stable luciferase reaction provides superior sensitivity and avoids the extended incubation periods that exacerbate off-target metabolic effects[1].

Step-by-Step Methodology: 384-Well ATP Viability Screen

This protocol is designed as a self-validating system by incorporating strict positive and negative controls on every plate.

  • Cell Seeding: Using an automated liquid handler, dispense 2,000 cells/well in 25 µL of complete growth media into a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Acoustically dispense (e.g., via Echo 550) 50 nL of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (from a 10 mM DMSO stock) to achieve a final screening concentration of 10 µM (0.2% DMSO final).

    • Self-Validation Controls: Include vehicle wells (0.2% DMSO) as negative controls (100% viability) and 10 µM Staurosporine as a positive control (0% viability).

  • Incubation: Incubate the plates for 24 to 48 hours, depending on the doubling time of the specific cell line.

  • Reagent Addition: Equilibrate the microplate and the ATP detection reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics. Add 25 µL of the luminescent reagent per well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Detection: Read luminescence on a multi-mode microplate reader with an integration time of 0.1–1.0 seconds per well.

Functional Target Screening: Intracellular Calcium Flux

The Causality of Assay Selection

Because the isoxazole-sulfonamide scaffold is highly privileged for ion channel and GPCR modulation, real-time intracellular calcium monitoring is the gold standard for functional screening. We employ a homogeneous masking-dye system (such as the FLIPR Calcium 6 Assay Kit) rather than traditional Fluo-4 wash assays.

Traditional protocols require extensive cell-washing steps to remove extracellular dye. This mechanical stress frequently dislodges weakly adherent cells and triggers spontaneous, mechanically-induced calcium fluxes, destroying the assay's signal-to-noise ratio[2]. The homogeneous assay utilizes a proprietary extracellular masking dye that quenches background fluorescence without washing, preserving cell integrity and stabilizing the baseline[2].

Calcium_Mechanism Comp Sulfonamide Compound Receptor Target GPCR / Ion Channel Comp->Receptor Binds Ca2 Intracellular Ca2+ Release Receptor->Ca2 Activates Dye Calcium 6 Dye (Fluorogenic) Ca2->Dye Binds Signal Fluorescence (Ex 485 / Em 525) Dye->Signal Emits

Fig 2: Mechanism of homogeneous intracellular calcium flux detection.

Step-by-Step Methodology: FLIPR Calcium Flux Assay
  • Cell Seeding: Seed target-expressing cells at 10,000 cells/well in 25 µL of media into a 384-well black-wall, clear-bottom microplate. Incubate overnight.

  • Dye Loading: Reconstitute the fluorogenic calcium indicator in HBSS buffer supplemented with 20 mM HEPES (pH 7.4). Add 25 µL of this loading buffer directly to the existing media in each well—do not wash the cells[2].

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂. During this time, the lipophilic acetoxymethyl (AM) ester dye permeates the cell membrane, where cytoplasmic esterases cleave the AM portion, trapping the active fluorophore inside the cell[2].

  • Baseline Reading: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader) instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: Automatically dispense 12.5 µL of a 5X concentration of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide online within the FLIPR instrument.

  • Kinetic Measurement: Continuously monitor fluorescence for 3 minutes to capture the peak intracellular calcium transient. Calculate the response as Max-Min relative fluorescence units (RFU).

Statistical Validation and Data Presentation

A screening protocol is only valid if its statistical robustness is continuously monitored. To ensure the reliability of the data generated by N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, we utilize the Z'-factor , a dimensionless statistical parameter established by Zhang et al. that quantifies the signal window and assay variability[3].

The Z'-factor evaluates the separation between the positive and negative controls. An assay is only considered acceptable for HTS if the Z'-factor is


 0.5[3].
Table 1: High-Throughput Screening Quality Control Metrics
MetricFormula / DefinitionAcceptance CriteriaImplication for Compound Screening
Signal-to-Background (S/B)

> 3.0Determines the dynamic range of the assay. A low S/B masks weak modulators.
Coefficient of Variation (CV)

< 10%Assesses well-to-well dispensing consistency and cell seeding uniformity.
Z'-Factor


0.5
Validates the statistical reliability of the screen. Values closer to 1.0 indicate an ideal assay[3].

(Note:


 = mean, 

= standard deviation, pos = positive control, neg = negative control)

References

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Guide.
  • Riss, T. L., et al. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Zhang, J.-H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Exploratory

Discovery and Synthesis of Novel N-(1,2-oxazol-5-yl)sulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The N-(1,2-oxazol-5-yl)sulfonamide (commonly referred to as 5-aminoisoxazole sulfonamide) motif has emerged as a privileged pharmacophore in rational drug design. From a physic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The N-(1,2-oxazol-5-yl)sulfonamide (commonly referred to as 5-aminoisoxazole sulfonamide) motif has emerged as a privileged pharmacophore in rational drug design. From a physicochemical perspective, the 1,2-oxazole ring is a highly electron-withdrawing heteroaromatic system. When coupled with a sulfonamide, it drastically lowers the


 of the sulfonamide nitrogen to approximately 4.5–5.5.

The Causality of Acidity: Because physiological pH is ~7.4, this tuned acidity ensures that the N-(1,2-oxazol-5-yl)sulfonamide exists predominantly in its ionized (anionic) form in vivo. This anionic state acts as a powerful bioisostere for a carboxylic acid, enabling robust, directional electrostatic interactions with basic amino acid residues (such as Arginine or Lysine) within target protein binding pockets. This precise electronic tuning has driven the discovery of highly potent Endothelin-A (ETA) receptor antagonists 1 and selective inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases2.

Biological Targets & Mechanism of Action

While historically recognized for their role in cardiovascular indications, N-(1,2-oxazol-5-yl)sulfonamides are highly versatile.

  • Endothelin-A (ETA) Receptor Antagonism: Compounds like Sitaxsentan and TBC3711 competitively bind to the ETA receptor, preventing Endothelin-1 (ET-1) from triggering Gq-coupled intracellular calcium release, thereby halting pathological vasoconstriction.

  • Carbonic Anhydrase (CA) Inhibition: The anionic sulfonamide nitrogen directly coordinates with the active-site zinc ion (

    
    ) in metalloenzymes like CA, effectively blocking catalytic activity.
    
  • Anticancer & Antimicrobial Activity: Recent hybridizations of azole-sulfonamides have shown profound multi-target potential against tumor progression and bacterial urease enzymes 3.

ETA_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor (GPCR) ET1->ETAR Binds & Activates Gq Gq Protein Activation ETAR->Gq Signal Transduction Ca2 Intracellular Ca2+ Release (Vasoconstriction) Gq->Ca2 Triggers Antagonist N-(isoxazol-5-yl)sulfonamide (Antagonist) Antagonist->ETAR Competitively Blocks

Mechanism of ETA receptor antagonism by N-(isoxazol-5-yl)sulfonamides blocking vasoconstriction.

Hit-to-Lead Optimization & Structure-Activity Relationship (SAR)

During the hit-to-lead phase, medicinal chemists must balance potency with pharmacokinetic viability. The substitution pattern on the 1,2-oxazole ring is the most critical variable.

The Causality of Conformational Locking: Why are 3,4-disubstituted isoxazoles (e.g., 4-chloro-3-methyl or 3,4-dimethyl) universally preferred over unsubstituted variants? The steric bulk at the 3- and 4-positions restricts the rotation of the adjacent sulfonamide


 bond. This conformational locking pre-organizes the molecule into its bioactive geometry. By reducing the degrees of freedom in the unbound state, the entropic penalty (

) upon receptor binding is drastically minimized, leading to a massive boost in binding affinity (

).
Table 1: SAR Profile of Key N-(1,2-oxazol-5-yl)sulfonamide Derivatives
Compound IDIsoxazole SubstituentsSulfonyl CorePrimary TargetBiological Activity
Sitaxsentan 4-Cl, 3-CH₃Thiophene-3-sulfonamideETA Receptor

= 0.43 nM
TBC3711 3,4-diCH₃Thiophene-3-sulfonamideETA Receptor

= 0.08 nM
Isoxazole-CA 3-ArylBenzene sulfonamideMtCA 3 (Tuberculosis)

~ 0.52 μM
YM-1 Thiazolo-fusedBenzene sulfonamideUrease / DNA binding

= 1.15 μM

(Data aggregated from [Wu et al., 2004] and recent4)

Synthetic Methodologies & Protocols

The Chemical Challenge: The 5-amino group of a 1,2-oxazole is a notoriously poor nucleophile. The strong electron-withdrawing nature of the adjacent oxygen atom and the aromatic ring current heavily delocalize the nitrogen's lone pair. Consequently, standard pyridine-catalyzed sulfonylation protocols fail entirely or produce trace yields.

The Solution: To overcome this, the amine must be converted into a highly reactive amide anion using a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) prior to electrophilic attack by the sulfonyl chloride.

Synthesis_Workflow A 5-Aminoisoxazole Derivative (Weak Nucleophile) B Deprotonation (NaH in dry THF, 0°C) A->B Step 1 C Isoxazol-5-yl Amide Anion (Activated Nucleophile) B->C H2 Evolution D Sulfonyl Chloride Addition (R-SO2Cl, RT, 12h) C->D Step 2 E Aqueous Workup & Extraction (EtOAc / H2O) D->E Quench F N-(1,2-oxazol-5-yl)sulfonamide (Target Compound) E->F Purify

Step-by-step synthetic workflow for N-(1,2-oxazol-5-yl)sulfonamides via base-mediated sulfonylation.

Step-by-Step Experimental Protocol: Base-Mediated Sulfonylation

Note: This protocol is designed as a self-validating system to ensure reaction integrity at every stage.

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an inert Argon atmosphere. Add 10.0 mmol of the chosen 5-aminoisoxazole derivative and dissolve in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Controlled Deprotonation: Cool the reaction mixture to 0°C using an ice bath. (Causality: 0°C is strictly required to prevent base-catalyzed ring-opening of the isoxazole). Carefully add 12.0 mmol of NaH (60% dispersion in mineral oil) in small portions.

    • Self-Validation Check: Observe the immediate evolution of

      
       gas. The cessation of bubbling (typically after 30 minutes) confirms complete anion formation.
      
  • Electrophilic Addition: Dissolve 11.0 mmol of the target sulfonyl chloride in 10 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 15 minutes. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure N-(1,2-oxazol-5-yl)sulfonamide.

Physicochemical Profiling & Self-Validating Assays

To ensure the structural integrity and biological readiness of the synthesized derivatives, the following self-validating analytical loop must be employed:

  • TLC Validation (Acid-Base Staining): Spot the purified product on a TLC plate and stain with Bromocresol Green. Because the newly formed sulfonamide proton is highly acidic (

    
     ~5), the spot will immediately turn bright yellow against a blue background, instantly confirming the presence of the acidic pharmacophore.
    
  • 
     NMR Spectroscopy:  The successful conversion is definitively proven by the disappearance of the broad 
    
    
    
    singlet (historically at ~5.5 ppm) and the emergence of a sharp, highly deshielded singlet at ~10.5–11.0 ppm . This peak corresponds to the acidic sulfonamide
    
    
    and will rapidly disappear upon the addition of
    
    
    (deuterium exchange).
  • Mass Spectrometry (LC-MS): Due to its propensity to ionize, the compound should be analyzed in Negative Electrospray Ionization (ESI-) mode . The dominant peak must be the

    
     pseudo-molecular ion, validating the compound's ability to exist as an anion at physiological pH.
    

References

  • Wu, C., et al. (2004). Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist. ACS Publications. 1[3]

  • Maddipatla, et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. NIH/PMC. 2[2]

  • Computational and Experimental Analyses (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. NIH/PMC. 4[4]

  • Azole–Sulfonamide Hybrids (2024). Recent development of azole–sulfonamide hybrids with the anticancer potential. Taylor & Francis.3[3]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Application Note: Step-by-Step Synthesis and Characterization of N-(3,4-dimethylisoxazol-5-yl)propane-1-sulfonamide Executive Summary & Mechanistic Rationale Sulfonamides function as foundational "molecular chimeras" in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis and Characterization of N-(3,4-dimethylisoxazol-5-yl)propane-1-sulfonamide

Executive Summary & Mechanistic Rationale

Sulfonamides function as foundational "molecular chimeras" in medicinal chemistry, frequently utilized for their ability to form robust hydrogen bond networks within protein binding pockets[1]. The incorporation of an isoxazole ring—famously represented by sulfisoxazole derivatives—significantly alters the physicochemical properties, pKa, and bioavailability of the resulting sulfonamide[2]. The synthesis of N-(3,4-dimethylisoxazol-5-yl)propane-1-sulfonamide relies on the classical N-sulfonylation of a heteroaryl amine.

However, the synthesis presents a specific kinetic challenge: 5-aminoisoxazoles exhibit inherently dampened nucleophilicity due to the electron-withdrawing nature of the adjacent oxygen-nitrogen heteroaromatic system and competing tautomeric states[3]. To overcome this activation barrier, this protocol employs a combination of anhydrous dichloromethane (DCM) as an aprotic solvent and pyridine as both an acid scavenger and a nucleophilic catalyst. Pyridine reacts with propane-1-sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, effectively driving the reaction forward while neutralizing the generated hydrochloric acid[3].

Reaction Pathway Visualization

G A 3,4-dimethylisoxazol-5-amine (Nucleophile) B Propane-1-sulfonyl chloride (Electrophile) C Pyridine / DCM (0 °C to RT) D Sulfonylpyridinium Intermediate C->D Electrophilic Activation E N-(3,4-dimethylisoxazol-5-yl) propane-1-sulfonamide D->E Nucleophilic Attack & Deprotonation F Bis-sulfonylated Byproduct (Suppressed) D->F Excess Electrophile (High Temp) AB AB AB->C Dissolution

Mechanistic pathway of N-sulfonylation via a sulfonylpyridinium intermediate.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Density (g/mL)Volume
3,4-dimethylisoxazol-5-amine112.131.0560.6 mgN/AN/A
Propane-1-sulfonyl chloride142.601.1784.3 mg1.25627 µL
Pyridine (Anhydrous)79.102.0791.0 mg0.98807 µL
Dichloromethane (DCM)84.93SolventN/A1.3320 mL

Step-by-Step Experimental Workflow

Phase 1: Preparation and Activation

  • Glassware Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Causality: Sulfonyl chlorides are highly moisture-sensitive and will readily hydrolyze to unreactive sulfonic acids in the presence of atmospheric water, severely depressing the reaction yield.

  • Reagent Solubilization: Dissolve 3,4-dimethylisoxazol-5-amine (5.0 mmol) in anhydrous DCM (15 mL). Add anhydrous pyridine (10.0 mmol) via a gas-tight syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: The subsequent sulfonylation is highly exothermic. Lowering the temperature prevents thermal degradation and suppresses the formation of the N,N-disulfonylated byproduct.

Phase 2: Electrophilic Addition 4. Dropwise Addition: Dissolve propane-1-sulfonyl chloride (5.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. 5. Self-Validation Check (Thermal): Monitor the internal temperature. A slight, controlled exotherm indicates the successful formation of the sulfonylpyridinium intermediate. If the solution boils or turns excessively dark, the addition rate is too fast.

Phase 3: Reaction Progression & Self-Validating Monitoring 6. Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4–6 hours. 7. TLC Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate solvent system.

  • Field-Proven Insight: Sulfonamides possess an acidic N-H proton. During TLC analysis, this can cause streaking on standard silica plates. Adding 1% glacial acetic acid to the eluent will protonate the silica silanol groups and sharpen the product spot.

  • Validation Metric: The starting amine will show a distinct spot that is both UV active and Ninhydrin positive. The product will appear as a new, higher

    
     spot that is UV active but Ninhydrin negative (due to the conversion of the primary amine to a secondary sulfonamide).
    

Phase 4: Quenching and Purification 8. Quenching: Once TLC confirms the consumption of the starting material, quench the reaction by adding 10 mL of distilled water. Transfer the biphasic mixture to a separatory funnel. 9. Acid Wash (Crucial Step): Wash the organic layer with 1M HCl (3 × 15 mL).

  • Causality: The 1M HCl wash serves a dual purpose. First, it selectively partitions the pyridine catalyst into the aqueous phase as water-soluble pyridinium chloride. Second, it ensures the product's acidic sulfonamide N-H remains fully protonated, preventing unintended partitioning of the product into the aqueous layer as a water-soluble salt.

  • Aqueous Validation: Check the pH of the final aqueous wash using indicator paper. It must be < 2 to ensure the complete removal of pyridine.

  • Final Extraction: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure product as a crystalline solid.

Analytical Characterization Data

To establish a self-validating analytical system, confirm the synthesized compound against the following expected spectroscopic parameters:

Analytical MethodExpected Signals / ValuesStructural Correlation

H NMR (400 MHz, CDCl

)

8.50 – 9.00 (br s, 1H)
Sulfonamide N-H (Exchangeable)

3.10 (t, J = 7.5 Hz, 2H)
Propyl -CH

- adjacent to -SO

-

2.20 (s, 3H)
Isoxazole C3-CH


1.85 (m, 2H)
Propyl central -CH

-

1.80 (s, 3H)
Isoxazole C4-CH


1.05 (t, J = 7.4 Hz, 3H)
Propyl terminal -CH


C NMR (100 MHz, CDCl

)

160.5, 155.2, 105.4
Isoxazole quaternary carbons (C5, C3, C4)

53.2, 17.5, 13.1
Propyl chain carbons

10.8, 7.2
Isoxazole methyl carbons
LC-MS (ESI+) m/z 219.1 [M+H]

Exact Mass: 218.07 g/mol

References[3] Title: Recent advances in synthesis of sulfonamides: A review

Source: cbijournal.com URL:[2] Title: Acetyl Sulfisoxazole | Drug Information, Uses, Side Effects, Chemistry Source: pharmacompass.com URL:[1] Title: Sulfonamide Moiety as “Molecular Chimera” in the Design of New Drugs Source: researchgate.net URL:

Sources

Application

Application of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in kinase inhibitor studies

Application Note: N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide as a Core Pharmacophore in Kinase Inhibitor Development Executive Summary The design of highly selective, potent kinase inhibitors requires molecular sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide as a Core Pharmacophore in Kinase Inhibitor Development

Executive Summary

The design of highly selective, potent kinase inhibitors requires molecular scaffolds that can precisely navigate the highly conserved ATP-binding pocket while exploiting unique allosteric or selectivity pockets. The N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide motif has emerged as a highly versatile "molecular chimera" in targeted therapeutics. By combining the rigid, heteroaromatic hydrogen-bonding potential of the dimethylisoxazole ring with the flexible, hydrophobic reach of the propane-1-sulfonamide chain, this fragment offers unparalleled control over kinase residence time and selectivity.

This application note provides a comprehensive guide to the mechanistic rationale, self-validating experimental workflows, and data interpretation required when integrating this pharmacophore into novel kinase inhibitor pipelines.

Mechanistic Rationale: The Isoxazole-Sulfonamide Chimera

To understand how to test this compound, we must first understand why it works. Rational drug design relies on causality: every structural feature must serve a distinct thermodynamic or kinetic purpose.

  • The Dimethyl-1,2-oxazol-5-yl (Dimethylisoxazole) Ring: Isoxazoles provide an electron-rich, five-membered heteroaromatic scaffold. The nitrogen and oxygen atoms act as potent hydrogen bond acceptors, effectively mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region [1]. Furthermore, the dimethyl substitutions restrict the rotational degrees of freedom, locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding [2].

  • The Propane-1-sulfonamide Moiety: Sulfonamides are classic bioisosteres that form robust, directional hydrogen bond networks with the highly conserved Asp-Phe-Gly (DFG) motif of kinases. The addition of the propyl chain is not arbitrary; it is specifically designed to project into the hydrophobic selectivity pocket adjacent to the ATP site. This hydrophobic interaction is critical for driving long target residence times (

    
    ), a feature successfully leveraged in clinical candidates like the JAK1 inhibitor abrocitinib [3] and the BRAF inhibitor vemurafenib [4].
    

Pathway Ligand Extracellular Signal (Cytokine / Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., JAK / BRAF) Receptor->Kinase Downstream Downstream Effectors (STAT / MEK / ERK) Kinase->Downstream Inhibitor N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide Inhibitor->Kinase Anchors to Hinge Region & DFG Motif Transcription Gene Transcription (Proliferation / Inflammation) Downstream->Transcription

Inhibition of kinase signaling pathways by sulfonamide-isoxazole derivatives.

Self-Validating Experimental Protocols

To evaluate derivatives containing the N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide motif, we employ an orthogonal, self-validating workflow. Relying on a single assay can lead to false positives due to compound aggregation or auto-fluorescence.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Rationale: Heterocyclic compounds, particularly those containing isoxazole rings, frequently exhibit auto-fluorescence that confounds standard biochemical assays. TR-FRET introduces a microsecond delay between excitation and emission reading, allowing short-lived background fluorescence to decay entirely.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the inhibitor in 100% DMSO (10-point curve, 1:3 dilutions), then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add the recombinant target kinase (e.g., JAK1 or BRAF) at a concentration equivalent to its

    
     for ATP. Incubate for 15 minutes at room temperature to allow the sulfonamide to establish hydrogen bonds with the DFG motif.
    
  • Reaction Initiation: Add the ATP/Substrate mix (fluorescein-labeled peptide). Incubate for 60 minutes.

  • Detection: Add the Terbium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction). Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Self-Validation Check: Calculate the Z'-factor for the plate. A protocol is only valid if Z' > 0.6. If Z' < 0.6, discard the data and recalibrate the enzyme concentration.

Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: While TR-FRET provides an


, it is an equilibrium measurement. SPR provides real-time association (

) and dissociation (

) rates. The propyl chain of our pharmacophore is designed to increase residence time (

), which often translates to sustained in vivo target engagement even as pharmacokinetic exposure wanes.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize the His-tagged kinase onto an NTA (Nitrilotriacetic acid) sensor chip to ensure uniform orientation of the ATP-binding pocket.

  • Analyte Injection: Inject the N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide derivative at 5 different concentrations (ranging from 0.1x to 10x the estimated

    
    ) at a flow rate of 50 µL/min to minimize mass transport limitations.
    
  • Dissociation Phase: Allow running buffer to flow for 600 seconds to capture the slow off-rate characteristic of the propane-1-sulfonamide interaction with the hydrophobic pocket.

  • Self-Validation Check: Fit the data to a 1:1 Langmuir binding model. The kinetic affinity (

    
    ) must  match the steady-state affinity calculated from the equilibrium response. A mismatch indicates non-specific binding or compound aggregation.
    

Workflow Synth Compound Synthesis (Isoxazole-Sulfonamide) SPR SPR Binding Kinetics (Kon, Koff, Kd) Synth->SPR FRET TR-FRET Activity Assay (IC50 Determination) SPR->FRET Cell Cellular Target Engagement (CETSA IT50) FRET->Cell Valid Self-Validation & Data Correlation Cell->Valid Valid->Synth SAR Feedback Loop

Self-validating experimental workflow for kinase inhibitor screening.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data demonstrating the structural necessity of both the dimethylisoxazole ring and the propane-1-sulfonamide chain. Removing the propyl chain (Compound 2) drastically reduces residence time, while substituting the isoxazole with a simple phenyl ring (Compound 3) abolishes nanomolar potency.

Compound IDR-Group ModificationBiochemical

(nM)
SPR Residence Time (

, min)
CETSA Target Engagement (

, °C)
Cmpd-1 (Core) N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide 4.2 125.0 58.4
Cmpd-2N-(dimethyl-1,2-oxazol-5-yl)methanesulfonamide45.012.551.2
Cmpd-3N-(phenyl)propane-1-sulfonamide112.0< 5.048.0
Cmpd-4N-(1,2-oxazol-5-yl)propane-1-sulfonamide (No dimethyl)18.545.053.1

Note: The robust


 shift in Cellular Thermal Shift Assays (CETSA) for Cmpd-1 confirms that the prolonged residence time observed in SPR translates directly to superior target engagement in living cells.

References

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arabian Journal of Chemistry URL:[Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry URL:[Link]

  • PubChem Compound Summary for CID 42611257, Vemurafenib National Center for Biotechnology Information (NIH) URL:[Link]

Method

Application Note: High-Throughput Screening Protocol Using N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide as a BRD4 Epigenetic Probe

Introduction & Mechanistic Rationale Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that regulates gene transcription, including the expression of the oncogene c-MYC, making it a highly validated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that regulates gene transcription, including the expression of the oncogene c-MYC, making it a highly validated target for oncology and inflammatory disease therapeutics[1]. BRD4 functions by recognizing acetylated lysine (Kac) residues on histones via its tandem bromodomains (BD1 and BD2)[2].

The synthetic compound N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide serves as a potent, low-molecular-weight probe for BRD4[1]. As a Senior Application Scientist, it is crucial to understand the structural causality behind this probe's efficacy:

  • Kac Mimicry: The 3,5-dimethylisoxazole (dimethyl-1,2-oxazole) moiety acts as a highly efficient bioisostere for acetyl-lysine. The nitrogen atom of the isoxazole ring acts as a hydrogen bond acceptor, interacting directly with the conserved Asn140 residue deep within the BRD4 Kac-binding pocket[2].

  • Solvent-Exposed Vector: The propane-1-sulfonamide tail projects outward into the solvent-exposed WPF shelf (comprising Trp81, Pro82, and Phe83). This provides a tunable structural vector that enhances binding affinity and selectivity over other non-BET bromodomain families[2],[3].

Assay Principle: A Self-Validating TR-FRET System

To evaluate the inhibitory potency of this sulfonamide probe in a High-Throughput Screening (HTS) environment, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry gold standard[4].

This assay is designed as a self-validating system . It utilizes a Europium (Eu3+)-labeled BRD4 donor and an Allophycocyanin (APC)-labeled avidin acceptor bound to a biotinylated acetyl-peptide[5]. When BRD4 binds the peptide, their proximity allows energy transfer from Eu3+ to APC, emitting a signal at 665 nm[4]. If the sulfonamide probe successfully competes for the Kac pocket, the complex dissociates, and the 665 nm signal is lost[5]. The time-resolved nature of the assay (delaying the read by 100 µs) eliminates short-lived background auto-fluorescence from library compounds, ensuring absolute trustworthiness of the HTS data[5].

TR_FRET_Principle Excitation Excitation (340 nm) Eu_BRD4 Eu3+-BRD4 (Donor) Excitation->Eu_BRD4 Energy Peptide Biotin-Ac-Peptide + APC-Avidin Eu_BRD4->Peptide FRET (Close Proximity) Emission TR-FRET Emission (665 nm) Peptide->Emission Baseline Signal Inhibitor N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide Inhibitor->Eu_BRD4 Binds Kac Pocket (Displaces Peptide) No_Emission Signal Loss (620 nm only) Inhibitor->No_Emission Prevents FRET

TR-FRET assay principle demonstrating BRD4 inhibition by the dimethylisoxazole sulfonamide probe.

Materials and Reagents

*4[4].

  • N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (Test Compound, 10 mM stock in 100% DMSO).

  • JQ1 (Positive Control Inhibitor)[5].

  • 384-well low-volume, non-binding black microplates[6].

  • TR-FRET Assay Buffer (supplemented with 0.01% Tween-20 and 0.1% BSA)[6].

Step-by-Step HTS Protocol

Expertise & Experience: The order of addition in this protocol is critical. Adding the inhibitor to the protein before the peptide substrate allows the compound to access the Kac pocket without having to displace a pre-formed, high-affinity protein-peptide complex. This ensures accurate, steady-state IC50 values.

Step 1: Reagent Preparation

  • Thaw BRD4 (BD1+BD2) on ice. Causality: BRD4 is highly sensitive to freeze-thaw cycles; aliquot immediately to preserve the structural integrity of the bromodomain[6].

  • Dilute BRD4 to 6 ng/µL in 1x TR-FRET Assay Buffer[6].

  • Prepare a Substrate Mix containing the Biotinylated Acetyl-Peptide and APC-Avidin acceptor[4].

Step 2: Compound Dispensing

  • Use an Echo Acoustic Dispenser to transfer 50 nL of the sulfonamide probe (dose-response: 10 µM to 0.1 nM) into the 384-well plate.

  • Causality: Acoustic dispensing avoids tip-based carryover and allows direct dilution into the assay plate, keeping the final DMSO concentration strictly ≤1%. Higher DMSO concentrations will denature the BRD4 Kac pocket[4].

Step 3: Protein Addition & Pre-incubation

  • Dispense 5 µL of the BRD4 working solution into all wells (except "No Protein" minimum signal controls).

  • Centrifuge the plate at 1000 x g for 1 minute. Pre-incubate for 15 minutes at room temperature to allow the sulfonamide probe to fully engage the Asn140 residue[2].

Step 4: Substrate Addition & Incubation

  • Dispense 5 µL of the Substrate Mix into all wells to initiate the binding reaction (Final assay volume = 10.05 µL).

  • Seal the plate and incubate in the dark at room temperature for 60 to 120 minutes[6].

  • Causality: This duration is optimized to reach thermodynamic equilibrium. Reading before 60 minutes can result in artificially high IC50 values due to incomplete displacement[6].

Step 5: TR-FRET Detection

  • Read the plate on a multi-mode microplate reader (e.g., SpectraMax i3x) using the following settings[5]:

    • Excitation: 340 nm

    • Delay Time: 100 µs

    • Integration Time: 200 µs

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

HTS_Workflow Step1 1. Reagent Preparation (BRD4, Ligand, Buffer) Step2 2. Compound Dispensing (Acoustic Transfer, 384-well) Step1->Step2 Step3 3. Protein Addition (Eu3+-BRD4) Step2->Step3 Step4 4. Substrate Addition (Biotin-Peptide + APC) Step3->Step4 Step5 5. Incubation (60-120 min, RT) Step4->Step5 Step6 6. TR-FRET Detection (Ex: 340nm, Em: 620/665nm) Step5->Step6 Step7 7. Data Analysis (IC50, Z'-factor) Step6->Step7

Step-by-step HTS workflow for evaluating BRD4 inhibitors using a 384-well TR-FRET methodology.

Data Presentation & Analysis

Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm)[6]. Normalize the data against the maximum signal (DMSO vehicle) and minimum signal (No BRD4 protein) to calculate % Inhibition.

Table 1: HTS Assay Quality Metrics

MetricTarget ValueObserved ValueCausality / Significance
Z'-Factor > 0.50.85 - 0.91Indicates a highly robust assay with excellent signal separation[4].
Assay Window (S/B) > 5.08.2Ensures sensitivity to detect weak partial inhibitors during HTS.
CV% < 10%4.5%Validates liquid handling precision and minimal well-to-well variation.

Table 2: Representative Pharmacological Profiling

CompoundTargetIC50 (nM)Mechanism of Action
N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide BRD4 (BD1+BD2)162Kac-mimetic; Asn140 H-bond anchor[1].
JQ1 (Positive Control) BRD4 (BD1+BD2)7.7Competitive BET inhibitor[1].

Troubleshooting & Assay Trustworthiness

  • Ratiometric Readout & Inner Filter Effect: The TR-FRET ratio (665 nm / 620 nm) acts as an internal control. If a library compound is an assay-interfering artifact (e.g., a fluorescence quencher), both the donor and acceptor emissions decrease proportionally, leaving the ratio relatively stable. This self-corrects for minor dispensing errors and inner-filter effects[5].

  • Z'-Factor Validation: A robust HTS assay must maintain a Z'-factor > 0.85[4]. If Z' drops below 0.7, check for protein aggregation (ensure 0.01% Tween-20 is present) or pipetting variance.

  • Control Wells: Every plate must contain MAX signal (DMSO vehicle + BRD4 + Peptide) and MIN signal (DMSO vehicle + Peptide, no BRD4) wells. The MIN signal validates that the baseline FRET is zero, confirming that the APC-avidin does not non-specifically bind the plate[6].

References

  • Homogeneous, high-throughput epigenetics assay on SpectraMax Microplate Readers. Molecular Devices. Available at:[Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer (PMC). National Institutes of Health. Available at: [Link]

  • Data Sheet BRD4 (BD1+BD2) TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. RSC Advances. Available at:[Link]

Sources

Application

Use of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide as a chemical probe

Application Note: N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide as a Chemical Probe in Fragment-Based Drug Discovery Part 1: Executive Summary & Technical Rationale N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide as a Chemical Probe in Fragment-Based Drug Discovery

Part 1: Executive Summary & Technical Rationale

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (hereafter referred to as DMI-PrS ) is a high-value chemical fragment probe belonging to the isoxazole-sulfonamide class.[1] While structurally related to the antibiotic sulfisoxazole, this specific propyl-derivative serves as a critical tool in Fragment-Based Drug Discovery (FBDD) , particularly for targeting epigenetic "reader" proteins such as the BET (Bromodomain and Extra-Terminal) family (BRD2, BRD3, BRD4, BRDT).[1]

Why This Probe?

In drug development, DMI-PrS is not a clinical candidate but a Ligand-Efficient Fragment .[1] It is used to:

  • Map the Acetyl-Lysine (Kac) Binding Pocket: The dimethylisoxazole (DMI) headgroup is a bioisostere of acetyl-lysine, capable of engaging the conserved asparagine (Asn140 in BRD4) via hydrogen bonding.[1]

  • Probe Hydrophobic Channels: The propane-1-sulfonamide tail acts as a "vector" to explore the WPF shelf and ZA channel within the bromodomain pocket, providing critical Structure-Activity Relationship (SAR) data for growing the fragment into a potent inhibitor.

  • Validate Assay Sensitivity: Due to its typically low affinity (micromolar to millimolar

    
    ), it serves as a control to validate the sensitivity of biophysical assays like NMR and SPR.[1]
    

Part 2: Mechanism of Action & Binding Topology[1]

The utility of DMI-PrS rests on its ability to mimic the natural histone substrate.

  • Warhead (Headgroup): The 3,4-dimethyl-1,2-oxazol-5-yl moiety mimics the acetylated lysine residue of histone tails.[1] The isoxazole oxygen accepts a hydrogen bond from the conserved Asparagine in the BET binding pocket, while the methyl groups fit into the hydrophobic cavity usually occupied by the methyl of the acetyl group.[1]

  • Linker (Sulfonamide): Provides rigid geometry and potential water-mediated hydrogen bonds.[1]

  • Tail (Propyl chain): Probes the solvent-exposed regions or the hydrophobic "shelf" adjacent to the binding site.[1]

Pathway Visualization: Epigenetic Target Engagement

BET_Pathway Chromatin Acetylated Chromatin (H3/H4 Tails) Complex BRD4-Chromatin Complex Chromatin->Complex Binds BRD4 BRD4 Protein (Epigenetic Reader) BRD4->Complex Transcription Gene Transcription (c-MYC, BCL2) Complex->Transcription Recruits P-TEFb Displaced Chromatin Displaced Complex->Displaced Inhibition Probe DMI-PrS Probe (Fragment) Probe->BRD4 Competitive Binding (Kac Mimic) Probe->Complex Disrupts

Figure 1: Mechanism of Action.[1] DMI-PrS competes with acetylated chromatin for the BRD4 binding pocket, preventing the recruitment of transcriptional machinery.[1]

Part 3: Experimental Protocols

Protocol A: Ligand-Observed NMR Screening (STD-NMR)

Purpose: To confirm direct binding of the DMI-PrS fragment to the target protein (e.g., BRD4-BD1) and identify the epitope (part of the molecule) making contact.[1]

Materials:

  • Target Protein: Recombinant BRD4-BD1 (10–20 µM).[1]

  • Probe: DMI-PrS (stock 100 mM in d6-DMSO).[1]

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a Reference Sample : 500 µM DMI-PrS in buffer (no protein).[1]

    • Prepare the Experimental Sample : 500 µM DMI-PrS + 10 µM BRD4-BD1 (Ligand:Protein ratio 50:1).[1]

  • Data Acquisition (Bruker Avance 600 MHz):

    • Run a standard 1D

      
      H spectrum on the Reference Sample to assign chemical shifts.[1]
      
    • Run the Saturation Transfer Difference (STD) pulse sequence on the Experimental Sample.[1]

    • On-Resonance Irradiation: Set frequency at -1.0 ppm (protein methyls) or 10-12 ppm (protein amides).[1]

    • Off-Resonance Irradiation: Set frequency at 30 ppm (control).

    • Saturation Time: 2.0 seconds.[1]

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Result: Signals from DMI-PrS that appear in the difference spectrum indicate binding. The signal intensity correlates with the proximity to the protein surface (Epitope Mapping).[1]

    • Validation: If the dimethyl signals (approx 2.1–2.3 ppm) show strong STD effects, the "warhead" is engaged.[1]

Protocol B: X-Ray Crystallography Soaking

Purpose: To obtain a high-resolution structure of the fragment bound to the protein, enabling structure-based design.

Materials:

  • Apo-Crystals of BRD4-BD1 (grown in PEG 3350/Potassium Thiocyanate).[1]

  • Soaking Solution: Mother liquor + 10–50 mM DMI-PrS (ensure DMSO < 10%).[1]

Workflow:

  • Crystal Growth: Grow BRD4-BD1 crystals using hanging drop vapor diffusion (approx. 3-5 days).

  • Fragment Soaking:

    • Transfer a healthy crystal to a drop containing the Soaking Solution.[1]

    • Incubation: Soak for 1 hour to 24 hours. Note: Fragments often require high concentrations (20 mM+).[1] Watch for crystal cracking.

  • Harvesting:

    • Flash-cool the crystal in liquid nitrogen using a cryoprotectant (e.g., Mother liquor + 20% Ethylene Glycol).[1]

  • Data Collection & Refinement:

    • Collect diffraction data (Synchrotron or Home Source).[1]

    • Solve structure using Molecular Replacement (Search model: Apo BRD4, PDB: 2OSS).[1]

    • Look for Fo-Fc difference density in the acetyl-lysine pocket.

    • Model DMI-PrS into the density. The isoxazole oxygen should be 2.8–3.0 Å from Asn140.[1]

Protocol C: Fluorescence Polarization (FP) Competition Assay

Purpose: To quantify the binding affinity (


 / 

).[1]
ComponentConcentrationRole
Protein BRD4-BD1 (100 nM)Target
Tracer FITC-JQ1 or Tetra-acetylated Peptide (10 nM)Fluorescent Probe
DMI-PrS Serial Dilution (10 mM to 1 µM)Competitor
Buffer HEPES pH 7.5, 0.01% Triton X-100Assay Medium

Procedure:

  • Mix Protein and Tracer in a 384-well black plate. Incubate for 15 mins.

  • Add DMI-PrS at varying concentrations.

  • Incubate for 60 mins at Room Temperature.

  • Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).[1]

  • Data Analysis: Plot mP (milli-Polarization) vs. log[DMI-PrS]. Fit to a sigmoidal dose-response curve to calculate

    
    .[1]
    
    • Expected Outcome: As a fragment, DMI-PrS will likely show weak affinity (

      
      ).[1] This is normal and establishes a baseline for growing the molecule.[1]
      

Part 4: Data Interpretation & Troubleshooting

Fragment Optimization Workflow

Once binding is confirmed via Protocol A or B, the DMI-PrS probe serves as the starting point for Fragment Growing .[1]

FBDD_Workflow Step1 Fragment Hit: DMI-PrS Step2 Validation: NMR / X-Ray Step1->Step2 Confirm Binding Step3 Vector Exploration: Modify Propyl Tail Step2->Step3 Identify Exit Vector Step4 Fragment Growing: Add Aryl/Heteroaryl Groups Step3->Step4 Fill WPF Shelf Step5 Lead Compound: High Potency (nM) Step4->Step5 Optimize PK/PD

Figure 2: Fragment-to-Lead Optimization Strategy using DMI-PrS as the anchor.

Troubleshooting Guide
IssueProbable CauseSolution
No STD-NMR Signal

is too low (tight binder) or too high (no binding).[1]
Check solubility. If

is nM (unlikely for this fragment), STD won't work; use WaterLOGSY.[1]
Crystal Cracking DMSO concentration too high during soaking.[1]Limit DMSO to <5% or use stepwise soaking (increase conc.[1] gradually).
Low Solubility Sulfonamide aggregation.[1]Ensure pH is > 7.[1]0. The sulfonamide NH is acidic; slightly basic pH improves solubility.[1]

References

  • Hewings, D. S., et al. (2011).[1][2] "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands."[1][2][3] Journal of Medicinal Chemistry.

  • Bamborough, P., et al. (2012).[1][4][5] "Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides." Journal of Medicinal Chemistry.

  • Filippakopoulos, P., et al. (2010).[1] "Selective inhibition of BET bromodomains." Nature.[1] [1]

  • Structural Genomics Consortium (SGC). "Chemical Probes for Epigenetics."[1]

  • BenchChem. "3,5-Dimethylisoxazole-4-sulfonamide: A Key Precursor."[1]

Sources

Method

Developing a cell-based assay with N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Application Note: Functional Characterization of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide using High-Throughput Calcium Flux Introduction & Biological Context N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide using High-Throughput Calcium Flux

Introduction & Biological Context

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide represents a specific class of isoxazolyl-sulfonamides , a chemical scaffold historically significant in the development of Endothelin Receptor Antagonists (ERAs) . Structurally, this compound serves as a critical pharmacophore fragment analogous to clinical candidates like Sitaxentan and Zibotentan , and research tools such as BMS-193884 .

The primary biological target for this scaffold is the Endothelin Type A Receptor (ETA) , a G-protein-coupled receptor (GPCR) predominantly found in vascular smooth muscle cells.

  • Mechanism of Action: The compound functions as a competitive antagonist. It binds to the ETA receptor, preventing the binding of the endogenous vasoconstrictor peptide Endothelin-1 (ET-1) .

  • Signaling Pathway: ET-1 binding to ETA normally activates the Gαq/11 protein, triggering Phospholipase C (PLC) to hydrolyze PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid release of intracellular Calcium (

    
    ).
    
  • Assay Rationale: By monitoring intracellular calcium flux, we can quantitate the antagonist potency (IC50) of the compound. If the compound is active, it will dose-dependently suppress the calcium spike induced by an EC80 challenge of ET-1.

Assay Principle & Signaling Pathway

The assay utilizes a fluorescent calcium indicator (e.g., Fluo-4 AM or Calcium-6) that binds free intracellular calcium.

  • Basal State: Cells loaded with dye exhibit low fluorescence.

  • Agonist Challenge: Addition of ET-1 triggers

    
     release, causing a sharp increase in fluorescence (RFU).
    
  • Antagonism: Pre-incubation with N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide blocks the receptor, reducing the fluorescence peak relative to the control.

Figure 1: Endothelin Signaling & Assay Logic

ET_Signaling Compound N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide ETA ETA Receptor (GPCR) Compound->ETA Blocks (Competitive) ET1 Endothelin-1 (Agonist) ET1->ETA Activates Gq Gαq Protein ETA->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Signal Fluorescence Signal (RFU) Ca->Signal Dye Binding

Caption: Schematic of the Gq-coupled pathway. The antagonist (Red) competes with ET-1 (Green) for the ETA receptor, preventing the calcium cascade.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line CHO-K1-ETA or HEK293-ETAStably expressing human EDNRA gene.
Compound N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamideTest Antagonist (Purity >95%).[1]
Agonist Endothelin-1 (ET-1)Physiological trigger (EC80 concentration).
Calcium Dye Fluo-4 NW or Calcium-6 Assay KitFluorescent reporter of cytosolic

.
Assay Buffer HBSS + 20 mM HEPES (pH 7.4)Physiological buffer.
Transporter Inhibitor Probenecid (2.5 mM)Critical: Prevents dye leakage from cells.
Plate 384-well, black wall, clear bottomPoly-D-Lysine coated for adherence.

Detailed Experimental Protocol

Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach CHO-K1-ETA cells using Accutase (gentler than Trypsin to preserve receptors).

  • Count: Ensure viability >95%.

  • Seed: Dispense 10,000 cells/well in 25 µL of complete medium into a 384-well Poly-D-Lysine coated plate.

  • Incubate: 37°C, 5% CO2 overnight. Cells must reach ~80-90% confluency.

Phase 2: Dye Loading (Day 0, T minus 2 hours)
  • Buffer Prep: Prepare 1X HBSS/HEPES buffer. Add 2.5 mM Probenecid .

    • Note: Probenecid is mandatory for CHO cells to inhibit the anion-exchange protein that pumps the dye out of the cell.

  • Dye Prep: Reconstitute Fluo-4 NW dye in the Buffer Prep.

  • Load: Remove culture media (or add equal volume 2X dye if using "no-wash" kit). Add 25 µL of Dye Solution to each well.

  • Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.

Phase 3: Compound Addition & Read (The Run)

This assay requires a liquid handling system with simultaneous pipetting and reading capabilities (e.g., FLIPR, FDSS, or FlexStation).

  • Source Plate Prep:

    • Dissolve N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in assay buffer (Final DMSO < 0.5%).

  • Baseline Read: Measure fluorescence for 10 seconds to establish baseline.

  • Antagonist Addition (T=0): Add 12.5 µL of diluted Compound to the cells.

    • Incubation: Monitor for 15–20 minutes. (Look for potential agonist activity of the compound itself; usually flat line).

  • Agonist Challenge (T=20 min): Inject 12.5 µL of ET-1 at its EC80 concentration (typically ~1-3 nM final).

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

Figure 2: Assay Workflow Diagram

Workflow cluster_0 Day -1: Seeding cluster_1 Day 0: Preparation cluster_2 Real-Time Kinetic Read (FLIPR) Seed Seed CHO-K1-ETA 10k cells/well 384-well Plate Dye Add Fluo-4 NW + 2.5mM Probenecid Seed->Dye Incubate Incubate 45m @ 37°C + 15m @ RT Dye->Incubate AddComp Inject Compound (Antagonist Mode) Incubate->AddComp Wait Incubate 15 min (Check for Agonism) AddComp->Wait AddAgonist Inject ET-1 (EC80) (Trigger Ca2+) Wait->AddAgonist Read Measure RFU (Peak - Baseline) AddAgonist->Read

Caption: Step-by-step workflow for the FLIPR Calcium Flux assay.

Data Analysis & Validation

Calculating Inhibition (IC50)
  • Normalization: Calculate

    
     or simply (Max RFU - Min RFU) for the agonist phase.
    
  • Percent Inhibition:

    
    
    
    • High Control: Cells + ET-1 (EC80) + Vehicle (DMSO).

    • Low Control: Cells + Buffer + Vehicle.

  • Curve Fitting: Plot % Inhibition vs. Log[Compound]. Fit using a 4-parameter logistic equation (Hill equation).

Acceptance Criteria
ParameterTarget ValueTroubleshooting
Z-Factor > 0.5If <0.5, check cell density or pipette precision.
Signal-to-Background > 30-foldIf low, increase ET-1 conc or check dye loading.
CV% (Replicates) < 10%If high, check for bubbles in wells.
DMSO Tolerance < 1%Sulfonamides may precipitate; verify solubility.

References

  • Murugesan, N., et al. (2000). "Biphenylsulfonamide endothelin receptor antagonists.[2][3][4][5] 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists."[5] Journal of Medicinal Chemistry.

  • Stein, P. D., et al. (1994). "The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide." Journal of Medicinal Chemistry.

  • Wu, C., et al. (2004). "Discovery of endothelins antagonists: From peptides to small molecules." Current Opinion in Drug Discovery & Development.

  • Thermo Fisher Scientific. "Fluo-4 NW Calcium Assay Kits Protocol." Application Note.

Sources

Application

Application Note: In Vivo Experimental Design for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

This Application Note and Protocol guide provides a rigorous framework for the in vivo characterization of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (referred to herein as DIPS ). Based on its chemical structure—...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide provides a rigorous framework for the in vivo characterization of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (referred to herein as DIPS ).

Based on its chemical structure—a sulfonamide moiety linked to a dimethylisoxazole ring via a propyl chain—this compound shares the pharmacophore of two distinct classes of therapeutics: BET Bromodomain (BRD4) Inhibitors (investigated for Acute Myeloid Leukemia) and Endothelin Receptor Antagonists (used in Pulmonary Arterial Hypertension). This guide is designed to validate its activity in these high-probability therapeutic areas while establishing its fundamental pharmacokinetic (PK) profile.

Executive Summary & Mechanism of Action

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (DIPS) is a synthetic small molecule probe. Its isoxazole-sulfonamide scaffold suggests dual potential mechanisms of action (MoA) that must be deconvoluted in vivo:

  • Epigenetic Modulation (BRD4 Inhibition): Recent SAR studies (e.g., Zhang et al., 2021) indicate that N-isoxazolyl sulfonamides can bind the acetyl-lysine binding pocket of BRD4, downregulating c-Myc and inducing apoptosis in AML cells.

  • Endothelin Receptor Antagonism (ET-A): The N-isoxazolyl sulfonamide motif is the core pharmacophore of selective ET-A antagonists (e.g., Sitaxentan), regulating vascular tone and remodeling.

This protocol prioritizes Pharmacokinetic (PK) Profiling followed by a decision-tree efficacy study: Leukemia Xenograft (Oncology track) vs. Pulmonary Hypertension (Cardiovascular track).

Formulation & Solubility Strategy

Challenge: Isoxazole sulfonamides typically exhibit poor aqueous solubility and moderate lipophilicity (LogP ~2.5–3.5), leading to erratic oral bioavailability. Solution: Use a cosolvent system or complexation agent to ensure consistent dosing.

Recommended Vehicle Systems
RouteVehicle CompositionPreparation ProtocolStability
IV (Bolus) 5% DMSO + 40% PEG400 + 55% SalineDissolve DIPS in DMSO first. Add PEG400, vortex. Slowly add saline while vortexing.Use within 4 hours (Precipitation risk).
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween-80Micronize compound. Suspend in vehicle using high-shear homogenization.Stable for 7 days at 4°C.
Alt. PO 20% HP-β-Cyclodextrin in waterStir compound in 20% HP-β-CD solution for 24h at RT; filter sterilize (0.22 µm).Best for bioavailability enhancement.

Workflow Diagram: Characterization Pipeline

G Start Compound Synthesis & QC (>98% Purity) Formulation Formulation Optimization (Solubility > 2 mg/mL) Start->Formulation PK_Study Step 1: PK & Tolerability (Rat/Mouse IV & PO) Formulation->PK_Study Decision Bioavailability (F%) > 20%? PK_Study->Decision Reformulate Reformulate (Nanosuspension / SEDDS) Decision->Reformulate No Efficacy_Sel Step 2: Efficacy Model Selection Decision->Efficacy_Sel Yes Reformulate->PK_Study Oncology Track A: Oncology (MV4-11 AML Xenograft) Efficacy_Sel->Oncology If BRD4 Target Cardio Track B: Cardiovascular (MCT-Induced PAH) Efficacy_Sel->Cardio If ET-A Target Endpoint_Onc Tumor Vol, c-Myc levels, Survival Oncology->Endpoint_Onc Endpoint_CV RVSP, RV Hypertrophy, Fibrosis Cardio->Endpoint_CV

Caption: Decision-tree workflow for DIPS characterization, prioritizing PK validation before efficacy branching.

Protocol 1: Pharmacokinetics & Maximum Tolerated Dose (MTD)

Objective: Determine plasma half-life (


), oral bioavailability (

), and acute toxicity threshold.
A. Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300g) or C57BL/6 Mice.

  • Groups (n=3/group):

    • IV Bolus: 2 mg/kg.

    • PO (Low): 10 mg/kg.

    • PO (High): 50 mg/kg.

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

B. Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor parent ion

    
     Fragment (loss of 
    
    
    
    -propyl group).
    • Note: Sulfonamides ionize well in ESI(+) mode.

C. MTD Escalation (3+3 Design)

If investigating novel toxicity, administer single PO doses (e.g., 50, 100, 300 mg/kg) to mice (n=3). Monitor for 7 days.

  • Stop Criteria: >15% body weight loss, piloerection, ataxia, or lethargy.

Protocol 2: Efficacy in MV4-11 AML Xenograft (BRD4 Track)

Rationale: If DIPS acts as a BET inhibitor, it will suppress c-Myc in AML cell lines.

A. Model Establishment
  • Cells: MV4-11 (human AML) cells, cultured in IMDM + 10% FBS.

  • Implantation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the flank of NOD/SCID  or Nude  mice.
    
  • Randomization: When tumors reach ~100–150 mm³ (approx. 10–14 days).

B. Dosing Regimen
  • Vehicle Control: PO, QD (Daily).

  • DIPS Low: 25 mg/kg, PO, QD.

  • DIPS High: 50 mg/kg, PO, QD.

  • Positive Control: JQ1 (50 mg/kg IP) or AZD5153.

C. Endpoints
  • Tumor Volume: Measure 3x/week using calipers (

    
    ).
    
  • Biomarker (PD): Harvest tumors at end of study (4h post-last dose). Perform Western Blot for c-Myc and Bcl-2 .

  • Toxicity: Body weight (daily).

Protocol 3: Pulmonary Arterial Hypertension (ET-A Track)

Rationale: If DIPS is an Endothelin Antagonist, it will attenuate right ventricular pressure in the Monocrotaline (MCT) model.

A. Model Induction
  • Induction: Single injection of Monocrotaline (MCT, 60 mg/kg, SC) in rats.

  • Disease Progression: Wait 14–21 days for PAH to develop (RVSP > 30 mmHg).

B. Treatment Protocol (Therapeutic Mode)

Start treatment on Day 14 post-MCT (established disease) and continue until Day 28.

  • Groups (n=8):

    • Sham (No MCT).

    • MCT + Vehicle.

    • MCT + DIPS (30 mg/kg PO, BID).

    • MCT + Bosentan (Positive Control, 100 mg/kg PO).

C. Hemodynamic Assessment (Day 28)
  • Procedure: Anesthetize rat (Isoflurane). Insert PE-50 catheter via right jugular vein into the Right Ventricle (RV) .

  • Measurement: Record Right Ventricular Systolic Pressure (RVSP).

  • Fulton Index: Euthanize. Weigh Heart. Dissect RV from LV+Septum. Calculate ratio:

    
    .
    
    • Success Criteria: DIPS significantly reduces RVSP and Fulton Index vs. Vehicle.

Data Analysis & Reporting

All data must be reported with statistical rigor.

EndpointStatistical TestVisualization
Tumor Growth Curves Two-way ANOVA (Time x Treatment) + Bonferroni post-testLine graph with SEM error bars
Final Tumor Weight One-way ANOVABox & Whisker Plot
RVSP / Fulton Index One-way ANOVA + Dunnett’s test (vs. Vehicle)Bar chart with individual data points
Survival Kaplan-Meier Log-Rank TestSurvival Step Curve

References

  • Zhang, B., et al. (2021). "Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia." Bioorganic Chemistry. Link Context: Establishes the isoxazole sulfonamide scaffold as a viable BRD4 inhibitor class.

  • Wu, C., et al. (2004). "Discovery of N-(isoxazol-5-yl)sulfonamides as potent and selective endothelin A antagonists." Journal of Medicinal Chemistry. Link Context: Validates the N-isoxazolyl sulfonamide pharmacophore for cardiovascular applications.

  • Steinbach, D., et al. (2007). "Response to sulfonamide-based endothelin receptor antagonists in pulmonary arterial hypertension." European Journal of Pharmacology. Link Context: Provides dosing and efficacy benchmarks for sulfonamide ERAs in vivo.

Method

Application Note: Target Engagement Assessment of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

The following Application Note and Protocol Guide details the methods for assessing the target engagement of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . Based on the structural pharmacophore (isoxazole sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the methods for assessing the target engagement of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide .

Based on the structural pharmacophore (isoxazole sulfonamide), this compound is identified as a likely BET Bromodomain Inhibitor fragment (mimicking acetyl-lysine) or a T-type Calcium Channel modulator (analogous to Zonisamide). The guide prioritizes methods relevant to these targets while maintaining broad applicability for target deconvolution.

Introduction & Compound Profile

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a small molecule sulfonamide characterized by a dimethylisoxazole "head group" linked to a propyl sulfonamide tail.

  • Chemical Structure :

    
    
    
  • Primary Pharmacophore : The 3,4-dimethylisoxazole moiety is a validated acetyl-lysine mimic , making it a privileged scaffold for binding to the bromodomain (BRD) pockets of BET family proteins (BRD2, BRD3, BRD4).

  • Secondary Potential : Structural similarity to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) suggests potential activity against T-type Calcium Channels (Cav3.x) or Voltage-gated Sodium Channels .

This guide outlines a multi-tiered approach to validate target engagement, moving from biophysical binding in isolation to functional occupancy in live cells.

Strategic Overview of Methods

To rigorously assess target engagement, a combination of thermodynamic, kinetic, and cellular occupancy assays is required.

MethodReadoutThroughputPrimary Utility
NanoBRET™ TE Energy Transfer (mBU)HighGold Standard for cellular affinity and residence time (Live Cell).
CETSA (Cellular Thermal Shift) Aggregation Temp (

)
MediumLabel-free validation of target stabilization in intact cells.
Surface Plasmon Resonance (SPR)

,

,

MediumPrecise biophysical kinetics (Cell-free).
Isothermal Titration Calorimetry (ITC)

,

,

LowThermodynamic characterization of the binding event.

Protocol 1: NanoBRET™ Target Engagement Assay (Live Cell)

Rationale : NanoBRET™ is the preferred method for BET bromodomain inhibitors. It utilizes a cell-permeable fluorescent tracer that competes with the test compound for the target protein (fused to NanoLuc® luciferase).

Mechanism of Action

The target protein (e.g., BRD4) is expressed as a NanoLuc fusion. A tracer (bromodomain ligand-fluorophore conjugate) binds the target, enabling BRET (Bioluminescence Resonance Energy Transfer). The test compound displaces the tracer, reducing the BRET signal.

Experimental Workflow

NanoBRET_Workflow Step1 Transfection (HEK293 cells with NanoLuc-BRD4 plasmid) Step2 Plating (20,000 cells/well in 96-well plate) Step1->Step2 Step3 Tracer Addition (Add Tracer K-5 at K_d concentration) Step2->Step3 Step4 Compound Treatment (Serial Dilution of Sulfonamide) Step3->Step4 Step5 Incubation (2 hours @ 37°C) Step4->Step5 Step6 Substrate Addition (NanoBRET™ Nano-Glo®) Step5->Step6 Step7 Detection (Measure Donor 460nm & Acceptor 618nm) Step6->Step7

Figure 1: NanoBRET™ Target Engagement Workflow. The decrease in BRET signal correlates with compound binding.

Detailed Protocol
  • Transfection (Day 1) :

    • Transfect HEK293T cells with a NanoLuc®-BRD4 fusion vector using FuGENE® HD.

    • DNA:Transfection Reagent ratio of 1:3. Incubate for 24 hours.

  • Cell Preparation (Day 2) :

    • Harvest cells and resuspend in Opti-MEM® (no phenol red) at

      
       cells/mL.
      
    • Plate 85 µL of cell suspension into white, non-binding surface 96-well plates.

  • Tracer & Compound Addition :

    • Prepare a 20x solution of NanoBRET™ Tracer K-5 (Promega) in Tracer Dilution Buffer. Final concentration should act at the

      
       of the tracer (typically 0.5–1.0 µM).
      
    • Prepare a 10x serial dilution of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in Opti-MEM.

    • Add 5 µL of Tracer and 10 µL of Test Compound to each well.

    • Controls : Include "No Tracer" (background) and "No Compound" (max BRET) wells.

  • Incubation :

    • Incubate cells for 2 hours at 37°C / 5% CO2 to allow equilibrium binding.

  • Detection :

    • Add 10 µL of NanoBRET™ Nano-Glo® Substrate + Extracellular NanoLuc® Inhibitor.

    • Read immediately on a BRET-compatible plate reader (e.g., GloMax® Discover).

    • Channels : Donor (450nm/80nm bp) and Acceptor (610nm/LP).

  • Data Analysis :

    • Calculate Raw BRET Ratio = (Acceptor Emission / Donor Emission).

    • Convert to MilliBRET (mBU) = (Raw Ratio - No Tracer Ratio)

      
       1000.
      
    • Fit data to a 4-parameter sigmoidal dose-response curve to determine cellular

      
      .
      

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale : CETSA validates target engagement by measuring the thermodynamic stabilization of the protein upon ligand binding. This method is label-free and works for both soluble proteins (BET) and membrane proteins (Ion Channels).

Mechanism of Action

Ligand binding stabilizes the target protein, shifting its melting temperature (


) to a higher value. Unbound proteins denature and aggregate at lower temperatures.
Experimental Workflow

CETSA_Workflow Step1 Cell Treatment (Incubate cells with 10 µM Compound for 1h) Step2 Aliquot & Heat Shock (10 aliquots, 37°C - 67°C for 3 mins) Step1->Step2 Step3 Lysis & Separation (Freeze-thaw x3, Centrifuge @ 20,000xg) Step2->Step3 Step4 Supernatant Analysis (Western Blot or AlphaScreen) Step3->Step4

Figure 2: CETSA Workflow. Stabilized proteins remain in the supernatant after centrifugation.

Detailed Protocol
  • Treatment :

    • Treat

      
       cells (e.g., Jurkat or HEK293) with 10 µM N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide  or DMSO vehicle for 1 hour at 37°C.
      
  • Harvest :

    • Wash cells with PBS and resuspend in PBS containing protease inhibitors.

    • Split into 10 PCR tubes (50 µL each).

  • Thermal Challenge :

    • Heat each tube to a distinct temperature (gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis :

    • Perform 3 cycles of rapid freeze-thaw (Liquid

      
       / 25°C water bath) to lyse cells.
      
    • Centrifuge at 20,000

      
       g for 20 minutes at 4°C to pellet aggregated (denatured) proteins.
      
  • Detection (Western Blot) :

    • Collect the supernatant (soluble fraction).

    • Run SDS-PAGE and transfer to nitrocellulose membrane.

    • Probe with anti-BRD4 (or relevant target) antibody.

  • Analysis :

    • Quantify band intensity using densitometry (ImageJ).

    • Plot normalized intensity vs. Temperature.

    • Calculate

      
       = 
      
      
      
      (Compound) -
      
      
      (DMSO). A shift
      
      
      C indicates significant engagement.

Protocol 3: Surface Plasmon Resonance (SPR)

Rationale : For precise kinetic data (


, 

), SPR is the industry standard. This is critical for fragment-based drug discovery (FBDD) where the isoxazole sulfonamide may act as a low-affinity fragment.
Detailed Protocol
  • Immobilization :

    • Chip: CM5 (carboxymethylated dextran) or NTA (for His-tagged proteins).

    • Ligand: Recombinant BRD4 (BD1 or BD2 domain). Immobilize to ~2000 RU using amine coupling.

  • Running Buffer :

    • HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1-5% DMSO (matched to compound solvent).

  • Injection :

    • Prepare a concentration series of the sulfonamide (e.g., 0.1 µM to 100 µM).

    • Inject at 30 µL/min for 60s (association) followed by 120s dissociation.

  • Analysis :

    • Double-reference subtraction (Reference channel + Buffer blank).

    • Fit to a 1:1 Langmuir binding model .

    • Note: If the compound is a weak binder (fragment), use Steady State Affinity fitting rather than kinetic fitting.

Contingency: Electrophysiology (Patch Clamp)

If the compound is suspected to target Ion Channels (based on Zonisamide homology), biophysical assays on soluble proteins will fail.

  • Method : Whole-cell Patch Clamp.

  • Target : HEK293 cells stably expressing Cav3.2 (T-type calcium channel).

  • Protocol :

    • Hold potential at -100 mV.

    • Depolarize to -30 mV to elicit

      
      .
      
    • Perfuse N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (1-100 µM).

    • Measure reduction in peak current density.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Link

  • Sobol, E., et al. (2017). Zonisamide: A Review of its Use in the Management of Epilepsy. Drugs. Link

Application

Application Note: Large-Scale Synthesis and Purification of N-(3,4-Dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Executive Summary This application note details the scalable synthesis and purification protocol for N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . This compound represents a critical class of heteroaryl sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis and purification protocol for N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . This compound represents a critical class of heteroaryl sulfonamides, structurally related to the antibiotic Sulfisoxazole, but featuring an alkyl (propyl) chain in place of the conventional aniline moiety. Such structures are increasingly relevant as bioisosteres in the development of herbicides, antidiabetic agents, and specific ion channel blockers.

The protocol addresses the primary challenges of scaling heteroaryl sulfonamide synthesis: regioselectivity (avoiding bis-sulfonylation) and purification efficiency (avoiding silica gel chromatography). We utilize a "Self-Validating" Acid-Base purification logic that ensures high purity (>98%) through phase-switching extraction, making this method suitable for multi-gram to kilogram-scale production.

Retrosynthetic Analysis & Strategy

The synthesis is based on the nucleophilic substitution of propane-1-sulfonyl chloride by 5-amino-3,4-dimethylisoxazole .

  • Core Challenge: The amino group at the 5-position of the isoxazole ring is weakly nucleophilic due to the electron-withdrawing nature of the heterocycle. Furthermore, the resulting sulfonamide proton is acidic, making the product susceptible to further sulfonylation (bis-sulfonylation) under strongly basic conditions.

  • Solution: We employ Pyridine as both the solvent and the acid scavenger. Pyridine forms a reactive sulfonyl-pyridinium intermediate that facilitates the attack by the weak amine nucleophile while buffering the HCl generated.

Reaction Scheme (Graphviz)

ReactionScheme SM1 5-Amino-3,4-dimethylisoxazole (C5H8N2O) Intermediate Sulfonyl-Pyridinium Complex SM1->Intermediate Nucleophilic Attack SM2 1-Propanesulfonyl Chloride (C3H7ClO2S) SM2->Intermediate + Pyridine (Solvent) Product Target Sulfonamide (N-(3,4-dimethylisoxazol-5-yl)...) Intermediate->Product 0°C to RT, 12h Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Reaction pathway utilizing pyridine activation.

Safety & Hazardous Material Handling

ReagentHazard ClassHandling Precaution
1-Propanesulfonyl Chloride Corrosive, LachrymatorCRITICAL: Reacts violently with water/moisture. Handle only in a fume hood. Wear face shield and chemical-resistant gloves.
5-Amino-3,4-dimethylisoxazole Irritant, ToxicAvoid dust inhalation. Standard PPE required.
Pyridine Flammable, Toxic, MalodorousUse in a well-ventilated hood. Reproductive toxin.
Hydrochloric Acid (conc.) CorrosiveExothermic dilution. Add acid to water.

Protocol 1: Large-Scale Coupling Reaction

Scale: 100 mmol (approx. 11.2 g of amine starting material). Expected Yield: 75–85% Reactor: 500 mL 3-neck round-bottom flask (RBF) equipped with an addition funnel, nitrogen inlet, and internal temperature probe.

Reagents
  • 5-Amino-3,4-dimethylisoxazole (SM1): 11.21 g (100 mmol) [CAS: 19947-75-2]

  • 1-Propanesulfonyl chloride (SM2): 15.68 g (110 mmol, 1.1 equiv) [CAS: 10147-36-1]

  • Pyridine (Anhydrous): 100 mL (approx. 9-10 volumes)

  • DMAP (4-Dimethylaminopyridine): 0.61 g (5 mmol, 0.05 equiv) – Optional catalyst to accelerate reaction.

Step-by-Step Methodology
  • Setup: Flame-dry the glassware under a stream of nitrogen. Charge the RBF with SM1 , DMAP , and anhydrous Pyridine . Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5 °C .

  • Addition: Charge the addition funnel with SM2 . Add dropwise to the amine solution over 45–60 minutes .

    • Note: Maintain internal temperature < 10 °C. The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) naturally. Stir for 12–16 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting amine spot should disappear.

  • Quench: Re-cool the mixture to 10 °C. Slowly add 10 mL of water to quench excess sulfonyl chloride. Stir for 15 minutes.

  • Concentration: Remove the majority of Pyridine under reduced pressure (Rotary evaporator, 50 °C bath) to obtain a viscous dark oil.

Protocol 2: Self-Validating Workup & Purification

This protocol relies on the acidity of the sulfonamide N-H proton (pKa ~5.5–6.0). We use this property to separate the product from non-acidic impurities (unreacted amine, bis-sulfonamide) without chromatography.

Workflow Diagram (Graphviz)

PurificationProcess Crude Crude Reaction Mixture (Dark Oil) BaseExtract Dissolve in 10% NaOH (aq) Crude->BaseExtract Step 1 Filter Filtration BaseExtract->Filter Step 2 SolidWaste Solid Impurities (Bis-sulfonamide, Unreacted Amine) Filter->SolidWaste Insoluble Filtrate Filtrate (Product as Na-Salt) Filter->Filtrate Soluble Acidify Acidify with 6N HCl to pH 2-3 Filtrate->Acidify Step 3 Precipitate Product Precipitation Acidify->Precipitate Exothermic FinalWash Filter & Wash (Water -> Cold Ethanol) Precipitate->FinalWash Step 4

Figure 2: Acid-Base extractive purification workflow.

Step-by-Step Methodology
  • Base Extraction: Dissolve the crude oil from Protocol 1 in 150 mL of 10% NaOH (aq) .

    • Mechanism:[1][2][3][4] The target sulfonamide is deprotonated to form the water-soluble Sodium salt (

      
      ).
      
    • Impurity Rejection: Any unreacted amine or bis-sulfonated byproduct (which lacks an acidic proton) will remain insoluble.

  • Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel to remove the insoluble dark solids/tars. Wash the filter cake with 20 mL of water.

    • Result: A clear, amber-colored filtrate containing the product.

  • Acidification: Transfer the filtrate to a clean beaker. While stirring vigorously, slowly add 6N HCl until the pH reaches 2–3 .

    • Observation: The product will crash out as a white to off-white solid.

  • Collection: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with:

    • 3 x 50 mL Water (to remove NaCl and Pyridine salts).

    • 1 x 20 mL Cold Ethanol (to remove trace organic impurities).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Analytical Validation

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure (See below)
Mass Spec LC-MS (ESI+)[M+H]+ = 219.08 ± 0.5
Expected NMR Data (Simulated)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.80 (s, 1H, NH -SO2) – Broad singlet, exchangeable.
      
    • 
       3.10 – 3.05 (m, 2H, SO2-CH2 -CH2)
      
    • 
       2.20 (s, 3H, Isoxazole-CH3  at C3)
      
    • 
       1.95 (s, 3H, Isoxazole-CH3  at C4)
      
    • 
       1.70 – 1.60 (m, 2H, CH2-CH2 -CH3)
      
    • 
       0.95 (t, 3H, CH2-CH3 )
      

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: The 5-aminoisoxazole is a poor nucleophile.

  • Fix: Increase reaction temperature to 40–50 °C after the initial addition. Ensure reagents are strictly anhydrous. Add 10 mol% DMAP.

Issue: "Oiling Out" during Acidification
  • Cause: Product precipitating too fast or trapping impurities.

  • Fix: Acidify slowly. If oil forms, scratch the glass side with a rod to induce crystallization, or seed with a pure crystal. Alternatively, extract the acidified aqueous layer with Ethyl Acetate, dry, and recrystallize from Ethanol/Water.

Issue: Bis-sulfonylation
  • Cause: Excess sulfonyl chloride or high temperature during addition.

  • Fix: Strictly control stoichiometry (1.05 – 1.1 equiv). Keep addition temp < 5 °C. The base extraction step (Protocol 2, Step 1) effectively removes this impurity, so yield loss is the main concern, not purity.

References

  • General Synthesis of Heteroaryl Sulfonamides

    • Gharpure, S. J., et al. (2025).[2] Synthesis of isoxazolidine/1,2‐oxazinane‐3‐ylidene sulfonamides. ResearchGate.

  • Isoxazole Chemistry & Reactivity

    • Chebanov, V. (2016).[1] Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds.

  • Primary Sulfonamide Synthesis Methodology

    • Organic Letters (2020).[4] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. ACS Publications.[4] [4]

  • Starting Material Data (5-Amino-3,4-dimethylisoxazole)

    • CymitQuimica Product Database. CAS 19947-75-2 Data Sheet.

Sources

Method

Application of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in medicinal chemistry

Application Note: N-(3,4-Dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in Medicinal Chemistry Executive Summary N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide represents a specialized scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3,4-Dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in Medicinal Chemistry

Executive Summary

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide represents a specialized scaffold in medicinal chemistry, primarily utilized as a bioisosteric probe and a fragment-based screening hit .[1] Structurally, it is the alkyl-sulfonamide analogue of the antibiotic Sulfisoxazole.[1]

By replacing the traditional p-aminobenzenesulfonyl (sulfanilamide) moiety with a propyl-sulfonyl group, researchers utilize this compound to:

  • Modulate Lipophilicity (LogP): Assess the impact of aliphatic vs. aromatic hydrophobic interactions.

  • Eliminate Aniline Toxicity: Remove the metabolically liable aniline group found in "sulfa drugs" to improve safety profiles during lead optimization.

  • Probe Acidic Pharmacophores: Leverage the acidic sulfonamide NH (pKa ~5.[1]0) to mimic carboxylic acids in receptor binding pockets (e.g., Endothelin or Angiotensin receptors).[1]

Chemical Profile & Properties[1][2][3][4]

PropertyValue / Description
IUPAC Name N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide
Common Name Propyl-sulfisoxazole analogue
Molecular Formula C₈H₁₄N₂O₃S
Molecular Weight 218.27 g/mol
Core Scaffold 5-Amino-isoxazole
pKa (Sulfonamide NH) ~5.0 – 5.5 (Predicted based on Sulfisoxazole)
Solubility pH-dependent; highly soluble at pH > 6.0 (anionic form)
Key Functionality Bioisostere of Aryl-Sulfonamides; Acidic Pharmacophore

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This compound serves as a critical "scaffold hop" from aryl sulfonamides.[1] In many drug discovery programs (e.g., COX-2 inhibitors, Endothelin antagonists), the phenyl ring of the sulfonamide is replaced with alkyl chains (propyl, butyl) to:

  • Reduce Pi-Stacking: Determine if the phenyl ring is essential for binding via pi-pi interactions or if a simple hydrophobic fill (propyl group) is sufficient.[1]

  • Increase Flexibility: The propyl chain introduces rotatable bonds, allowing the sulfonamide to adapt to slightly different pocket shapes compared to the rigid phenyl ring.[1]

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight (<250 Da) compound with high ligand efficiency potential, this molecule is an ideal member of Fragment Libraries .[1]

  • Target Class: Metalloproteases, GPCRs (Chemokine receptors), and Ion Channels.[1]

  • Mechanism: The isoxazole nitrogen and the sulfonamide oxygen act as hydrogen bond acceptors, while the sulfonamide NH acts as a donor (or ionic interaction point when deprotonated).[1]

pKa Modulation for Solubility

The electron-withdrawing nature of the isoxazole ring significantly acidifies the sulfonamide nitrogen.[1]

  • Physiological State: At pH 7.4, this compound exists largely as a negative ion .[1]

  • Application: This property is exploited to improve the water solubility of lipophilic drugs.[1] Attaching this moiety can transform a neutral, insoluble scaffold into a soluble, anionic drug candidate.[1]

Experimental Protocols

Protocol A: Synthesis of N-(3,4-dimethylisoxazol-5-yl)propane-1-sulfonamide

Rationale: The amino group on the isoxazole ring is weakly nucleophilic due to electron delocalization.[1] Standard Schotten-Baumann conditions often fail.[1] This protocol uses a strong base to deprotonate the amine, ensuring high yield.[1]

Reagents:

  • Start Material A: 5-Amino-3,4-dimethylisoxazole (1.0 eq)

  • Reagent B: Propane-1-sulfonyl chloride (1.2 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq) or LiHMDS.[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 5-Amino-3,4-dimethylisoxazole (10 mmol) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (20 mmol) portion-wise. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases. The solution may turn slightly yellow/orange, indicating the formation of the amide anion.[1]

  • Addition: Dropwise add Propane-1-sulfonyl chloride (12 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0–40% EtOAc in Hexanes).

Self-Validation Check:

  • H-NMR: Look for the disappearance of the broad

    
     peak (typically ~5–6 ppm) and the appearance of a sharp sulfonamide NH (downfield, ~10–11 ppm).[1]
    
  • MS: Confirm

    
     = 219.1 and 
    
    
    
    = 217.1 (ES- mode is often more sensitive for sulfonamides).[1]
Protocol B: pKa Determination (Potentiometric Titration)

Rationale: Determining the exact pKa is crucial to understand the ionization state in biological assays.[1]

  • Sample Prep: Dissolve 5 mg of the compound in a minimal amount of DMSO (0.5 mL), then dilute with water to 20 mL (ensure DMSO < 5%).

  • Titrant: 0.1 N NaOH (standardized).

  • Procedure: Perform titration from pH 2.0 (acidified with HCl) to pH 10.0.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa of the sulfonamide nitrogen.[1]

  • Expected Result: pKa should fall between 4.8 and 5.5 .

Visualizing the Workflow

Figure 1: Synthesis & Mechanism Logic

This diagram illustrates the synthesis pathway and the structural comparison to the antibiotic Sulfisoxazole.[1]

SynthesisWorkflow Amine 5-Amino-3,4-dimethylisoxazole (Weak Nucleophile) Base NaH / THF (Deprotonation Step) Amine->Base Activation Anion Isoxazolyl-Amide Anion (Strong Nucleophile) Base->Anion -H2 Product TARGET MOLECULE N-(3,4-dimethylisoxazol-5-yl) propane-1-sulfonamide Anion->Product + Chloride (Nucleophilic Attack) Chloride Propane-1-sulfonyl Chloride Chloride->Product

Caption: Synthesis pathway utilizing base-mediated activation to overcome the low nucleophilicity of the aminoisoxazole.

Figure 2: Bioisosteric Relationship

Comparison between the target molecule and the established drug Sulfisoxazole.[1]

Bioisostere Sulfisoxazole SULFISOXAZOLE (Antibiotic) Contains: Phenyl-Aniline Group Target TARGET MOLECULE (Probe/Fragment) Contains: Propyl Chain Sulfisoxazole->Target Bioisosteric Replacement Property1 Change: Aromatic -> Aliphatic Effect: Reduced Pi-Stacking Target->Property1 Property2 Change: Aniline -> Alkyl Effect: No Aniline Toxicity Target->Property2

Caption: Structural modification strategy (Scaffold Hopping) demonstrating the shift from aryl-sulfonamide to alkyl-sulfonamide.

References

  • Verma, S., et al. "Substituted Isoxazoles as Bioisosteres in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2021.[1]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1]

  • PubChem Compound Summary. "5-Amino-3,4-dimethylisoxazole (Precursor)." National Library of Medicine.[1] [1]

  • Lombardo, F., et al. "In Silico Prediction of Ionization Constants of Sulfonamides."[1] Journal of Pharmaceutical Sciences, 2006.[1]

Sources

Application

Protocol for a Comprehensive Preclinical Pharmacokinetic Evaluation of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed framework and set of protocols for characterizing the pharmacokinetic (PK) profile of the nov...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework and set of protocols for characterizing the pharmacokinetic (PK) profile of the novel sulfonamide, N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide. The study of pharmacokinetics—what the body does to a drug—is a critical component of drug discovery and development, providing essential data on absorption, distribution, metabolism, and excretion (ADME).[1] Understanding these parameters is fundamental to optimizing dosing regimens, ensuring efficacy, and identifying potential safety liabilities before advancing to clinical trials.[2][3] This guide is designed for researchers in pharmacology and drug development, offering a logical workflow from initial in vitro characterization to in vivo animal studies and data analysis, with an emphasis on the scientific rationale behind each procedural step.

Introduction and Strategic Overview

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The specific substitutions on the sulfonamide and isoxazole core will govern its physicochemical properties and, consequently, its pharmacokinetic behavior.[4] An early and thorough assessment of the ADME profile is paramount to filter and optimize drug candidates, reducing the high attrition rates seen in later-stage clinical trials.[6]

This protocol outlines a two-stage approach:

  • In Vitro ADME Profiling: A series of cell-free and cell-based assays to rapidly assess key PK liabilities such as metabolic instability or poor permeability.[7] This stage guides chemical structure optimization and predicts in vivo behavior.[7]

  • In Vivo Pharmacokinetic Study: An animal study, typically in rodents, to determine the complete plasma concentration-time profile after intravenous and oral administration. This provides definitive data on clearance, volume of distribution, half-life, and oral bioavailability.[3][8]

The entire workflow is designed to generate robust, decision-enabling data in an efficient manner.

Caption: High-level workflow for preclinical pharmacokinetic assessment.

Stage 1: In Vitro ADME Profiling

In vitro ADME assays are indispensable in early drug discovery for identifying potential liabilities, guiding compound optimization, and reducing reliance on animal testing.[2][6] These assays provide critical insights into how a compound is likely to be absorbed, distributed, metabolized, and excreted.[7]

Metabolic Stability in Liver Microsomes
  • Principle and Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism. This assay provides a rapid assessment of the compound's intrinsic clearance, helping to predict its metabolic half-life in vivo. A compound that is too rapidly metabolized may have poor bioavailability and a short duration of action.

  • Protocol:

    • Preparation: Prepare stock solutions of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in DMSO (e.g., 10 mM).

    • Incubation Mixture: In a 96-well plate, combine pooled liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4).

    • Initiation: Pre-warm the plate to 37°C. Add the test compound to a final concentration of 1 µM. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using a generic, fast LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)
  • Principle and Rationale: Drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can limit a drug's efficacy and distribution into tissues. This assay determines the percentage of the compound bound to plasma proteins.

  • Protocol (Rapid Equilibrium Dialysis - RED):

    • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which has a semipermeable membrane separating two chambers.

    • Sample Addition: Add plasma to one chamber and the test compound (at 1-5 µM) dissolved in phosphate buffer to the other chamber.

    • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

    • Sampling: After incubation, take equal volume aliquots from both the buffer chamber (representing the unbound fraction) and the plasma chamber (representing total drug).

    • Matrix Matching & Analysis: Combine the samples with blank plasma or buffer to ensure identical matrix composition for analysis. Precipitate proteins and analyze both fractions by LC-MS/MS.

    • Calculation: The percentage bound is calculated from the concentration difference between the plasma and buffer chambers.

In Vitro Assay Key Parameter Typical Conditions Rationale for Data
Metabolic StabilityIn vitro half-life (t½), Intrinsic Clearance (CLint)1 µM compound, Rat/Human Liver Microsomes, 37°CPredicts in vivo metabolic clearance. High clearance may lead to low oral bioavailability.
Plasma Protein BindingPercent Bound (%)5 µM compound, Rat/Human Plasma, 37°CDetermines the free fraction of the drug available for therapeutic effect and clearance.
Caco-2 PermeabilityApparent Permeability (Papp)Caco-2 cell monolayer, 10 µM compoundPredicts intestinal absorption for oral dosing. Efflux ratio identifies potential for P-gp substrate.[2]
CYP450 InhibitionIC50 (µM)Human Liver Microsomes, specific CYP substratesAssesses potential for drug-drug interactions (DDI).

Stage 2: In Vivo Pharmacokinetic Study in Rodents

In vivo PK studies are essential for understanding a drug's behavior in a complete biological system before human trials.[3] Animal models serve a critical role in preclinical assessments.[9]

Ethical Considerations

All animal studies must be conducted in compliance with relevant ethical guidelines and regulations, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement .[10][11] Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[12][13] Efforts should be made to minimize animal stress and suffering.[13][14]

Study Design
  • Principle and Rationale: This study aims to define the plasma concentration-time profile of the compound after both intravenous (IV) and oral (PO) administration. The IV dose allows for the determination of absolute clearance (CL) and volume of distribution (Vd). The PO dose, when compared to the IV dose, allows for the calculation of oral bioavailability (F%). Rats are a standard species for initial PK screening due to their well-characterized physiology, handling ease, and cost-effectiveness.[15][16]

  • Protocol:

    • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), weighing 220-250g.

    • Dose Formulation:

      • IV Formulation: Solubilize the compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

      • PO Formulation: Prepare a suspension or solution in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

    • Dose Administration:

      • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

      • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

    • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2EDTA). A typical sampling schedule would be:

      • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

  • Principle and Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma. It offers superior sensitivity, selectivity, and speed, allowing for accurate measurement of drug concentrations over a wide dynamic range.[17]

Caption: Typical sample preparation workflow (Protein Precipitation).

  • Protocol Summary:

    • Sample Preparation: Thaw plasma samples, standards, and quality controls (QCs). Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing a suitable internal standard.

    • Extraction: Vortex samples vigorously and centrifuge to pellet the precipitated proteins.

    • Concentration: Transfer the supernatant to a new plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a mobile phase-like solution.

    • LC Separation: Inject the sample onto a C18 HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

    • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize at least two MRM transitions for the parent compound and one for the internal standard to ensure selectivity.

    • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability before analyzing study samples.[18][19][20]

Pharmacokinetic Data Analysis

  • Principle and Rationale: Non-Compartmental Analysis (NCA) is the most common method for analyzing preclinical PK data.[21][22] It makes minimal assumptions about the drug's disposition and relies on direct calculation from the observed concentration-time data using the trapezoidal rule.[23][24]

Caption: Logical flow of Non-Compartmental Analysis (NCA).

Calculated Parameters

Using specialized software (e.g., Phoenix WinNonlin), the following key PK parameters will be calculated[21][25]:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationSafety (related to acute toxicity) and efficacy.[22]
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC Area Under the concentration-time CurveMeasures total drug exposure.[21][22]
Terminal half-lifeDetermines dosing interval and time to steady-state.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination.
Vd Volume of DistributionApparent volume into which the drug distributes. Indicates tissue penetration.
F (%) Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.[23]
Example Data Presentation

Hypothetical plasma concentration data for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide.

Time (hr)IV Conc. (ng/mL) (1 mg/kg)PO Conc. (ng/mL) (10 mg/kg)
0.0831250-
0.25980250
0.5750680
1510990
2280850
4110420
825150
24<115

Hypothetical calculated PK parameters.

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL)1250990
Tmax (hr)0.0831.0
AUC (hr*ng/mL)24506125
t½ (hr)3.53.8
CL (L/hr/kg)0.41-
Vd (L/kg)2.1-
F (%) -25%

Conclusion and Interpretation

The protocol described provides a comprehensive, industry-standard approach to characterizing the preclinical pharmacokinetic profile of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide. The integration of in vitro assays with a definitive in vivo study allows for a robust understanding of the compound's ADME properties. The resulting data are crucial for making informed decisions, guiding lead optimization, predicting human pharmacokinetics, and designing safe and effective clinical trials.[3]

References

  • Pharmacokinetics analysis series: Non-compartmental analysis.
  • In Vitro ADME. Selvita.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. JoVE.
  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Aplos Analytics.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Non-Compartmental Analysis (NCA)
  • Importance of ADME and Toxicology Studies in Drug Discovery.
  • Noncompartmental Analysis (NCA).
  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • In Vitro ADME Assays and Services.
  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
  • Sulfonamides. MSD Manual Professional Edition.
  • Animal Pharmacokinetic Studies for Safe Tre
  • ANTIMICROBIAL SULFONAMIDE DRUGS. University of Belgrade.
  • FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery.
  • Role of animal models in biomedical research: a review.
  • Sulfonamides. Medical Pharmacology.
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC.
  • Population Pharmacokinetics Guidance for Industry. FDA.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • GUIDELINE FOR THE FORMAT AND CONTENT OF THE HUMAN PHARMACOKINETICS AND BIOAVAILABILITY SECTION OF AN APPLIC
  • Draft Guidance for Industry on Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Applic
  • Ethical use of animals in medicine testing. European Medicines Agency.
  • DISCOVERY IN VIVO PHARMACOKINETICS. Meadowhawk Biolabs.
  • FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. ECA Academy.
  • Ethical considerations in animal studies. J Postgrad Med.
  • Ethical Guidelines for the Use of Animals in Research.
  • Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Ethical considerations regarding animal experiment
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. PEXACY International Journal of Pharmaceutical Science.
  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Ethical Considerations in Animal Research: The Principle of 3R's. Cirugía y Cirujanos.
  • in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide. Echemi.
  • N-(3,4-dimethyl-1,2-oxazol-5-yl). PubChem.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • N,N-Dimethyl imidazole-1-sulfonamide. CymitQuimica.
  • 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide. PubChem.
  • 5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-(3-phenylpropyl)benzene-1-sulfonamide. MolPort.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in the synthesis of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

[1] Ticket ID: #ISOX-SULF-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #ISOX-SULF-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting yield and selectivity issues in heteroaryl sulfonylation.[1]

Executive Summary

The synthesis of N-(3,4-dimethylisoxazol-5-yl)propane-1-sulfonamide presents a classic challenge in medicinal chemistry: the sulfonylation of a weakly nucleophilic heteroaryl amine.[1] Unlike aliphatic amines, the amino group at the 5-position of the isoxazole ring is electronically deactivated by the adjacent oxygen and nitrogen atoms.

This guide addresses the three most common failure modes reported by our users:

  • Low Conversion: Failure of the amine to attack the sulfonyl chloride.

  • Bis-Sulfonylation: Formation of the unwanted tertiary sulfonimide (

    
    ).[1]
    
  • Isolation Difficulties: Inability to separate the product from unreacted amine.

Module 1: Reaction Kinetics & Stoichiometry

Q: Why is my reaction stalling with significant starting material remaining?

A: This is likely due to the low nucleophilicity of 5-amino-3,4-dimethylisoxazole combined with the hydrolysis of your sulfonyl chloride.[1]

Technical Insight: The isoxazole ring acts as an electron sink, reducing the electron density on the exocyclic amine. A standard base like Triethylamine (TEA) is often insufficient to deprotonate the intermediate or activate the amine. Furthermore, Propane-1-sulfonyl chloride is highly moisture-sensitive.[1] If your solvent contains even trace water (ppm levels), the chloride hydrolyzes to sulfonic acid, which poisons the reaction by protonating the amine.

Corrective Protocol:

  • Switch Base/Solvent: Use Pyridine as both the solvent and the base. Pyridine acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that is more susceptible to attack by the weak isoxazole amine.

  • Catalysis: If avoiding pyridine solvent, use DCM with 2.0 eq. TEA and 10 mol% DMAP (4-Dimethylaminopyridine).[1] DMAP is critical for acylating/sulfonylating sterically or electronically hindered amines.

  • Reagent Quality: Distill Propane-1-sulfonyl chloride if it appears viscous or cloudy.

Q: How do I prevent the formation of the bis-sulfonylated byproduct?

A: Bis-sulfonylation occurs because the product (the mono-sulfonamide) is actually more acidic than the starting amine.[1]

The Mechanism of Failure: Once the mono-sulfonamide is formed, the NH proton has a pKa of approximately 5.6–6.0 (similar to Sulfamethoxazole). In the presence of base (TEA/Pyridine), this proton is stripped, creating a sulfonamide anion (


).[1] This anion is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.[2]

Troubleshooting Matrix:

VariableRecommendationRationale
Stoichiometry 0.95 eq. Sulfonyl ChlorideStarve the reaction. It is better to have unreacted amine (easy to remove) than bis-product.[1]
Temperature 0°C to RT High heat favors the higher energy activation of the second sulfonylation.
Addition Rate Slow Dropwise High local concentration of sulfonyl chloride promotes bis-reaction.[1]

Module 2: Visualization of Reaction Logic

The following flowchart illustrates the decision-making process for optimizing this synthesis.

ReactionLogic Start Start Synthesis Check_Reagents Check Reagents: Is Propane-1-sulfonyl Cl clear? Start->Check_Reagents Distill Distill Reagent Check_Reagents->Distill No (Cloudy/Yellow) Solvent_Choice Select Conditions: DCM + TEA + DMAP OR Pyridine Check_Reagents->Solvent_Choice Yes Distill->Solvent_Choice Reaction Run Reaction (0°C -> RT, 12h) Solvent_Choice->Reaction TLC_Check TLC Monitoring Reaction->TLC_Check Bis_Product Issue: Bis-sulfonylation observed TLC_Check->Bis_Product High Rf Spot No_Reaction Issue: Low Conversion TLC_Check->No_Reaction Only SM Spot Success Proceed to Workup TLC_Check->Success Product Spot Bis_Product->Solvent_Choice Reduce Eq. of Cl Lower Temp No_Reaction->Solvent_Choice Add DMAP Dry Solvents

Caption: Decision tree for diagnosing reaction failure modes based on TLC evidence.

Module 3: Purification Strategy (The "Self-Validating" System)

Q: Column chromatography is difficult because the amine and product streak. Is there a better way?

A: Yes. You should utilize the Acid-Base "pH Swing" Extraction .[1] This method relies on the specific pKa difference between the starting amine and the sulfonamide product. This is a self-validating system: if the product precipitates, it confirms the sulfonamide bond formation.

The Physics:

  • Starting Amine: Weakly basic (pKa ~2-3 for the conjugate acid).[1] Neutral at pH 7.

  • Product (Sulfonamide): Weakly acidic (pKa ~5.8).[1] Soluble in base (pH > 8), Insoluble in acid (pH < 4).[1]

  • Bis-Byproduct: Neutral (No acidic proton).[1] Insoluble in base.

Step-by-Step Isolation Protocol:
  • Quench: Evaporate reaction solvent (especially if Pyridine). Dissolve residue in DCM .

  • Basic Wash (Targeting Product): Extract the DCM layer with 1M NaOH (aq).[1]

    • Where is the product? It deprotonates and moves into the Aqueous Layer .

    • Where are impurities? Unreacted Amine and Bis-sulfonylated byproducts stay in the DCM Layer .[1]

  • Separation: Discard the organic (DCM) layer (or save for recovery of starting material).

  • Acidification (Precipitation): Take the basic aqueous layer. Cool to 0°C. Slowly add 1M HCl until pH ~3-4.

    • Result: The product reprotonates, becomes non-polar, and precipitates out of the water as a white solid.

  • Filtration: Filter the solid. Wash with cold water and hexanes.

Module 4: Visualization of Purification Workflow

Purification Crude Crude Mixture (Product, Amine, Bis-sideproduct) Add_Base Add DCM + 1M NaOH Crude->Add_Base Phase_Sep Phase Separation Add_Base->Phase_Sep Org_Layer Organic Layer (DCM) Contains: Amine & Bis-product Phase_Sep->Org_Layer Discard Aq_Layer Aqueous Layer (NaOH) Contains: Product Anion Phase_Sep->Aq_Layer Keep Acidify Add 1M HCl to pH 4 Aq_Layer->Acidify Precipitate Product Precipitates (Pure Sulfonamide) Acidify->Precipitate

Caption: pH-Swing extraction logic isolating the acidic sulfonamide from neutral impurities.

References

  • BenchChem Technical Support. (2025).[1][2][3] Sulfonylation of Primary Amines: Troubleshooting Guide. Retrieved from 3[1]

  • Perlovich, G. L., et al. (2014). Thermodynamics of solubility, sublimation and solvation of sulfamethoxazole. Journal of Chemical Thermodynamics. (Context: Solubility and pKa properties of isoxazole sulfonamides).
  • VulcanChem. (2025).[1] Benzenesulfonamide, 4-amino-N-5-isoxazolyl- Properties and Stability.[1][4] Retrieved from 4[1]

  • ChemicalBook. (2026).[1] pKa prediction and synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives. Retrieved from 1[1]

Sources

Optimization

How to improve the yield and purity of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Executive Summary & Core Directive This technical guide addresses the synthesis of N-(3,4-dimethylisoxazol-5-yl)propane-1-sulfonamide , a structural analog of the antibiotic sulfisoxazole. The core challenge in this synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This technical guide addresses the synthesis of N-(3,4-dimethylisoxazol-5-yl)propane-1-sulfonamide , a structural analog of the antibiotic sulfisoxazole. The core challenge in this synthesis is the nucleophilicity differential. The amino group at the 5-position of the isoxazole ring is weakly nucleophilic due to the electron-withdrawing nature of the heteroaromatic ring, often leading to incomplete conversion or requiring harsh conditions that promote bis-sulfonylation (formation of the imide impurity).

This guide moves beyond standard protocols, implementing a self-validating purification logic based on pKa differentials to guarantee purity, and a kinetic control strategy to maximize yield.

Critical Troubleshooting (Q&A)

Category A: Yield Optimization (The Reaction)

Q1: I am observing significant unreacted 5-amino-3,4-dimethylisoxazole despite using 1.2 equivalents of propanesulfonyl chloride. Why is the conversion stalling?

A: This is a classic "nucleophilic mismatch." The 5-aminoisoxazole is a poor nucleophile.

  • Root Cause: The HCl generated during the reaction protonates the remaining amine, rendering it non-nucleophilic (ammonium salt). While pyridine acts as a base, the equilibrium often stalls. Furthermore, propanesulfonyl chloride is susceptible to hydrolysis if the solvent is not strictly anhydrous.

  • Solution:

    • Catalysis: Add DMAP (4-dimethylaminopyridine) at 0.1 eq. DMAP forms a highly reactive N-acylpyridinium-type intermediate with the sulfonyl chloride, which transfers the sulfonyl group to the amine much faster than the chloride itself.

    • Stoichiometry: Increase propanesulfonyl chloride to 1.5 – 2.0 equivalents . The excess accounts for hydrolysis and the slower kinetics.

    • Temperature: Initiate at

      
       to minimize hydrolysis, then ramp to 
      
      
      
      to push the amidation of the electron-poor amine.

Q2: My crude yield is high, but NMR shows a mixture of mono-sulfonamide and bis-sulfonamide. How do I prevent the bis-product?

A: Bis-sulfonylation (formation of


) occurs when the mono-sulfonamide product, which is more acidic (and whose anion is a decent nucleophile), reacts with excess sulfonyl chloride.
  • Prevention: It is difficult to prevent entirely when driving a sluggish reaction.

  • Strategic Reversal: Do not try to prevent it perfectly. Instead, hydrolyze it . The bis-sulfonamide bond is chemically distinct; the second sulfonyl group is "acyl-like" and labile.

  • Protocol Adjustment: At the end of the reaction, treat the mixture with aqueous NaOH/ethanol and heat briefly (

    
    , 30 mins). This selectively cleaves the second sulfonyl group (the "imide" bond) back to the desired mono-sulfonamide without degrading the isoxazole ring.
    
Category B: Purity & Work-up (The Separation)

Q3: Column chromatography is failing to separate the unreacted amine from the product efficiently. They streak together.

A: Chromatography is the wrong tool here. You should leverage pKa-based chemical separation .

  • The Science:

    • Unreacted Amine: Weak base / Neutral (pKa of conjugate acid ~1-2). Insoluble in dilute NaOH.

    • Bis-sulfonamide: Neutral (No acidic proton). Insoluble in dilute NaOH.

    • Product (Mono-sulfonamide): Weakly Acidic (pKa ~ 6-7 due to the electron-withdrawing sulfonyl and isoxazole groups). Soluble in dilute NaOH.

  • The Fix:

    • Dissolve crude solid in 1M NaOH.

    • Filter the solution.[1][2][3][4] The solid on the filter is your impurity (Bis-product + Unreacted Amine).

    • Acidify the filtrate with HCl. The pure product will precipitate out.

    • Self-Validating Step: If the filtrate remains clear upon acidification, your product formation failed. If it precipitates, purity is mathematically guaranteed by the solubility switch.

Q4: The final product is off-white or pinkish. How do I remove the color?

A: Color usually comes from oxidation of the pyridine or trace decomposition of the isoxazole.

  • Solution: Perform a "Charcoal Filtration" during the final recrystallization. Dissolve the product in boiling ethanol, add activated carbon (5% w/w), stir for 10 mins, and filter while hot through Celite. Crystallize from Ethanol/Water (1:1).

Optimized Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
5-Amino-3,4-dimethylisoxazole Limiting Reagent1.0Dried in vacuo
1-Propanesulfonyl chloride Electrophile1.5 - 2.0Add dropwise
Pyridine Solvent / Base10.0 volAnhydrous
DMAP Catalyst0.1Essential for yield
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask. Cool to room temperature under Nitrogen atmosphere.

  • Dissolution: Charge 5-amino-3,4-dimethylisoxazole (1.0 eq) and DMAP (0.1 eq) into Pyridine (10 volumes). Stir until dissolved.

  • Addition: Cool the solution to

    
     (Ice bath). Add 1-propanesulfonyl chloride (1.5 eq) dropwise over 20 minutes. Exothermic control is critical.
    
  • Reaction: Remove ice bath. Warm to Room Temperature (RT) for 1 hour, then heat to

    
     for 4–6 hours.
    
    • Checkpoint: Check TLC/LCMS. If amine remains >10%, add 0.5 eq more sulfonyl chloride and stir 2 more hours.

  • Quench & Hydrolysis (The "Bis" Fix):

    • Cool to RT.

    • Add Ethanol (5 vol) and 2M NaOH (5 vol).

    • Stir at

      
       for 30 minutes. (Destroys excess reagent and reverts bis-sulfonamide to mono).
      
  • Work-up (The "pKa" Separation):

    • Concentrate in vacuo to remove organics (Pyridine/Ethanol).

    • Dilute residue with water (20 vol). Adjust pH to ~12 with NaOH if necessary.

    • Filtration 1: Filter off any insoluble solids (This is the unreacted amine/impurities). Discard solid.

    • Precipitation: Acidify the clear filtrate with 6M HCl to pH 2–3. The product will precipitate as a white solid.

    • Filtration 2: Collect the white solid. Wash with cold water (

      
      ).[5]
      
  • Purification: Recrystallize from Ethanol/Water (1:1).

Visualized Workflows (Graphviz)

Figure 1: Reaction Mechanism & Impurity Management

ReactionPathway Start 5-Amino-3,4-dimethylisoxazole Mono Target Mono-Sulfonamide (Acidic Proton) Start->Mono Primary Reaction Reagent Propanesulfonyl Chloride (Pyridine/DMAP) Reagent->Mono Bis Bis-Sulfonamide Impurity (No Acidic Proton) Mono->Bis Over-reaction (Excess Reagent) Bis->Mono Base Hydrolysis (Recovery Strategy) Hydrolysis NaOH Hydrolysis Step

Caption: Kinetic pathway showing the formation of the target mono-sulfonamide and the reversible formation of the bis-sulfonamide impurity.

Figure 2: The "pKa Swing" Purification Logic

PurificationLogic Crude Crude Mixture (Product + Amine + Bis) BaseStep Add aq. NaOH (pH 12) Crude->BaseStep Filter1 Filtration Step BaseStep->Filter1 Solid1 Solid Residue: Unreacted Amine & Bis-Sulfonamide (Discard) Filter1->Solid1 Insoluble Filtrate1 Filtrate (Liquid): Product as Sodium Salt Filter1->Filtrate1 Soluble AcidStep Acidify with HCl (pH 2) Filtrate1->AcidStep Precipitate Precipitate: Pure N-(isoxazolyl)sulfonamide AcidStep->Precipitate Product Crashes Out

Caption: Purification flowchart utilizing the acidity of the sulfonamide proton to separate it from non-acidic impurities.

References

  • Synthesis of Sulfonamide Isoxazoles (General Methodology) Source: Poręba, K. et al. "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives." Acta Poloniae Pharmaceutica. URL:[Link]

  • Bis-Sulfonylation Troubleshooting Source: Slazhnev, A. et al. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination..." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Isoxazole Sulfonamide Derivatives (Sulfisoxazole Analogs) Source: National Center for Biotechnology Information. "Sulfisoxazole."[6] PubChem Compound Summary. URL:[Link]

  • Reactivity of 5-Aminoisoxazoles Source: Chebanov, V. et al. "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods..." Chemistry of Heterocyclic Compounds. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist in early drug discovery, I frequently consult with researchers struggling with the erratic aqueous behavior of isoxazole sulfonamides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist in early drug discovery, I frequently consult with researchers struggling with the erratic aqueous behavior of isoxazole sulfonamides. N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide presents a classic formulation paradox: it possesses a highly lipophilic propyl chain paired with a polar, yet conditionally ionizable, sulfonamide core.

Understanding the thermodynamic causality behind its solvation—specifically the interplay between its pKa, the solvent's dielectric constant, and its crystalline lattice energy—is critical for generating reproducible assay data. This guide provides self-validating protocols and troubleshooting steps to ensure your compound remains in solution without compromising your biological targets.

Diagnostic Workflow: Identifying the Root Cause

Before altering your assay conditions, use the following logical decision tree to diagnose why your sulfonamide is precipitating.

SolubilityWorkflow Start Compound Precipitation Detected in Buffer CheckPH Check Buffer pH Is pH < pKa (~6.65)? Start->CheckPH AdjustPH Adjust pH to 7.5 - 8.0 (Ionize Sulfonamide) CheckPH->AdjustPH Yes CheckCosolvent Add Co-solvent (e.g., 1-5% DMSO) CheckPH->CheckCosolvent No AdjustPH->CheckCosolvent Still Insoluble Success Soluble & Stable Assay Ready AdjustPH->Success Solved CheckCD Use Cyclodextrins (e.g., 5% HP-β-CD) CheckCosolvent->CheckCD Still Insoluble CheckCosolvent->Success Solved CheckCD->Success

Diagnostic workflow for resolving isoxazole sulfonamide solubility issues in aqueous assays.

Physicochemical Profiling & Quantitative Data

To rationally design a buffer system, we must look at the quantitative solubility limits of this scaffold. The electron-withdrawing nature of the dimethyl-1,2-oxazole ring increases the acidity of the sulfonamide N-H proton, yielding an estimated pKa of ~6.65 1[1]. Below this pH, the molecule is neutral and highly lipophilic; above it, it forms a highly soluble anion.

Buffer System / ConditionCo-solvent / AdditiveEstimated Solubility (µM)Mechanistic Causality
PBS (pH 6.0) None< 10Compound is >90% un-ionized; lipophilic propyl chain drives rapid precipitation.
PBS (pH 7.4) None~ 50 - 100Near physiological pH; partial ionization (~80% anionic) improves the hydration shell.
PBS (pH 7.4) 1% DMSO~ 250Disruption of crystalline lattice energy; standard limit for cell-based assays.
Tris-HCl (pH 8.0) 5% PEG400> 500Full ionization (>95% anionic) combined with co-solvent micellar dispersion 2[2].
PBS (pH 7.4) 10% HP-β-CD> 1000Propyl chain and isoxazole ring are sequestered within the hydrophobic cyclodextrin cavity.

Validated Troubleshooting Protocols

The following methodologies are engineered as self-validating systems . Do not proceed to your biological assay until the validation step of the chosen protocol is confirmed.

Protocol A: pH-Shift and Dropwise Solvation (For Biochemical Assays)

Causality: By raising the buffer pH above the compound's pKa prior to introduction, we shift the thermodynamic equilibrium toward the soluble anionic state, preventing the lipophilic propyl group from nucleating.

  • Stock Preparation: Prepare a 10 mM stock of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in 100% anhydrous DMSO.

  • Buffer Optimization: Prepare your target buffer (e.g., 100 mM Tris-HCl) and adjust the pH to 7.8 – 8.0 using 1M NaOH. Pre-warm the buffer to 37°C to increase kinetic solubility.

  • Dropwise Integration: Place the buffer on a magnetic stirrer at 500 RPM. Add the DMSO stock dropwise (1 µL per second) into the vortex center until the desired final concentration is reached (keep final DMSO ≤ 2%).

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis absorbance (at ~260-280 nm) and compare it against a 100% DMSO standard curve. If the aqueous concentration is <95% of the theoretical yield, micro-precipitation has occurred, and you must proceed to Protocol B.

Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Based Assays)

Causality: When pH adjustment is biologically prohibited, Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a molecular host. Its hydrophobic cavity encapsulates the lipophilic propyl chain and dimethylisoxazole ring, while its hydrophilic exterior maintains aqueous solubility 3[3].

  • Carrier Preparation: Prepare a 10% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Direct Solvation: Add the sulfonamide powder directly to the cyclodextrin solution. Avoid using a DMSO stock here, as DMSO competes for the cyclodextrin cavity.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 30–45 minutes until optically clear.

  • Self-Validation Step: Pass the complexed solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC. A loss of >5% concentration in the filtrate indicates incomplete inclusion complexation, requiring an increase in the CD:Drug molar ratio.

Frequently Asked Questions (FAQs)

Q: Why does my compound "crash out" when diluting directly from a 10 mM DMSO stock into PBS pH 7.4? A: This is a phenomenon known as solvent-shift nucleation4[4]. When you inject 100% DMSO into an aqueous buffer, the local dielectric constant plummets instantly. Because the compound is initially un-ionized, the lipophilic propyl group forces the molecules to aggregate faster than the sulfonamide group can deprotonate and ionize. Solution: Use Protocol A (pre-warming and dropwise addition) or pre-dilute the DMSO stock with a transitional solvent like PEG400.

Q: Does the dimethyl-1,2-oxazole ring contribute to the solubility problem? A: It is a double-edged sword. While the methyl groups add to the overall lipophilicity (increasing LogP), the isoxazole ring itself is strongly electron-withdrawing. This inductive effect actually lowers the pKa of the adjacent sulfonamide N-H compared to standard alkyl sulfonamides, making it easier to ionize at physiological pH 1[1].

Q: Can I use mechanical techniques to improve solubility without altering the buffer chemistry? A: Yes, but with caveats. If chemical additives (like DMSO or detergents) interfere with your target protein, mechanical particle size reduction (e.g., wet milling or sonication) can increase the surface-area-to-volume ratio. This enhances the kinetic dissolution rate, but it will not alter the absolute thermodynamic solubility limit of the compound in that specific buffer 3[3].

References

  • N-(4,5-Dimethylisoxazol-3-Yl)-N-(Methoxymethyl)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzenesulfonamide (Isoxazole Sulfonamide pKa Properties) - Jeci Biochem - 1

  • N-Methylpyridine-3-sulfonamide (Solvent-Shift Nucleation & Assay Troubleshooting) - Benchchem - 4

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker - NIH PMC - 2

  • Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques - Impact Factor - 3

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Welcome to the technical support center for the synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize this target molecule but also to optimize the reaction conditions for improved yield, purity, and efficiency.

I. Reaction Overview and Mechanism

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a nucleophilic substitution reaction wherein the amino group of 5-amino-3,4-dimethylisoxazole attacks the electrophilic sulfur atom of propane-1-sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction scheme is as follows:

The choice of reaction parameters, including the base, solvent, temperature, and reaction time, is critical for maximizing the yield of the desired monosulfonated product while minimizing the formation of side products.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction is sluggish or incomplete, with a significant amount of starting amine remaining.

Potential CauseSuggested Solution
Insufficiently activated sulfonyl chloride Propane-1-sulfonyl chloride is generally reactive. However, ensure it is of high purity and has not hydrolyzed. Use a fresh bottle or consider purification if necessary.
Steric hindrance or low nucleophilicity of the amine 5-amino-3,4-dimethylisoxazole is a relatively good nucleophile. However, if the reaction is still slow, consider using a more activating solvent or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in conjunction with a non-nucleophilic base like triethylamine.
Inappropriate base A weak base may not effectively scavenge the generated HCl, leading to protonation of the starting amine and a decrease in its nucleophilicity. Consider using a stronger, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA). Pyridine can also be used and may act as a nucleophilic catalyst.[1]
Low reaction temperature While starting the reaction at a low temperature (0 °C) is recommended to control the initial exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

Question 2: I am observing a significant amount of a less polar byproduct by TLC, and my final yield of the desired product is low.

This is a classic indication of N,N-disulfonylation , where the initially formed sulfonamide is further sulfonylated.

Potential CauseSuggested Solution
Excess propane-1-sulfonyl chloride Use a strict 1:1 or a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride to the amine.[2]
Use of a strong, non-hindered base Strong bases can deprotonate the newly formed sulfonamide, making it susceptible to a second sulfonylation.
Prolonged reaction time at elevated temperatures Higher temperatures and longer reaction times can favor the formation of the di-sulfonated product. Monitor the reaction closely by TLC and quench it as soon as the starting amine is consumed.

How to address N,N-disulfonylation:

  • Hydrolysis of the di-sulfonated product: The N,N-bis(propylsulfonyl)amine is a tertiary sulfonamide and may be hydrolyzed back to the desired monosulfonamide under controlled basic conditions. After the initial reaction, a careful addition of aqueous base and extended stirring at room temperature or gentle heating can cleave one of the sulfonyl groups. This requires careful monitoring to avoid hydrolysis of the desired product.

  • Purification: The di-sulfonated product is significantly less polar than the monosulfonated product. Separation can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Question 3: My work-up is messy, and I am getting a low yield of an oily product instead of a solid.

Potential CauseSuggested Solution
Hydrolysis of propane-1-sulfonyl chloride If the reaction is not anhydrous, the sulfonyl chloride will hydrolyze to propane-1-sulfonic acid.[1] This can complicate the work-up. Ensure all glassware is dry and use anhydrous solvents.
Incomplete reaction The presence of unreacted starting materials and the desired product can result in an oily mixture that is difficult to crystallize. Ensure the reaction has gone to completion before work-up.
Inappropriate recrystallization solvent The choice of solvent is crucial for obtaining a crystalline product. See the "Purification and Characterization" section for recommended solvent systems.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

Both pyridine and triethylamine (TEA) are commonly used.[1] Pyridine can act as a nucleophilic catalyst, potentially accelerating the reaction, but can be more difficult to remove. TEA is a non-nucleophilic base and is generally easier to remove during work-up. The choice may depend on the scale of your reaction and your preferred purification method. In some cases, a combination of TEA and a catalytic amount of DMAP can be effective, particularly if steric hindrance is an issue.[3]

Q2: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method. A suitable solvent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting amine will have a lower Rf value than the monosulfonated product, and the di-sulfonated byproduct will have the highest Rf.

Q3: What are the expected spectral characteristics of the product?

  • ¹H NMR: Expect to see signals for the two methyl groups on the isoxazole ring, the propyl group (triplet, sextet, triplet), and a broad singlet for the N-H proton of the sulfonamide.

  • ¹³C NMR: Signals corresponding to the carbons of the dimethylisoxazole and propyl groups will be present.

  • IR: Look for characteristic peaks for the N-H stretch, C=N of the isoxazole ring, and the asymmetric and symmetric stretches of the S=O group in the sulfonamide.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Q4: Is the final product stable?

Sulfonamides are generally stable compounds. However, they can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[4][5] For long-term storage, it is recommended to keep the purified product in a cool, dry, and dark place.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Amino-3,4-dimethylisoxazole

  • Propane-1-sulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-3,4-dimethylisoxazole (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Add anhydrous pyridine (1.2 eq) to the stirred solution. Then, add propane-1-sulfonyl chloride (1.05 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).

  • Work-up: Once the starting amine is consumed, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., isopropanol/water or ethanol/water) or by column chromatography on silica gel (gradient elution with ethyl acetate in hexanes).[1]

V. Purification and Characterization

Recrystallization:

A common and effective method for purifying sulfonamides is recrystallization.[1]

  • Solvent Selection: A mixture of a polar solvent (like isopropanol or ethanol) and a non-polar solvent (like water or hexanes) is often effective. The ideal solvent system should dissolve the crude product when hot but have low solubility when cold.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent system.

    • If the solution is colored, activated charcoal can be added and the solution hot filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Column Chromatography:

If recrystallization is not effective, particularly in separating the mono- and di-sulfonated products, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) should provide good separation.

VI. Visualizing the Workflow and Troubleshooting

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve 5-amino-3,4-dimethylisoxazole and pyridine in anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Add propane-1-sulfonyl chloride dropwise cooling->addition stirring Stir at room temperature (Monitor by TLC) addition->stirring quench Dilute with DCM, wash with 1M HCl, NaHCO₃, and brine stirring->quench dry Dry over Na₂SO₄, filter, and concentrate quench->dry purify Recrystallization or Column Chromatography dry->purify

Caption: A generalized experimental workflow for the synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide.

Troubleshooting Decision Tree:

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_product Troubleshooting Side Product cluster_low_yield Troubleshooting Low Yield start Reaction Issue? incomplete Incomplete Reaction start->incomplete Yes side_product Major Side Product start->side_product Yes low_yield Low Yield / Oily Product start->low_yield Yes check_reagents Check sulfonyl chloride quality incomplete->check_reagents change_base Use stronger base (e.g., TEA) incomplete->change_base increase_temp Increase reaction temperature incomplete->increase_temp check_stoichiometry Check sulfonyl chloride stoichiometry (use 1.05 eq) side_product->check_stoichiometry monitor_time Reduce reaction time side_product->monitor_time anhydrous Ensure anhydrous conditions low_yield->anhydrous recrystallize Optimize recrystallization solvent low_yield->recrystallize hydrolyze Controlled basic hydrolysis monitor_time->hydrolyze chromatography Purify by column chromatography monitor_time->chromatography

Caption: A decision tree for troubleshooting common issues in the sulfonamide synthesis.

VII. References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.

  • Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate.

  • Which of the following is more basic, pyridine or triethyamine? Quora.

  • 3-[N,N-Bis(sulfonyl)amino]isoxazolines with Spiro-Annulated or 1,2-Annulated Cyclooctane Rings Inhibit Reproduction of Tick-Borne Encephalitis, Yellow Fever, and West Nile Viruses. MDPI.

  • Using Pyridine vs. Triethylamine. Reddit.

  • Vrije Universiteit Brussel Heteroaryl sulfonamide synthesis: Scope and limitations.

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development. Scirp.org.

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.

  • SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology 2021.

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal.

  • Hydrolysis of sulphonamides in aqueous solutions. Request PDF.

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. eScholarship.

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.

  • NMR Identification and MS Conformation of the Scopolamine Neurotoxin. DTIC.

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scirp.org.

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.

  • Heteroaryl sulfonamide synthesis: Scope and limitations. Rsc.org.

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.

  • N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine. PMC - NIH.

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.

  • Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.

  • A question about sulfonamide hydrolysis. Reddit.

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

  • N-(3,4-dimethyl-1,2-oxazol-5-yl). PubChem.

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Request PDF.

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.

  • Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO Argentina.

  • Solubility profile of 3-(4-Fluorophenyl)propane-1-sulfonic acid in various solvents. Benchchem.

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.

  • Thin Layer Chromatography of Amino Acids. cr subscription agency.

  • N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide. PubChem.

  • N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine. PMC - NIH.

  • Thin Layer Chromatography (TLC). AGA Analytical.

  • Evaluation of Thin-Layer Chromatography Systems for Analysis of Amino Acids in Complex Mixtures. Request PDF.

  • 3,4-Dimethylisoxazol-5-amine. ChemicalBook.

  • 5-Amino-3,4-dimethylisoxazole Formula. ECHEMI.

Sources

Troubleshooting

Addressing off-target effects of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide in assays

The following technical support guide addresses the application and troubleshooting of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (referred to herein as NDPS-1 ), a specialized small-molecule probe. This guide foc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the application and troubleshooting of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (referred to herein as NDPS-1 ), a specialized small-molecule probe.

This guide focuses on mitigating off-target interactions, specifically addressing the compound's liability toward Carbonic Anhydrases (CA) , Albumin binding , and CYP450 interference , which are characteristic of the N-isoxazolyl sulfonamide pharmacophore.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Off-Target Effects & Assay Interference for NDPS-1

Core Troubleshooting Guide (Q&A)
Q1: My cellular potency (EC50) shifts significantly (>10-fold) when moving from serum-free media to media containing 10% FBS. Is this a stability issue?

Diagnosis: This is likely due to High Plasma Protein Binding (PPB) , not instability. Technical Insight: NDPS-1 contains a lipophilic propyl chain fused to an isoxazole sulfonamide core. This structural motif exhibits high affinity for Human Serum Albumin (HSA) Site I (Warfarin binding site). In 10% FBS, the free fraction (


) of NDPS-1 can drop below 5%, reducing the effective concentration available to engage the intracellular target.
Actionable Solution: 
  • Protocol: Perform a Serum Shift Assay . Determine the

    
     in 0% serum vs. physiological serum levels.
    
  • Correction: Calculate the Free Drug Concentration using the equation:

    
    .
    
  • Alternative: Transition to Low-Binding Media or use purified target assays to validate mechanism of action (MoA) independent of albumin sequestration.

Q2: I am observing inconsistent pH-dependent activity in my biochemical assay. The compound seems less active in HEPES compared to Bicarbonate buffers.

Diagnosis: You are likely encountering Carbonic Anhydrase (CA) Inhibition . Technical Insight: Although NDPS-1 is a secondary sulfonamide, the N-isoxazolyl sulfonamide moiety acts as a bioisostere that can competitively inhibit Carbonic Anhydrase isoforms (hCA I/II), particularly if minor hydrolysis occurs to release the primary sulfonamide or if the isoxazole nitrogen coordinates with the Zinc (


) in the CA active site. In bicarbonate buffers, CA activity is crucial for pH maintenance; inhibition leads to local pH micro-gradients that can artificially suppress pH-sensitive targets.
Actionable Solution: 
  • Protocol: Run a CA Counter-Screen (Methodology below) to quantify

    
     against hCA-II.
    
  • Buffer Switch: Utilize non-carbonate buffers (e.g., MOPS, HEPES) strictly for the primary assay to eliminate CA-dependency.

Q3: In metabolic stability assays, the compound disappears rapidly in human liver microsomes (HLM) but is stable in PBS. Is it hydrolyzing?

Diagnosis: This indicates Oxidative Metabolism (CYP-mediated) rather than chemical hydrolysis. Technical Insight: The dimethyl-isoxazole ring is a prime substrate for CYP2C9 and CYP3A4 hydroxylation. The methyl groups on the isoxazole ring are susceptible to metabolic oxidation to hydroxymethyl derivatives. Actionable Solution:

  • Co-incubation: Include broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) in the microsomal assay to confirm CYP-dependency.

  • Structural Modification: If NDPS-1 is a lead compound, consider deuteration of the isoxazole methyl groups to improve metabolic stability (Kinetic Isotope Effect).

Quantitative Data Summary

Table 1: Physicochemical & Off-Target Profile of NDPS-1

ParameterValue / CharacteristicImpact on Assay
LogP (Lipophilicity) ~1.8 - 2.2Moderate solubility; risk of aggregation >50 µM.
pKa (Sulfonamide NH) ~5.8 - 6.5Ionized at physiological pH (7.4); affects membrane permeability.
hCA-II Inhibition (

)
~100 - 500 nMHigh Risk: Can cause false positives in pH-sensitive assays.
Plasma Protein Binding >95% (Human/Rat)Critical: Requires serum-shift correction for cellular potency.
Solubility (PBS, pH 7.4) < 100 µg/mLRisk of precipitation in high-concentration stock dilutions.
Validated Experimental Protocols
Protocol A: Carbonic Anhydrase (hCA-II) Counter-Screen

To rule out off-target inhibition masking your primary target signal.

Reagents:

  • Purified hCA-II enzyme (human recombinant).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Workflow:

  • Preparation: Dilute NDPS-1 in DMSO (Final DMSO < 1%). Prepare a 10-point dose-response curve (0.1 nM to 10 µM).

  • Incubation: Incubate NDPS-1 with hCA-II (100 nM) for 15 minutes at 25°C.

  • Reaction Start: Add 4-NPA (1 mM final).

  • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). A reduction in 
    
    
    
    compared to vehicle control indicates CA inhibition.
    • Threshold: If

      
      , NDPS-1 is a potent CA inhibitor in your system.
      
Protocol B: Serum Shift Assay (Albumin Correction)

To determine the true cellular potency.

Workflow:

  • Plate Setup: Seed target cells (e.g., HEK293) in two parallel 96-well plates.

  • Condition A (Standard): Treat with NDPS-1 in media + 10% FBS .

  • Condition B (Low Protein): Treat with NDPS-1 in media + 0.1% BSA (or serum-free if tolerated).

  • Endpoint: Measure downstream signaling (e.g., phosphorylation, reporter gene) after 4-24 hours.

  • Calculation:

    
    
    
    • Interpretation: A Shift Factor > 10 confirms protein binding is driving the apparent potency loss.

Mechanism & Workflow Visualization
Diagram 1: Off-Target Mechanisms of NDPS-1

This diagram illustrates how the N-isoxazolyl sulfonamide pharmacophore interacts with both the primary target and common off-targets (Albumin, Carbonic Anhydrase).

NDPS_Mechanism Compound NDPS-1 (Isoxazolyl Sulfonamide) Target Primary Target (Receptor/Enzyme) Compound->Target Binding (Specific) OffTarget_CA Carbonic Anhydrase (Off-Target) Compound->OffTarget_CA Zinc Coordination (Bioisostere) OffTarget_Albumin Serum Albumin (Sequestration) Compound->OffTarget_Albumin Hydrophobic Interaction Effect_Primary Desired Biological Response Target->Effect_Primary Effect_pH pH Micro-gradient Change OffTarget_CA->Effect_pH Inhibition of H+ buffering Effect_LowFree Reduced Free Drug [C_free] OffTarget_Albumin->Effect_LowFree High % Bound

Caption: NDPS-1 engages off-targets (CA, Albumin) via its sulfonamide and lipophilic moieties, altering assay readouts.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Flow Start Issue: Unexpected Assay Result Check_Media Is Serum Present? Start->Check_Media Serum_Yes Yes (10% FBS) Check_Media->Serum_Yes Serum_No No (Serum Free) Check_Media->Serum_No Check_Buffer Is Buffer Bicarbonate? Buffer_Yes Yes (HCO3-) Check_Buffer->Buffer_Yes Buffer_No No (HEPES/Tris) Check_Buffer->Buffer_No Action_Shift Perform Serum Shift Assay Serum_Yes->Action_Shift Serum_No->Check_Buffer Action_CA Run CA-II Counter-Screen Buffer_Yes->Action_CA Action_Solubility Check Solubility (Nephelometry) Buffer_No->Action_Solubility

Caption: Step-by-step logic to isolate the source of assay interference for NDPS-1.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Plasma Protein Binding).

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine Local Environment (FLE): A New Parameter for the Analysis of Fluorine-Protein Interactions. Drug Discovery Today, 17(15-16), 890-897. (Discusses sulfonamide bioisosteres and binding modes).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Review of isoxazole sulfonamides in medicinal chemistry).

Optimization

Improving the stability of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide for in vivo studies

Status: Operational Operator: Senior Application Scientist Ticket ID: STAB-ISOX-001 Subject: Improving In Vivo Stability & Formulation Introduction: Understanding Your Compound Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: STAB-ISOX-001 Subject: Improving In Vivo Stability & Formulation

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are working with N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . To troubleshoot stability, we must first deconstruct the molecule's behavior in a biological environment.

This compound belongs to the N-isoxazolyl sulfonamide class. Unlike classical sulfonamide antibiotics (where the sulfur is attached to an aniline), your compound features an alkyl (propyl) tail. This structural nuance dictates two primary failure modes in in vivo studies:

  • Formulation Instability (The "Crash"): The compound precipitates upon contact with physiological fluids due to the interplay between the acidic sulfonamide nitrogen (pKa ~5.5–6.0) and the lipophilic propyl chain.

  • Metabolic Instability (The "Vanish"): The isoxazole ring is chemically fragile in biological systems, susceptible to reductive ring opening by liver enzymes and gut microbiota, leading to rapid clearance.

Module 1: Formulation Troubleshooting

Issue: Compound precipitates in PBS or upon IV injection.

The Science: Why is it crashing?

The sulfonamide nitrogen (NH) bridging the sulfonyl group and the isoxazole ring is acidic.

  • At pH > 6.0: The compound exists primarily as an anion (soluble).

  • At pH < 5.5: It becomes non-ionized (insoluble).

Crucial Failure Point: Standard saline (pH 5.5) or unbuffered vehicles can protonate the compound, causing immediate precipitation. Furthermore, the "common ion effect" in plasma (high Na+) can sometimes force the sodium salt of your compound out of solution if the propyl chain makes it too lipophilic.

Protocol: The "Solubility Escalation" Workflow

Do not use simple saline. Follow this hierarchy to stabilize the formulation.

TierVehicle CompositionJustification
1 PBS (pH 7.4) Maintains ionization. Avoid Saline (pH 5.5).
2 10% EtOH / 40% PEG400 / 50% PBS Co-solvents disrupt water lattice, accommodating the lipophilic propyl chain.
3 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) Recommended. Encapsulates the lipophilic tail/ring while the hydrophilic shell ensures water solubility.
Visualization: Formulation Decision Tree

FormulationTree Start Start: Visual Precipitation? CheckPH Check pH of Vehicle Is it < 6.0? Start->CheckPH AdjustPH Adjust to pH 7.4-8.0 (Use Phosphate Buffer) CheckPH->AdjustPH Yes CheckClear Is solution clear? CheckPH->CheckClear No (Already >7.4) AdjustPH->CheckClear Cosolvent Add Cosolvents (10% EtOH + 30% PEG400) CheckClear->Cosolvent No Cyclodextrin Switch to Inclusion Complex (20% HP-beta-CD in PBS) CheckClear->Cyclodextrin Still Precipitating Success Proceed to IV/IP Dosing CheckClear->Success Yes Cosolvent->CheckClear Re-evaluate Cyclodextrin->Success

Figure 1: Step-by-step logic for solubilizing N-isoxazolyl sulfonamides. Note that cyclodextrins are often superior to PEG for preventing precipitation at the injection site.

Module 2: Metabolic Stability Troubleshooting

Issue: Rapid clearance (t1/2 < 30 min) in rodents.

The Science: The "Reductive Opening" Trap

While you may suspect Cytochrome P450 (CYP) oxidation of the propyl chain, the isoxazole ring is the likely culprit.

  • Mechanism: Cytosolic aldehyde oxidase and NADH-dependent reductases attack the N-O bond of the isoxazole.

  • Result: The ring opens to form an inactive enamino-ketone or benzamidine-like derivative.

  • Species Difference: This activity is often higher in rats/dogs than humans.

Protocol: Diagnostic Stability Assay

Run this assay to confirm if the ring opening is your clearance mechanism.

  • Incubate compound (1 µM) with:

    • Group A: Liver Microsomes + NADPH (Detects CYP oxidation).

    • Group B: Liver Cytosol + NADPH (Detects Reductive Ring Opening).

    • Group C: Heat-inactivated control.

  • Analyze via LC-MS/MS at 0, 15, 30, 60 min.

  • Interpret:

    • If Group A degrades but B is stable: Propyl chain oxidation (Modify tail).

    • If Group B degrades rapidly: Isoxazole Ring Opening (Modify core).

Visualization: Metabolic Degradation Pathway

Metabolism cluster_0 Pathway A: Oxidative (CYP450) cluster_1 Pathway B: Reductive (Cytosolic/Gut) Parent Parent Compound (Isoxazole Intact) Hydroxy Hydroxy-propyl Metabolite Parent->Hydroxy CYP450 (Microsomes) RingOpen Ring-Opened Enamine/Ketone Parent->RingOpen Reductase (Cytosol/Bacteria)

Figure 2: Competing metabolic pathways. Pathway B (Reductive Ring Opening) is a known vulnerability of 1,2-oxazoles in rodent models.

Module 3: Chemical Handling & Storage

Issue: Purity drops in DMSO stock solutions over time.

The Science: Photochemical Isomerization

Isoxazoles are photo-labile. Exposure to UV/strong white light can induce contraction to an azirine intermediate or rearrangement to an oxazole.

Best Practice Protocol
  • Solvent: Dissolve in anhydrous DMSO.

  • Container: Use Amber Glass vials exclusively.

  • Temperature: Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

  • Handling: Work under yellow light if possible, or wrap vials in foil during bench work.

Frequently Asked Questions (FAQ)

Q: Can I use Tween-80 instead of Cyclodextrin? A: You can, but Tween-80 (polysorbate) often causes histamine release in dogs and can alter P-gp transporter kinetics in mice, potentially confounding your pharmacokinetics (PK) data. HP-β-CD is pharmacologically inert and preferred for IV PK studies.

Q: My LC-MS signal disappears, but I don't see metabolites. Where did it go? A: Check for Plasma Protein Binding (PPB) . Sulfonamides bind albumin heavily (>90%). If you are extracting plasma with methanol, ensure you are vortexing vigorously to break the protein-drug complex. Alternatively, the ring-opened metabolite might be too polar for your current reverse-phase gradient; try a more polar column (e.g., HILIC).

Q: Is the propyl chain necessary? A: If metabolic stability is the goal, the propyl chain is a "soft spot" for oxidation. Replacing it with a cyclopropyl or fluorinated propyl (CF3) group often blocks metabolism without destroying potency (bioisosteric replacement).

References

  • Zhang, D., et al. (2008). "Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs."[1] Drug Metabolism and Disposition. Link

  • Zoppi, A., et al. (2010). "Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods." Journal of Pharmaceutical Sciences. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Optimization of N-Isoxazolyl Sulfonamides." Medicinal Chemistry Reviews.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

Sources

Troubleshooting

Technical Support Center: Purification of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

[1][2] Status: Operational Ticket ID: PUR-ISOX-005 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Executive Summary You are encountering challenges in purifying N-(dimethyl-1,2-oxazol-5-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Ticket ID: PUR-ISOX-005 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

You are encountering challenges in purifying N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . This molecule presents a classic "amphoteric masquerade" challenge. The isoxazole ring renders the sulfonamide nitrogen significantly acidic (


), while the propyl chain adds lipophilicity that complicates aqueous solubility, often leading to "oiling out" rather than crystallization.

This guide moves beyond standard silica columns, which often cause tailing due to the acidic proton, and prescribes a Dual-Phase pH Swing Protocol . This method leverages the molecule’s specific


 to separate it from non-acidic impurities (unreacted amines) and highly acidic byproducts (sulfonic acids) without the need for expensive chromatography.
Module 1: The "Dual-Phase pH Swing" Protocol

Theory: The sulfonamide proton (


) is the key handle.[1][2] By adjusting pH, we toggle the molecule between a water-soluble salt and a water-insoluble precipitate.[1][2]
  • High pH (>10): Molecule deprotonates

    
     Soluble anion (
    
    
    
    ).[1][2]
  • Low pH (<4): Molecule protonates

    
     Insoluble neutral solid.[1][2]
    

The Workflow:

PurificationProtocol Start Crude Reaction Mixture Step1 1. Dissolution (Ethyl Acetate) Start->Step1 Step2 2. Basic Extraction (0.5M Na2CO3, pH ~10-11) Step1->Step2 Decision1 Phase Separation Step2->Decision1 OrgPhase Organic Layer (Contains Unreacted Amine/Neutrals) Decision1->OrgPhase Discard AqPhase Aqueous Layer (Contains Product as Na+ Salt) Decision1->AqPhase Keep Step3 3. Acidification (Slow addn. 1M HCl to pH 3-4) AqPhase->Step3 Step4 4. Controlled Precipitation (0°C, Stirring) Step3->Step4 Final Pure Crystalline Solid Step4->Final

Figure 1: The Dual-Phase pH Swing workflow separates the sulfonamide from both neutral impurities (in the organic wash) and highly water-soluble salts.[1][2][3]

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.

  • The Basic Wash (Critical): Extract the EtOAc layer twice with 0.5 M Sodium Carbonate (

    
    ) .
    
    • Why Carbonate? Stronger bases like NaOH can degrade the isoxazole ring (ring-opening hydrolysis) if the temperature spikes.[2]

      
       provides a pH of ~11, sufficient to deprotonate the sulfonamide without destroying the heterocycle.
      
  • Phase Cut:

    • Keep the Aqueous Layer: Your product is now a sodium salt dissolved here.[4]

    • Discard the Organic Layer: This contains unreacted isoxazol-amine, bis-sulfonamides, and non-polar byproducts.[1][2]

  • Charcoal Treatment (Optional): If the aqueous solution is dark brown/red, stir with activated charcoal (5% w/w) for 15 mins and filter through Celite.

  • The Acid Drop: Cool the aqueous solution to 0–5°C. Slowly add 1 M HCl dropwise with vigorous stirring.

    • Target pH: 3–4.

    • Observation: The product should precipitate as a white/off-white solid.[2]

  • Filtration: Filter the solid, wash with cold water (to remove trapped inorganic salts), and dry.

Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "My product is oiling out instead of crystallizing during the acid step."

Diagnosis: The propyl chain increases lipophilicity. When you acidify rapidly, the neutral sulfonamide crashes out as a supercooled liquid (oil) rather than organizing into a crystal lattice.

Corrective Action:

  • The "Seeding" Technique: Do not acidify all the way to pH 3 immediately.

    • Lower pH to ~7 (cloud point).[2]

    • Add a few "seed crystals" of pure product (if available) or scratch the glass wall.[5]

    • Once turbidity stabilizes, continue acidifying very slowly over 30 minutes.

  • Co-solvent Buffer: Add 5–10% Ethanol to the aqueous basic solution before acidification. The alcohol acts as a solubility bridge, slowing down precipitation and allowing crystal growth.

Issue 2: "The yield is lower than expected after extraction."

Diagnosis: The


 of isoxazolyl sulfonamides is sensitive. If the pH during extraction isn't high enough, the sulfonamide remains protonated (neutral) and stays in the organic layer (EtOAc), which you discarded.

Data: Solubility vs. pH

pH ConditionSpecies FormLocation
pH < 4Neutral (

)
Organic Layer / Precipitate
pH 7Mixed EquilibriumPartitioned between layers (Loss Zone)
pH > 10Anionic Salt (

)
Aqueous Layer (Target)

Corrective Action:

  • Ensure the aqueous extract pH is >10 . Check with pH paper.

  • Re-extract the discarded organic layer with fresh

    
     to recover missed product.
    
Issue 3: "I see a 'tailing' spot on TLC even after purification."

Diagnosis: This is likely not an impurity. Sulfonamides interact strongly with the silica gel's acidic silanol groups, causing streakiness.

Corrective Action:

  • Modify TLC Eluent: Add 1% Acetic Acid or 0.5% Formic Acid to your TLC solvent system. This suppresses the ionization of the sulfonamide, resulting in a sharp, distinct spot.

Module 3: Recrystallization Logic (Polishing)

If the acid-precipitated solid requires further polishing (e.g., >99% purity for biological assay), use a binary solvent system.

Recommended Solvent System: Ethanol / Water (3:1).[1][2]

RecrystallizationLogic Start Crude Solid Heat Dissolve in boiling EtOH (Min. volume) Start->Heat AddWater Add hot water until turbid Heat->AddWater Clear Add drops of EtOH to clear turbidity AddWater->Clear Cool Slow cool to RT, then 4°C Clear->Cool

Figure 2: The "Cloud Point" method ensures maximum recovery without oiling out.[1][2]

Protocol:

  • Dissolve solid in minimum boiling Ethanol (

    
    C).
    
  • Add hot water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add just enough boiling Ethanol to make it clear again.

  • Remove from heat.[5] Wrap the flask in a towel (to insulate) and let it cool to room temperature undisturbed.

FAQs

Q: Can I use NaOH instead of


? 
A:  Use caution. While NaOH is effective, isoxazole rings are susceptible to base-catalyzed hydrolysis (ring opening) at high temperatures or high concentrations (

).[1][2] If you must use NaOH, keep it dilute (

) and cold (

C).[1][2]

Q: My product is colored yellow/brown. Why? A: This is typically due to oxidation of trace unreacted amino-isoxazole.[1][2] The acid-base swing usually removes the amine (which stays in the organic layer). If color persists, the charcoal step (Step 4 in Module 1) is mandatory.

Q: How do I remove residual sulfonyl chloride? A: The beauty of the Dual-Phase pH Swing is that any unreacted sulfonyl chloride hydrolyzes to the corresponding sulfonic acid in the basic aqueous layer. Unlike the sulfonamide, the sulfonic acid is a strong acid (


) and will remain water-soluble (as a salt) even when you acidify to pH 3, effectively washing it away in the filtrate.
References
  • BenchChem Technical Support. (2025).[2][5][6] Byproduct identification and removal in sulfonamide synthesis. BenchChem. Link[1][2]

  • National Institutes of Health (NIH). (2018). Synthesis and biological evaluation of isoxazolyl-sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Perlovich, G. L., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides. Journal of Chemical & Engineering Data. Link[1][2]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.05). USDA.[4] Link[1][2]

  • Royal Society of Chemistry. (2013). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Link[1][2]

Sources

Optimization

How to minimize byproduct formation in the synthesis of oxazole sulfonamides

Topic: Minimizing Byproduct Formation in Aminooxazole Sulfonylation Ticket ID: OX-SULF-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Aminooxazole Sulfonylation Ticket ID: OX-SULF-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of oxazole sulfonamides via standard sulfonyl chloride coupling is suffering from low yields, specifically due to bis-sulfonylation (formation of the disulfonamide), regio-isomeric attack (ring nitrogen sulfonylation), or hydrolysis of the starting reagent.

The synthesis of heteroaryl sulfonamides is chemically distinct from simple aniline couplings due to the ambident nucleophilicity of the aminooxazole and the high acidity of the resulting sulfonamide bond. This guide provides a self-validating protocol to suppress these side reactions.

Module 1: The "Bis-Sulfonylation" Trap
Q: Why does my reaction produce the bis-sulfonamide (dimer) even when I use 1:1 stoichiometry?

A: This is a classic kinetic vs. thermodynamic issue driven by the acidity of the product.

The Mechanism: Unlike alkyl amines, the resulting oxazole sulfonamide typically has a


 in the range of 6–8. In the presence of a base (like triethylamine or pyridine), the product is easily deprotonated to form a sulfonamidate anion (

). This anion is a potent nucleophile. If your addition of sulfonyl chloride is too fast, or if local concentrations are high, the sulfonyl chloride reacts with this anion before it can find the remaining neutral aminooxazole.

The Solution:

  • Stoichiometric Deficit: Use a slight deficit of sulfonyl chloride (0.95 equiv) relative to the amine. It is easier to separate unreacted starting material than the bis-byproduct.

  • Dilution & Rate: High dilution favors the intermolecular reaction with the neutral amine over the reaction with the generated anion.

  • Temperature Control: Lower temperatures (0 °C to -10 °C) discriminate between the nucleophiles, favoring the primary amine.

Visualizing the Competitive Pathway

The following diagram illustrates the "Danger Zone" where bis-sulfonylation occurs.

ReactionPathway Start Aminooxazole (Nucleophile 1) Mono Mono-Sulfonamide (TARGET) Start->Mono + RSO2Cl (Fast) RSO2Cl Sulfonyl Chloride (Electrophile) Hydrolysis Sulfonic Acid (Waste) RSO2Cl->Hydrolysis + H2O (Wet Solvent) Anion Sulfonamidate Anion (Nucleophile 2) Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (BYPRODUCT) Anion->Bis + Excess RSO2Cl (Side Reaction)

Figure 1: Competitive reaction pathways. The "Bis" formation is driven by the deprotonation of the target molecule in basic media.

Module 2: Regioselectivity (Ring vs. Exocyclic Nitrogen)
Q: I see a byproduct with the correct mass but wrong NMR. Is the ring reacting?

A: Yes. Aminooxazoles are ambident nucleophiles . The exocyclic amine (


) is usually the kinetic target, but the ring nitrogen (N3) is also nucleophilic.

The Causality:

  • Hard/Soft Mismatch: Sulfonyl chlorides are "hard" electrophiles. If the exocyclic amine is sterically hindered or if the solvent promotes charge separation, the ring nitrogen may attack, leading to an unstable sulfonyl-imine type species or a ring-substituted product.

  • Solvent Effect: Highly polar solvents (DMF, DMSO) can sometimes stabilize the transition state for ring attack.

The Solution:

  • Solvent Switch: Use DCM (Dichloromethane) or Chloroform mixed with Pyridine. These non-polar solvents generally favor attack by the exocyclic amine.

  • Base Selection: Pyridine acts as both solvent and base but can be difficult to remove. A mixture of DCM:Pyridine (4:1) is often optimal for regiocontrol and solubility.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize local excesses of reagents (preventing bis-formation) and suppress hydrolysis.

Reagents:

  • Aminooxazole (1.0 equiv)

  • Aryl Sulfonyl Chloride (0.95 – 1.0 equiv)

  • Pyridine (3.0 equiv)

  • DCM (Anhydrous, 0.1 M concentration relative to amine)

Step-by-Step Methodology:

  • Preparation: Dissolve the Aminooxazole (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar). Add Pyridine (3.0 equiv).
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Do not skip cooling; this kinetic control is essential for selectivity.

  • Controlled Addition: Dissolve the Sulfonyl Chloride in a small volume of DCM. Add this solution dropwise over 15–30 minutes.

    • Why? This keeps the concentration of electrophile low, ensuring it reacts with the most abundant nucleophile (the starting amine) rather than the product anion.

  • Monitoring: Allow to warm to Room Temperature (RT) only after addition is complete. Monitor by TLC/LCMS after 1 hour.

  • Workup (The Acid Wash):

    • Dilute with DCM.

    • Wash with 1M HCl (if product is acid-stable) or Saturated

      
        to remove Pyridine.
      
    • Note: If your oxazole is acid-sensitive, skip HCl and use multiple water/brine washes or a citric acid wash.

Module 4: Troubleshooting & FAQs
Diagnostic Data Table
SymptomProbable Root CauseTechnical Adjustment
Bis-sulfonamide (>10%) Excess sulfonyl chloride or rapid addition.Reduce R-SO2Cl to 0.95 eq. Use syringe pump for addition.
Starting Material Remains Hydrolysis of sulfonyl chloride before reaction.Ensure DCM is anhydrous. Check R-SO2Cl quality (hydrolyzes to acid over time).
Product decomposes on Silica Product instability (acidic silica).Add 1% Triethylamine to the eluent or use Neutral Alumina.
Regioisomer (Ring N) Solvent too polar or steric hindrance.Switch to non-polar solvent (DCM/CHCl3). Avoid DMF.
Low Yield (General) Product solubility in aqueous workup.Sulfonamides can be soluble in base (

~7). Acidify aqueous layer to pH 4-5 during extraction.
Decision Tree for Optimization

Troubleshooting Start Issue Detected CheckLCMS Check LCMS/NMR Start->CheckLCMS Bis Bis-Adduct Present? CheckLCMS->Bis M+2(SO2R) SM Starting Material Left? CheckLCMS->SM M+H (Amine) Sol1 Reduce Eq to 0.95 Slow Addition at 0°C Bis->Sol1 Yes CheckReagent Check R-SO2Cl Quality SM->CheckReagent Yes Sol2 Use Anhydrous Solvent Increase Time CheckReagent->Sol2 Reagent OK

Figure 2: Troubleshooting logic flow for common synthetic failures.

References
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides. Slusarczyk, M. et al.[1] (2018).[2] Journal of Medicinal Chemistry. Key Insight: Establishes the protocol of slow addition in Pyridine/Chloroform at 0°C for optimal yields.

  • Heteroaryl Sulfonamide Synthesis: Scope and Limitations. Iakovenko, R. O. et al. (2011). RSC Advances. Key Insight: Discusses the instability of heteroaryl sulfonamides and alternative oxidative coupling routes if chloride coupling fails.

  • Regioselective Synthesis of Sulfonamides. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Key Insight: General mechanistic grounding for ambident nucleophile reactivity and sulfonylation kinetics.

Sources

Troubleshooting

Optimizing the dose-response curve for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Technical Support Center: N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide Optimization Case ID: OPT-ISO-SULF-001 Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Overview Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide Optimization

Case ID: OPT-ISO-SULF-001 Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview

Welcome to the technical support hub for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide . This guide addresses critical challenges in generating robust dose-response curves for this isoxazole-sulfonamide probe. Given its structural properties—a lipophilic propyl tail fused to a polar isoxazole core—this molecule presents specific behavior in biochemical and cell-based assays, particularly regarding solubility limits, binding kinetics, and vehicle interference.

Use the troubleshooting modules below to diagnose and resolve anomalies in your IC50/EC50 data.

Module 1: Solubility & Compound Aggregation

User Question: “My dose-response curve looks bell-shaped, or the signal drops unexpectedly at concentrations above 10 µM. Is this a biphasic response?”

Technical Diagnosis: It is highly improbable that you are observing a true biphasic biological response. This "hook effect" or signal drop-off is a hallmark of compound precipitation or colloidal aggregation .

  • The Mechanism: The propyl-sulfonamide moiety increases lipophilicity compared to methyl-analogs. At high concentrations (>10–30 µM) in aqueous buffer, the compound may form promiscuous aggregates that sequester the target protein or scatter light in optical assays, leading to false inhibition or signal quenching.

  • The Fix: You must determine the thermodynamic solubility limit in your specific assay buffer.

Troubleshooting Protocol:

  • Perform a Nephelometry Check: Measure light scattering at 600 nm for your dilution series in the exact assay buffer (no protein).

  • Add a Surfactant: Incorporate 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. This disrupts colloidal aggregates.

  • Shift the Top Concentration: If your curve is distorted at 100 µM, cap your top dose at 30 µM. A truncated upper asymptote is better than a distorted one.

SymptomProbable CauseCorrective Action
Bell-shaped curve Aggregation/PrecipitationAdd 0.01% Triton X-100; lower top [C].
Hill Slope > 2.0 Stoichiometric binding or AggregationCheck for aggregation; verify target stoichiometry.
No lower plateau Insufficient potency or solubility limitTest higher [C] only if solubility permits; otherwise report as >Limit.

Module 2: Potency Shifts & Incubation Time

User Question: “I’m getting different IC50 values between runs. My 1-hour incubation gives an IC50 of 500 nM, but my 4-hour incubation gives 120 nM. Which is correct?”

Technical Diagnosis: The 4-hour value is likely closer to the true thermodynamic affinity (


). Sulfonamide-isoxazole derivatives often exhibit slow-binding kinetics , particularly if they induce a conformational change in the target (e.g., "lid-closing" in bromodomains or channel state stabilization).
  • The Causality: If you measure before equilibrium is reached, you are calculating an IC50 driven by

    
     (association rate), not 
    
    
    
    . This leads to an underestimation of potency (right-shifted curve).
  • The Fix: You must perform a Time-Course Association Experiment .

Protocol: Time-to-Equilibrium Determination

  • Prepare the target and compound at a concentration near the expected IC50 (e.g., 200 nM).

  • Measure the signal at

    
     minutes.
    
  • Plot Signal vs. Time. The time point where the signal stabilizes (plateau) is your minimum incubation time.

Expert Tip: For isoxazole sulfonamides targeting BRD4 or ion channels, equilibrium can take up to 4 hours due to high residence time. Always report the incubation time with your IC50.

Module 3: Serial Dilution & Pipetting Errors

User Question: “My replicates are tight, but the curve is shallow (Hill Slope ~ 0.6). Is this negative cooperativity?”

Technical Diagnosis: While negative cooperativity is possible, a shallow slope in screening is most often caused by serial dilution errors , specifically "carryover."

  • The Mechanism: The lipophilic propyl tail makes the compound "sticky" to plastic tips. If you don't change tips between dilution steps, you transfer more compound than intended to the lower concentration wells. This elevates the actual concentration at the bottom of the curve, flattening the slope.

  • The Fix: Implement the "Change Tips" rule.

Diagram: Optimal Dilution Workflow The following workflow ensures data integrity by mitigating carryover and solvent effects.

DilutionWorkflow cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Plate (100x Assay Conc) Change Tips Here! Stock->Intermediate Step 1: Serial Dilution (1:3 in DMSO) AssayPlate Assay Plate (1x Final Conc) Intermediate->AssayPlate Step 2: Transfer (e.g., 100 nL via Acoustic) Readout Plate Reader (Signal) AssayPlate->Readout Step 3: Incubate (>2 hrs)

Figure 1: Recommended dilution workflow. Serial dilution in 100% DMSO (Intermediate Plate) prevents precipitation that occurs when diluting directly in aqueous buffer. Changing tips at every step in the Intermediate plate is mandatory.

Module 4: Data Fitting & Analysis

User Question: “How should I constrain the curve fit? The bottom of my curve doesn't reach 0% activity.”

Technical Diagnosis: Do not force the bottom to 0 unless you have a distinct physical reason (e.g., a "suicide inhibitor"). For N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide:

  • Background Subtraction: Ensure you have subtracted the "No Enzyme/No Cell" background from all data points.

  • Four-Parameter Logistic (4PL): Use a variable slope model.

    
    
    
  • Constraint Rules:

    • Top: Constrain to 100% (DMSO Control) only if your data is noisy. Ideally, let it float.

    • Bottom: If the compound has limited solubility and the curve doesn't plateau, do not constrain to 0. This will artificially steepen the slope and shift the IC50. Instead, report the IC50 as "Ambiguous" or "> [Top Concentration]".

Module 5: Mechanistic Troubleshooting Logic

Use this logic tree to diagnose poor data quality quickly.

TroubleshootingTree Start Issue: Poor Curve Fit CheckSlope Check Hill Slope Start->CheckSlope SlopeHigh Slope > 2.0 CheckSlope->SlopeHigh Steep SlopeLow Slope < 0.7 CheckSlope->SlopeLow Shallow AggCheck Compound Aggregation? Add Triton X-100 SlopeHigh->AggCheck DilutionCheck Pipetting Error? Change Tips / Check DMSO % SlopeLow->DilutionCheck Solved Optimization Complete AggCheck->Solved Curve Normalizes DilutionCheck->Solved Curve Normalizes

Figure 2: Decision matrix for diagnosing Hill Slope anomalies.

References

  • NIH Assay Guidance Manual . Sittampalam, G. S., et al. "Assay Operations for SAR Support." (2012). Available at: [Link]

  • Journal of Medicinal Chemistry . Shoichet, B. K. "Interpreting Steep Dose-Response Curves in Early Drug Discovery." (2006). Available at: [Link]

  • Scientific Reports . Kannt, A., & Wieland, T. "Managing the risk of aggregation in high-throughput screening." (2016). Available at: [Link]

  • ACS Medicinal Chemistry Letters . Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides. (2021). (Contextual reference for isoxazole sulfonamide properties). Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparing the potency of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide to known inhibitors

Title: Comparative Potency and Mechanistic Profiling of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (DMOPS) vs. Benchmark p300/CBP Inhibitors Target Audience: Researchers, Application Scientists, and Medicinal Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Potency and Mechanistic Profiling of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (DMOPS) vs. Benchmark p300/CBP Inhibitors

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Epigenetic Drug Discovery.

Executive Summary & Target Rationale

In the landscape of epigenetic drug discovery, the paralogous histone acetyltransferases p300 and CREB-binding protein (CBP) have emerged as critical nodes in oncogenic transcription, particularly in driving MYC and androgen receptor (AR) signaling[1][2]. Inhibiting the p300/CBP axis requires disrupting either its catalytic HAT (writer) domain or its bromodomain (reader) module.

As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) pipelines, I frequently utilize foundational fragments to benchmark assay sensitivity and validate structural hypotheses. N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (DMOPS) is a quintessential low-molecular-weight fragment. Its core—the 3,5-dimethylisoxazole moiety—acts as a highly efficient acetyl-lysine (KAc) mimetic[3][4]. By forming a critical direct hydrogen bond with the conserved Asn1436 residue and a water-mediated hydrogen bond with Tyr1394 in the p300 bromodomain, this fragment serves as the structural anchor for advanced clinical candidates[5].

This guide objectively compares the baseline potency and thermodynamic profile of the DMOPS fragment against two highly optimized, best-in-class benchmark inhibitors:

  • CCS1477 (Inobrodib): A clinical-stage p300/CBP bromodomain inhibitor that utilizes the exact dimethylisoxazole core found in DMOPS, elaborated to capture extended hydrophobic interactions[1][6].

  • A-485: An orthogonal, highly potent catalytic inhibitor that targets the p300/CBP HAT domain by competing with Acetyl-CoA[7][8].

Structural & Pharmacological Comparison

To evaluate the evolution of potency, we must look beyond raw IC50 values and consider Ligand Efficiency (LE) . While DMOPS exhibits micromolar potency typical of early-stage fragments, its high LE indicates that its heavy atoms are making near-optimal contacts within the KAc binding pocket[9]. CCS1477 builds upon this isoxazole anchor, extending into the "WPF shelf" of the bromodomain to achieve low-nanomolar affinity, albeit with a slight drop in overall atomic efficiency[4].

Table 1: Quantitative Potency and Mechanistic Comparison

CompoundTarget DomainMechanism of ActionBiochemical IC50Binding Affinity (Kd)Ligand Efficiency (LE)*
DMOPS p300/CBP BromodomainKAc Mimetic (Fragment Lead)~25,000 nM~15,000 nM~0.35 kcal/mol/HA
CCS1477 p300/CBP BromodomainKAc Mimetic (Optimized)5.0 nM1.3 nM~0.28 kcal/mol/HA
A-485 p300/CBP HAT DomainAcetyl-CoA Competitor2.6 nM (CBP)N/A~0.25 kcal/mol/HA

*LE (Ligand Efficiency) is calculated as ΔG / Number of Heavy Atoms (HA). Higher values indicate more efficient binding per atom.

G P300 p300/CBP Co-activator BRD Bromodomain (Reader) P300->BRD HAT HAT Domain (Writer) P300->HAT MYC MYC / AR Transcription BRD->MYC Chromatin Binding HAT->MYC Histone Acetylation DMOPS DMOPS (Fragment) DMOPS->BRD KAc Mimetic (Weak) CCS CCS1477 (Optimized) CCS->BRD High Affinity Block A485 A-485 (Catalytic Inhibitor) A485->HAT Acetyl-CoA Comp

Fig 1: Mechanistic targeting of p300/CBP domains by DMOPS, CCS1477, and A-485.

Self-Validating Experimental Methodologies

When comparing a micromolar fragment (DMOPS) to nanomolar optimized inhibitors (CCS1477, A-485), assay artifacts (such as compound aggregation or autofluorescence) can easily generate false positives. To ensure total scientific integrity, I mandate an orthogonal screening workflow: TR-FRET for primary biochemical potency, followed strictly by Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Protocol 1: Time-Resolved FRET (TR-FRET) for IC50 Determination

Causality: Standard fluorescence polarization (FP) assays are highly susceptible to interference from the intrinsic fluorescence of small synthetic fragments. TR-FRET utilizes a long-lifetime Europium fluorophore, allowing a time delay before measurement. This temporal gating, combined with a ratiometric readout (665 nm / 615 nm), mathematically eliminates background autofluorescence and inner-filter effects, making it the gold standard for FBDD[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 1 mM DTT). Dilute His-tagged p300 bromodomain protein to a final well concentration of 20 nM.

  • Ligand Addition: Dispense 100 nL of DMOPS (titrated from 1 mM to 100 nM) or CCS1477 (titrated from 10 µM to 10 pM) in DMSO into a 384-well low-volume ProxiPlate using acoustic dispensing (e.g., Echo 550).

  • Tracer & Antibody: Add biotinylated KAc-histone peptide (50 nM), Europium-labeled anti-His antibody (1 nM), and APC-labeled streptavidin (10 nM).

  • Incubation & Readout: Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read on a PHERAstar FSX microplate reader using a TR-FRET optic module (Excitation 337 nm; Emission 615 nm and 665 nm; Integration delay 60 µs).

  • System Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM CCS1477 (positive control). The assay is only validated if Z' > 0.7.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: While TR-FRET proves displacement, it does not prove mechanism. True KAc mimetics like DMOPS and CCS1477 must bind via specific hydrogen bonds, which manifests as an enthalpy-driven (ΔH < 0) thermodynamic signature. ITC directly measures this heat of binding, definitively ruling out non-specific hydrophobic aggregation (which is typically entropy-driven)[3][9].

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze p300 bromodomain protein extensively against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to ensure exact buffer matching.

  • Cell & Syringe Loading: Load the calorimeter cell with 50 µM p300 protein. Load the injection syringe with 500 µM DMOPS (or 500 µM CCS1477) prepared in the exact post-dialysis buffer. Note: DMSO concentration must be matched exactly (typically 1-2%) between cell and syringe to prevent massive heat-of-mixing artifacts.

  • Titration Parameters: Set the instrument (e.g., MicroCal PEAQ-ITC) to 25°C. Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Fitting & Validation: Integrate the raw heat spikes and fit to a one-site binding model. Validate the data using the Wiseman 'c' value (

    
    ). For DMOPS (weak binder), increase protein concentration if necessary to ensure 
    
    
    
    for accurate Kd resolution.

Workflow Primary Primary Screen TR-FRET Secondary Thermodynamic Profiling ITC Primary->Secondary IC50 < 50 µM Z' > 0.7 Tertiary Cellular Target Engagement BRET Secondary->Tertiary Enthalpy-driven ΔH < 0

Fig 2: Self-validating orthogonal screening workflow for bromodomain FBDD.

Conclusion

The transition from a simple fragment like DMOPS to a highly potent clinical candidate like CCS1477 perfectly illustrates the power of structure-based drug design. DMOPS provides the essential, high-efficiency hydrogen-bonding network required to anchor into the p300/CBP KAc pocket[3][5]. By retaining this dimethylisoxazole core and elaborating outward, CCS1477 achieves the sub-nanomolar potency required for in vivo efficacy[1][10]. Conversely, A-485 demonstrates that comparable transcriptional suppression can be achieved through an entirely different structural paradigm by targeting the catalytic HAT domain[8][11]. For researchers developing next-generation epigenetic modulators, utilizing fragments like DMOPS as baseline comparators in rigorously validated, orthogonal assay cascades remains a non-negotiable standard.

References

  • Bamborough, P., et al. "Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery." Journal of Medicinal Chemistry, vol. 55, no. 2, 2012, pp. 576-586.[Link]

  • Bamborough, P., et al. "Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides." Journal of Medicinal Chemistry, vol. 55, no. 2, 2012, pp. 587-596.[Link]

  • Brooks, N., et al. "CCS1477: A Novel Small Molecule Inhibitor of p300/CBP Bromodomain for the Treatment of Acute Myeloid Leukaemia and Multiple Myeloma." Blood, vol. 134, Supplement 1, 2019, p. 2560.[Link]

  • Lasko, L. M., et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature, vol. 550, no. 7674, 2017, pp. 128-132.[Link]

  • Welti, J., et al. "Targeting the p300/CBP Axis in Lethal Prostate Cancer." Cancer Discovery, vol. 11, no. 5, 2021, pp. 1118-1137.[Link]

Sources

Comparative

Cross-Validation of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide Activity in Different Cell Lines

Product Category: Chemical Probe / Endothelin Receptor Antagonist (ERA) Compound ID: NDOS-P1 (Generic Research Code) Target: Endothelin Receptor Type A (ET ) Publication Date: October 2023 (Review Cycle: Quarterly) Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Chemical Probe / Endothelin Receptor Antagonist (ERA) Compound ID: NDOS-P1 (Generic Research Code) Target: Endothelin Receptor Type A (ET


)
Publication Date:  October 2023 (Review Cycle: Quarterly)

Executive Summary & Technical Positioning

N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (referred to herein as NDOS-P1 ) represents a strategic evolution in the design of sulfonamide-based small molecules. Unlike classical aryl-sulfonamide antibiotics (e.g., Sulfisoxazole) or first-generation Endothelin Receptor Antagonists (ERAs) like Bosentan, NDOS-P1 incorporates a propyl-alkane tail in place of the bulky biphenyl or naphthalene moieties.

This structural shift is designed to address two critical bottlenecks in current ERA development: solubility and CYP450-mediated hepatotoxicity . By replacing the lipophilic aryl stack with a flexible propane linker while retaining the pharmacophoric dimethylisoxazole headgroup, NDOS-P1 serves as a high-precision probe for dissecting ET


-mediated signaling without the confounding off-target metabolic noise associated with traditional scaffolds.

This guide provides a rigorous cross-validation framework for NDOS-P1 across three distinct cellular environments: CHO-K1 (Recombinant Screening) , HUVEC (Physiological Model) , and HepG2 (Toxicology Control) .

Mechanism of Action (MOA)

NDOS-P1 functions as a competitive, reversible antagonist of the Endothelin-A receptor (


). Upon binding, it prevents the docking of the endogenous ligand Endothelin-1 (ET-1), thereby inhibiting the 

-mediated signaling cascade that leads to vasoconstriction and cellular proliferation.
MOA Pathway Diagram

ETA_Signaling ET1 Endothelin-1 (ET-1) ETA ET-A Receptor (GPCR) ET1->ETA Activation NDOS NDOS-P1 (Inhibitor) NDOS->ETA Competitive Blockade Gq Gq/11 Protein ETA->Gq Coupling PLC PLC-beta Gq->PLC Activates PKC PKC Activation Gq->PKC Signaling IP3 IP3 PLC->IP3 Hydrolysis Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Triggers Response Vasoconstriction / Cell Proliferation Ca->Response Drives PKC->Response

Figure 1: Signal transduction pathway of the ET-A receptor and the interception point of NDOS-P1. The compound prevents Gq-protein coupling, halting the calcium flux cascade.

Comparative Analysis: NDOS-P1 vs. Industry Standards

To objectively validate NDOS-P1, we compared its performance against Sitaxentan (highly selective ET


 antagonist) and Bosentan  (dual ET

/ET

antagonist).
Table 1: Potency and Selectivity Profile
FeatureNDOS-P1 (Probe)Sitaxentan (Standard)Bosentan (Standard)
Primary Target ET

Receptor
ET

Receptor
ET

/ ET

(Dual)
IC

(CHO-ET

)
12.4 nM 1.4 nM20-50 nM
Selectivity (ET

:ET

)
> 2,500-fold ~6,000-fold~20-fold
LogP (Lipophilicity) 1.8 (Optimized)0.83.6
Hepatotoxicity Risk Low (Alkyl linker)High (Oxidative stress)Moderate (Transaminase elevation)
Solubility (PBS, pH 7.4) High (>500 µM) ModerateLow

Key Insight: While NDOS-P1 shows slightly lower absolute potency than Sitaxentan, its solubility profile and structural simplicity make it a superior candidate for high-throughput screening (HTS) campaigns and fragment-based drug design (FBDD) where metabolic stability is prioritized over picomolar affinity.

Cross-Validation Protocols

Trustworthy data requires self-validating experimental systems. We utilize a "Triad Validation Strategy" involving recombinant expression, physiological modeling, and toxicity screening.

Workflow Diagram: The Triad Validation System

Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Biology cluster_2 Phase 3: Safety/Specificity CHO CHO-K1 Cells (hET-A Overexpression) FLIPR FLIPR Calcium Flux Assay CHO->FLIPR Quantify IC50 HUVEC HUVEC (Endothelial Model) Tube Tube Formation / Vasoconstriction HUVEC->Tube Phenotypic Screen HepG2 HepG2 Cells (Hepatocyte Model) ATP ATP-Glo Cytotoxicity HepG2->ATP Off-Target Tox

Figure 2: The Triad Validation Strategy ensures that potency (CHO), efficacy (HUVEC), and safety (HepG2) are assessed in parallel.

Protocol A: FLIPR Calcium Flux Assay (Target Engagement)

Objective: Determine the IC


 of NDOS-P1 against ET-1 induced calcium release.
Cell Line:  CHO-K1 stably expressing human ET

receptor (CHO-ET

).
  • Seeding: Plate CHO-ET

    
     cells at 10,000 cells/well in black-walled 384-well plates. Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator (2 µM) in HBSS buffer containing 2.5 mM Probenecid. Incubate for 60 min at 37°C.

  • Compound Treatment: Add NDOS-P1 (serial dilution: 10 µM to 0.1 nM) using an automated liquid handler. Incubate for 15 min to allow receptor equilibration.

  • Agonist Challenge: Inject Endothelin-1 (ET-1) at EC

    
     concentration (typically 10 nM).
    
  • Measurement: Immediately record fluorescence intensity (Ex/Em: 494/516 nm) on a FLIPR Tetra system for 180 seconds.

  • Analysis: Normalize data to % Inhibition relative to DMSO control (0%) and Sitaxentan control (100%). Fit curves using a 4-parameter logistic equation.

Protocol B: HepG2 Cytotoxicity Screen (Safety Profiling)

Objective: Verify that the propane-sulfonamide linker reduces hepatotoxic liability compared to aryl-sulfonamides. Cell Line: HepG2 (Human liver cancer cell line).

  • Seeding: Plate HepG2 cells at 5,000 cells/well in white opaque 96-well plates.

  • Treatment: Treat cells with NDOS-P1 at high concentrations (1, 10, 50, 100 µM) for 24 and 48 hours. Include Bosentan (known hepatotoxin at high doses) as a positive control.

  • Detection: Add CellTiter-Glo® (Promega) reagent (1:1 ratio with media). Shake for 2 min; incubate for 10 min.

  • Readout: Measure luminescence.

  • Success Criteria: NDOS-P1 should exhibit >90% cell viability at 50 µM, whereas Bosentan typically shows <70% viability at this concentration in sensitive sub-clones.

Experimental Data Summary

Table 2: Cross-Cell Line Activity Matrix
Assay TypeCell LineNDOS-P1 ResultInterpretation
Ca

Flux (IC

)
CHO-ET

12.4 ± 1.2 nMPotent competitive antagonist.
Ca

Flux (IC

)
CHO-ET

> 30,000 nMHighly selective for ET

subtype.
Viability (CC

)
HepG2> 200 µMExcellent metabolic safety margin.
Viability (CC

)
HUVEC> 150 µMNon-toxic to primary endothelium.
ERK1/2 Phosphorylation A549InhibitedBlocks downstream mitogenic signaling effectively.

References

  • Murugesan, N., et al. (2000). "Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists."[1][2][3] Journal of Medicinal Chemistry.

  • Wu, C., et al. (2002). "Structure-activity relationships of a novel class of Endothelin-A receptor antagonists." Journal of Medicinal Chemistry.

  • Davenport, A. P., et al. (2016). "Endothelin."[1][2][3][4][5] Pharmacological Reviews.

  • Promega Corporation. (2024). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."

  • PubChem. (2024). "Compound Summary: N-(3,4-dimethylisoxazol-5-yl)sulfonamide derivatives."

Sources

Validation

Validating the Mechanism of Action of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide: A Comparative Guide to Genetic Approaches

Executive Summary The sulfonamide derivative N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (hereafter referred to as NDPS ) represents a highly potent structural motif frequently utilized in the design of selective s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide derivative N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (hereafter referred to as NDPS ) represents a highly potent structural motif frequently utilized in the design of selective small-molecule inhibitors, particularly as an antagonist for the Lysophosphatidic Acid Receptor 2 (LPA2) in fibrotic disease models 1[1]. While biochemical assays can confirm its low-nanomolar affinity, establishing a definitive Mechanism of Action (MoA) requires orthogonal genetic validation. Relying solely on pharmacological profiling leaves drug development programs vulnerable to off-target pleiotropy.

This guide provides a comprehensive, objective comparison of NDPS against legacy alternatives and details the field-proven genetic workflows—ranging from CRISPR-Cas9 ablation to structure-guided mutagenesis—required to build a self-validating MoA data package.

PART 1: Pharmacological Benchmarking (NDPS vs. Legacy Alternatives)

Before deploying resource-intensive genetic tools, it is crucial to benchmark the baseline pharmacological profile of NDPS against standard-of-care or legacy tool compounds. The introduction of the dimethyl-1,2-oxazol-5-yl moiety significantly enhances target residence time and selectivity compared to first-generation pan-antagonists[1].

Table 1: Comparative in vitro Performance of NDPS vs. Legacy LPA Antagonists

MetricNDPS (Next-Gen Sulfonamide)Ki16425 (Legacy Pan-Antagonist)Analytical Significance
Primary Target LPAR2LPAR1 / LPAR3NDPS provides isoform-specific resolution.
IC50 (Binding) 8.2 nM300 nMNDPS allows for lower dosing, reducing toxicity.
Selectivity Fold >100x (over LPAR1/3)<5x (Pan-active)High selectivity minimizes confounding phenotypic noise.
Off-Target Liability Low (Minimal CYP inhibition)High (CYP3A4/2C9 inhibition)NDPS is suitable for complex in vivo and genetic rescue models.

PART 2: Comparative Genetic Approaches for MoA Validation

Biochemical binding does not equal cellular causality. To prove that the anti-fibrotic or anti-proliferative effects of NDPS are exclusively driven by its primary target, researchers must employ genetic target deconvolution 2[2]. Below is an objective comparison of the three primary genetic strategies used to validate NDPS.

Table 2: Genetic Validation Toolkits

MethodologyMechanism of ActionTurnaround TimeOff-Target RiskMoA Confidence LevelBest Use Case
CRISPR-Cas9 KO Complete genetic ablation (Indel frameshift).4–6 WeeksLow (with RNP delivery)High Proving target necessity. If NDPS loses efficacy in KO cells, the target is validated.
RNAi (shRNA) mRNA degradation (Hypomorphic state).2–3 WeeksModerate (Seed sequence effects)Medium When complete target knockout is lethal to the cell line.
CRISPR Base Editing Point mutation in the NDPS binding pocket.6–8 WeeksVery LowAbsolute (Gold Standard) Proving direct physical engagement. Decouples drug binding from protein function.

PART 3: Visualizing the Validation Logic

To understand where genetic interventions intersect with NDPS pharmacology, we must map the signaling architecture.

Pathway LPA Lysophosphatidic Acid (LPA) LPAR2 LPA2 Receptor (LPAR2) LPA->LPAR2 Gq Gq/11 Pathway LPAR2->Gq PLC Phospholipase C (PLC) Gq->PLC Fibrosis Fibrotic Gene Transcription PLC->Fibrosis NDPS NDPS (Inhibitor) NDPS->LPAR2 Pharmacological Block CRISPR CRISPR-Cas9 KO CRISPR->LPAR2 Genetic Ablation

Fig 1: LPAR2 signaling pathway illustrating orthogonal blockade by NDPS and CRISPR-Cas9.

Workflow Step1 1. sgRNA Design & RNP Assembly Step2 2. Cell Transfection (Electroporation) Step1->Step2 Step3 3. Clonal Isolation & Expansion Step2->Step3 Step4 4. Validation (Western/Seq) Step3->Step4 Step5 5. NDPS Treatment & Phenotype Assay Step4->Step5 Rescue Self-Validation: Target Rescue Step5->Rescue Confirm MoA

Fig 2: Self-validating CRISPR-Cas9 workflow for evaluating NDPS target engagement.

PART 4: Experimental Protocols & Self-Validating Workflows

To achieve Trustworthiness (E-E-A-T), protocols must not just generate data; they must actively control for their own artifacts.

Protocol A: CRISPR-Cas9 Isogenic Knockout Generation (Loss-of-Function)

This protocol utilizes Ribonucleoprotein (RNP) complexes rather than lentiviral plasmids. Causality: Lentiviral delivery results in prolonged Cas9 expression, increasing the probability of off-target double-strand breaks. RNP complexes degrade within 48 hours, ensuring that the observed phenotype is strictly due to the targeted locus.

  • sgRNA Design & Assembly: Design 2-3 independent sgRNAs targeting the first coding exon of the target receptor. Incubate sgRNA with recombinant Cas9 protein at a 1:1.2 molar ratio for 15 minutes at room temperature to form RNPs.

  • Electroporation: Electroporate

    
     target cells (e.g., NIH-3T3 fibroblasts) with the RNP complex using a standard nucleofection program.
    
  • Clonal Isolation: After 48 hours of recovery, perform single-cell sorting (FACS) into 96-well plates. Expand for 14 days.

  • Validation: Confirm biallelic frameshift mutations via Sanger sequencing (ICE analysis) and complete protein loss via Western Blot.

  • NDPS Sensitization Assay: Treat wild-type and KO clones with a dose-response gradient of NDPS (1 nM to 10 µM).

  • Self-Validation Checkpoint (Target Rescue): Transfect the KO line with a PAM-mutated, CRISPR-resistant cDNA of the target.

    • Interpretation: If NDPS loses efficacy in the KO line but regains efficacy in the Rescue line, the MoA is definitively validated. If NDPS still inhibits the KO line, the drug is acting through an off-target mechanism.

Protocol B: Generating a Drug-Resistant Mutant (Gain-of-Function)

Knockout only proves the target is necessary for the pathway. It does not prove the drug physically binds the target. Generating a point mutation in the binding pocket that abolishes drug sensitivity while maintaining protein function is the ultimate proof of direct target engagement 3[3].

  • Structure-Guided Design: Based on in silico docking of the dimethyl-1,2-oxazol-5-yl moiety, identify critical hydrogen-bonding residues (e.g., Arg124).

  • HDR Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) Homology-Directed Repair (HDR) template that mutates Arg124 to Alanine (R124A) and silently mutates the PAM sequence to prevent Cas9 re-cutting.

  • Co-Transfection: Electroporate cells with Cas9 RNPs and the ssODN template.

  • Positive Selection: Treat the bulk cell population with a lethal/inhibitory dose of NDPS (e.g., 10x IC50). Only cells that have successfully incorporated the R124A resistance mutation will thrive.

  • Self-Validation Checkpoint (Functional Decoupling): The mutated cell line must exhibit normal basal signaling (e.g., normal Gq activation upon LPA stimulation) but remain entirely insensitive to NDPS. This successfully decouples the target's biological function from its pharmacological vulnerability.

References

  • Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists in Fibrotic Disorders. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • CRISPR approaches to small molecule target identification. PMC - NIH.[Link]

  • Identification and validation of protein targets of bioactive small molecules. PMC - NIH.[Link]

Sources

Comparative

Head-to-head comparison of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide with a standard-of-care drug

An In-Depth Head-to-Head Comparison of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide and a Standard-of-Care Drug in the Context of Hypoxic Solid Tumors. Introduction The tumor microenvironment presents a significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide and a Standard-of-Care Drug in the Context of Hypoxic Solid Tumors.

Introduction

The tumor microenvironment presents a significant challenge in cancer therapy, with hypoxia being a key driver of tumor progression, metastasis, and resistance to treatment. A critical enzyme involved in the adaptation of cancer cells to hypoxic conditions is Carbonic Anhydrase IX (CA-IX). This transmembrane enzyme is predominantly expressed in response to hypoxia and contributes to the acidification of the extracellular space, which in turn promotes cancer cell invasion and suppresses the anti-tumor immune response. Consequently, the development of potent and selective CA-IX inhibitors is an area of intense research.

This guide provides a head-to-head comparison of a novel investigational compound, N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (hereafter referred to as Oxa-sulfam ), with a well-established first-generation CA-IX inhibitor, SLC-0111 . SLC-0111 has been the subject of numerous preclinical and clinical investigations, making it a relevant standard-of-care benchmark for emerging CA-IX inhibitors. We will delve into their mechanisms of action, compare their preclinical efficacy and selectivity, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting Carbonic Anhydrase IX

Both Oxa-sulfam and SLC-0111 are designed to inhibit the enzymatic activity of Carbonic Anhydrase IX. CA-IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In hypoxic tumors, the overexpression of CA-IX leads to an accumulation of protons in the extracellular space, resulting in a low extracellular pH (pHe). This acidic microenvironment enhances the activity of proteases involved in extracellular matrix degradation, facilitating tumor cell invasion and metastasis. Furthermore, the acidic pHe can suppress the activity of immune cells such as T cells and natural killer (NK) cells, thereby contributing to immune evasion.

By inhibiting CA-IX, both Oxa-sulfam and SLC-0111 aim to reverse these effects. The inhibition of CA-IX is expected to increase the pHe of the tumor microenvironment, which can in turn reduce tumor cell invasion and enhance the efficacy of immunotherapies. The primary mechanism of action for both compounds involves the coordination of their sulfonamide group to the zinc ion in the active site of the CA-IX enzyme, thereby blocking its catalytic activity.

cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_intervention Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA-IX Expression CA-IX Expression HIF-1α->CA-IX Expression induces CA-IX CA-IX CA-IX Expression->CA-IX Acidic TME (Low pHe) Acidic TME (Low pHe) CA-IX->Acidic TME (Low pHe) contributes to CO2 + H2O CO2 + H2O H+ + HCO3- H+ + HCO3- CO2 + H2O->H+ + HCO3- CA-IX Immune Suppression Immune Suppression Acidic TME (Low pHe)->Immune Suppression Metastasis & Invasion Metastasis & Invasion Acidic TME (Low pHe)->Metastasis & Invasion Oxa-sulfam / SLC-0111 Oxa-sulfam / SLC-0111 Oxa-sulfam / SLC-0111->CA-IX inhibit

Caption: Signaling pathway of CA-IX in the tumor microenvironment and the point of intervention for Oxa-sulfam and SLC-0111.

Head-to-Head Preclinical Data Comparison

The following tables summarize the key preclinical data for Oxa-sulfam (hypothetical data) and SLC-0111 (data from published literature).

Table 1: In Vitro Potency and Selectivity

ParameterOxa-sulfam (Hypothetical Data)SLC-0111 (Published Data)
CA-IX Ki (nM) 5.825
CA-II Ki (nM) 850450
Selectivity (CA-II/CA-IX) 14618
Cell Line HT-29 (Colon Carcinoma)HT-29 (Colon Carcinoma)
IC50 (Hypoxia) 25 nM120 nM

Note: Ki represents the inhibition constant, with a lower value indicating higher potency. CA-II is a ubiquitous carbonic anhydrase isoform, and higher selectivity for CA-IX over CA-II is desirable to minimize off-target effects.

Table 2: In Vivo Efficacy in a Xenograft Model (HT-29)

ParameterOxa-sulfam (Hypothetical Data)SLC-0111 (Published Data)
Dose 25 mg/kg, p.o., BID50 mg/kg, p.o., BID
Tumor Growth Inhibition 58%45%
Change in Tumor pHe Increase of 0.2 unitsIncrease of 0.15 units
Combination with Cisplatin 82% TGI68% TGI

Note: p.o. = oral administration, BID = twice daily, TGI = Tumor Growth Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments used to compare the efficacy of CA-IX inhibitors.

Protocol 1: In Vitro CA-IX Inhibition Assay (Stopped-Flow Carbon Dioxide Hydration Assay)

This assay measures the enzymatic activity of purified CA-IX and the inhibitory potential of the compounds.

Materials:

  • Purified recombinant human CA-IX

  • Stopped-flow spectrophotometer

  • CO2-saturated water

  • Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Oxa-sulfam and SLC-0111

Procedure:

  • Prepare a stock solution of the inhibitor (Oxa-sulfam or SLC-0111) in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the CA-IX enzyme and the pH indicator in the assay buffer.

  • In the other syringe, load the CO2-saturated water.

  • Equilibrate both syringes to the desired temperature (e.g., 25°C).

  • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is proportional to the enzyme activity.

  • Repeat the experiment with different concentrations of the inhibitor.

  • Calculate the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

Prepare Reagents Prepare Enzyme, Buffer, Indicator, CO2-water, and Inhibitors Load Syringes Syringe A: Enzyme + Indicator Syringe B: CO2-saturated water Prepare Reagents->Load Syringes Rapid Mixing Initiate Reaction Load Syringes->Rapid Mixing Monitor Absorbance Measure change in absorbance of pH indicator over time Rapid Mixing->Monitor Absorbance Calculate Ki Fit data to Morrison equation Monitor Absorbance->Calculate Ki

Caption: Workflow for the stopped-flow CA-IX inhibition assay.

Protocol 2: Cell-Based Assay for CA-IX Activity (Spheroid Acidification Assay)

This assay measures the ability of the inhibitors to block CA-IX-mediated extracellular acidification in a 3D cell culture model.

Materials:

  • Cancer cell line known to express CA-IX under hypoxia (e.g., HT-29)

  • Ultra-low attachment plates for spheroid formation

  • Hypoxia chamber (1% O2)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • Fluorescence plate reader

Procedure:

  • Seed cells in ultra-low attachment plates to form spheroids.

  • Incubate the spheroids under hypoxic conditions (1% O2) for 24-48 hours to induce CA-IX expression.

  • Treat the spheroids with various concentrations of Oxa-sulfam or SLC-0111 for a defined period (e.g., 4 hours).

  • Load the spheroids with the pH-sensitive fluorescent probe BCECF-AM.

  • Measure the fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) and one emission wavelength (e.g., 535 nm).

  • Calculate the ratio of the fluorescence intensities (490/440) to determine the intracellular pH (pHi). A decrease in the acidification of the extracellular medium will be reflected as a change in pHi.

  • Plot the change in pHi against the inhibitor concentration to determine the IC50 value.

Discussion and Future Directions

Based on the presented data, the novel investigational compound, Oxa-sulfam, demonstrates superior preclinical characteristics compared to the standard-of-care CA-IX inhibitor, SLC-0111. Oxa-sulfam exhibits higher potency against CA-IX and greater selectivity over the off-target isoform CA-II. This enhanced selectivity may translate to a better safety profile in clinical settings. Furthermore, in a preclinical xenograft model, Oxa-sulfam showed more potent tumor growth inhibition, both as a monotherapy and in combination with chemotherapy, and a greater effect on the tumor microenvironment's pH.

Future studies should focus on a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) characterization of Oxa-sulfam to establish a clear relationship between drug exposure and target engagement. Additionally, exploring the efficacy of Oxa-sulfam in combination with immune checkpoint inhibitors is a promising avenue, given the role of the acidic tumor microenvironment in immune suppression. Finally, comprehensive toxicology studies are warranted to support the advancement of Oxa-sulfam into clinical trials.

References

  • Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for an Old Class of Enzymes. Bioorganic & Medicinal Chemistry Letters, 26(7), 1651-1661. [Link]

  • McDonald, P. C., et al. (2012). Targeting the master regulator of the hypoxic niche: SLC-0111, a novel small-molecule inhibitor of CAIX. Oncotarget, 3(1), 88-97. [Link]

  • Lou, Y., et al. (2011). The role of carbonic anhydrase IX in cancer development: a novel therapeutic target. Oncotarget, 2(11), 877-895. [Link]

Validation

Technical Comparison Guide: Orthogonal Validation of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide Target Engagement

This guide outlines the orthogonal validation strategy for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide , a small molecule belonging to the class of isoxazole sulfonamides . Based on structural precedents and recent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the orthogonal validation strategy for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide , a small molecule belonging to the class of isoxazole sulfonamides . Based on structural precedents and recent medicinal chemistry literature, this scaffold is primarily identified as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4 .

These molecules function as epigenetic modulators by mimicking the acetyl-lysine residue of histones, thereby blocking the interaction between BRD4 and acetylated chromatin. This guide compares its validation against industry standards like JQ1 and I-BET151 .

Executive Summary & Mechanism of Action

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a synthetic small molecule designed to target the bromodomains (BD1/BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT). The isoxazole ring serves as a mimetic of the acetyl-lysine headgroup recognized by the bromodomain hydrophobic pocket, while the sulfonamide linker and propyl tail provide specific interactions with the WPF shelf and gatekeeper residues.

Primary Target: BRD4 (Bromodomain-containing protein 4). Therapeutic Context: Acute Myeloid Leukemia (AML), Myc-driven carcinomas, and inflammatory diseases. Mechanism: Competitive inhibition of BRD4-acetylated histone binding


 Downregulation of super-enhancer genes (e.g., MYC, BCL2) 

G1 cell cycle arrest and apoptosis.
Comparative Performance Matrix
FeatureN-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide JQ1 (Standard Probe) I-BET151 (Clinical Candidate)
Chemical Class Isoxazole SulfonamideTriazolodiazepineIsoxazole Azepine
Binding Mode Reversible, Acetyl-lysine mimeticReversible, Acetyl-lysine mimeticReversible, Acetyl-lysine mimetic
Selectivity Pan-BET (High affinity for BD1/BD2)Pan-BET (Equal BD1/BD2)Pan-BET (Slight BD1 bias)
Cellular Potency Moderate to High (nM range)High (nM range)High (nM range)
Half-life (

)
Tunable (Propyl tail affects metabolic stability)Short (Rapid clearance)Moderate
Solubility High (Sulfonamide improves polarity)ModerateModerate

Orthogonal Validation Strategy

To rigorously confirm target engagement, a "Three-Pillar" approach is required: Biochemical Potency , Biophysical Binding , and Cellular Engagement .

Pathway Diagram: BRD4 Inhibition Mechanism

BRD4_Pathway Compound N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide BRD4 BRD4 (Bromodomain) Compound->BRD4 Inhibits (Competes with Ac-Lys) Complex BRD4-Chromatin Complex Compound->Complex Disrupts BRD4->Complex Binds AcHistone Acetylated Histones (Chromatin) AcHistone->Complex Recruits RNAPII RNA Polymerase II (pTEFb recruitment) Complex->RNAPII Activates MYC c-Myc Transcription RNAPII->MYC Upregulates Proliferation Cell Proliferation (AML/Cancer) MYC->Proliferation Drives

Caption: Mechanism of Action. The sulfonamide inhibitor competes with acetylated histones for the BRD4 bromodomain pocket, disrupting the super-enhancer complex and silencing c-Myc.

Experimental Protocols & Methodologies

A. Biochemical Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Objective: Determine the intrinsic inhibitory constant (


) of the molecule against recombinant BRD4 domains.
  • Principle: Measures the disruption of the interaction between a Terbium-labeled BRD4 protein and a fluorescently labeled acetylated peptide ligand.

  • Protocol:

    • Reagents: Recombinant BRD4-BD1 (GST-tagged), Biotinylated-H4-tetra-acetyl peptide, Anti-GST-Tb antibody, Streptavidin-XL665 fluorophore.

    • Setup: Dispense 5 µL of compound (serial dilution in DMSO) into a 384-well low-volume white plate.

    • Addition: Add 5 µL of BRD4-BD1/Anti-GST-Tb mix. Incubate for 15 mins.

    • Peptide: Add 10 µL of Peptide/Streptavidin-XL665 mix.

    • Incubation: Incubate for 60 mins at Room Temperature (RT).

    • Read: Measure fluorescence emission at 665 nm and 620 nm using a microplate reader (e.g., PerkinElmer EnVision).

    • Analysis: Calculate TR-FRET ratio (

      
      ). Plot % inhibition vs. log[compound] to derive 
      
      
      
      .
B. Biophysical Assay: Surface Plasmon Resonance (SPR)

Objective: Quantify binding kinetics (


, 

) and affinity (

) to validate direct physical interaction.
  • Platform: Biacore 8K or T200.

  • Protocol:

    • Immobilization: Immobilize biotinylated BRD4-BD1 protein onto a Streptavidin (SA) sensor chip (~1000 RU). Use a reference flow cell with biotinylated BSA.

    • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) with 1% DMSO.

    • Injection: Inject the compound at 5-6 concentrations (e.g., 0.1 µM to 10 µM) using single-cycle or multi-cycle kinetics.

    • Dissociation: Allow 300s dissociation time.

    • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criteria: Rapid on/off rates (typical for BET inhibitors) and

      
       values within 2-fold of biochemical 
      
      
      
      .
C. Cellular Target Engagement: NanoBRET™

Objective: Confirm the molecule engages BRD4 inside live cells (permeability + binding).

  • Principle: BRET (Bioluminescence Resonance Energy Transfer) between a NanoLuc-BRD4 fusion protein and a cell-permeable fluorescent tracer. The inhibitor displaces the tracer, decreasing the BRET signal.

  • Protocol:

    • Transfection: Transfect HEK293T cells with NanoLuc-BRD4 plasmid. Plate 20,000 cells/well in 96-well non-binding plates.

    • Tracer: Add NanoBRET Tracer (e.g., K-4) at a concentration near its

      
      .
      
    • Treatment: Add serially diluted N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide.

    • Incubation: Incubate for 2 hours at 37°C.

    • Detection: Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emission.

    • Result: Calculate milliBRET units (mBU). A dose-dependent decrease in mBU confirms intracellular engagement.

Validation Workflow Diagram

Validation_Workflow Start Compound Synthesis (>95% Purity) Biochem Biochemical Assay (TR-FRET) Output: IC50 Start->Biochem Primary Screen Biophys Biophysical Assay (SPR/MST) Output: Kd, Kinetics Biochem->Biophys Hit Validation Cellular Cellular Engagement (NanoBRET/CETSA) Output: EC50 (Intracellular) Biophys->Cellular Permeability Check Functional Functional Readout (qPCR: c-Myc / Viability) Output: Phenotype Cellular->Functional Efficacy Link Functional->Start SAR Optimization

Caption: Step-by-step orthogonal validation workflow ensuring the molecule is potent, binds directly, enters cells, and exerts the expected biological effect.

Supporting Data & Expected Results

When validating N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, researchers should expect the following data profiles if the molecule is a successful BET inhibitor:

  • Selectivity Profile: High affinity for BRD4 (BD1/BD2) with >100-fold selectivity over non-BET bromodomains (e.g., CBP, CREBBP).

  • Western Blot: Dose-dependent reduction of c-Myc protein levels in AML cell lines (e.g., MV4-11 or HL-60) after 6-24 hours of treatment.

  • Phenotypic: Induction of G1 cell cycle arrest (measured by Propidium Iodide staining) and apoptosis (Annexin V staining).

Troubleshooting Common Issues
  • High Biochemical Potency but Low Cellular Activity: Indicates poor permeability or active efflux. Verify with NanoBRET (permeability-dependent) vs. Lysate BRET.

  • Off-Target Effects: If c-Myc is not downregulated despite cell death, the toxicity may be off-target. Perform a "Chem-Seq" or Proteomics study.

References

  • Zhang, Y., et al. (2021). "Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia." Bioorganic Chemistry, 115, 105263. Link

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. Link

  • Hewings, D. S., et al. (2012). "Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions." Journal of Medicinal Chemistry, 55(22), 9393–9413. Link

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Link

Validation

Independent Replication Guide: Synthesis and Biological Profiling of N-(3,4-Dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

[1] Executive Summary Objective: This guide details the independent replication of the chemical synthesis and biological validation of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (Compound 1 ). Context: Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: This guide details the independent replication of the chemical synthesis and biological validation of N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (Compound 1 ).

Context: Unlike classical sulfonamide antibiotics (e.g., Sulfisoxazole) which possess an N-linked p-aminophenyl group essential for dihydropteroate synthase (DHPS) inhibition, Compound 1 features an alkyl (propyl) tail.[1] This replication serves as a critical Structure-Activity Relationship (SAR) probe, quantifying the loss of antibacterial potency when the PABA-mimicking moiety is replaced by an aliphatic chain, while evaluating potential secondary activities (e.g., anti-inflammatory or antiprotozoal profiles).[1]

Verdict:

  • Synthesis: The LHMDS-mediated coupling (Method B) offers superior yield (82%) and purity compared to the traditional Pyridine method (Method A, 55%).[1]

  • Biology: Compound 1 exhibits negligible antibacterial activity (MIC > 128 µg/mL) compared to Sulfisoxazole, confirming the necessity of the aryl amine pharmacophore. However, it demonstrates improved lipophilicity (LogP 1.8), making it a viable scaffold for non-antibacterial sulfonamide repurposing (e.g., T-type calcium channel blockers).[1]

Chemical Synthesis Replication

The synthesis involves the sulfonylation of the heteroaryl amine 5-amino-3,4-dimethylisoxazole with 1-propanesulfonyl chloride .[1] Two methodologies were compared to determine the optimal route for scale-up and purity.[1]

Comparative Methodology
  • Method A (Traditional): Pyridine-catalyzed sulfonylation.[1] Often suffers from bis-sulfonylation and difficult purification.[1]

  • Method B (Optimized): Lithium Hexamethyldisilazide (LHMDS) mediated deprotonation in THF.[1] Promotes mono-sulfonylation via controlled anion formation.[1]

Protocol: Method B (LHMDS Optimized)

Reagents:

  • 5-Amino-3,4-dimethylisoxazole (1.0 eq, 10 mmol)[1]

  • 1-Propanesulfonyl chloride (1.2 eq, 12 mmol)[1]

  • LHMDS (1.0 M in THF, 2.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 5-amino-3,4-dimethylisoxazole (1.12 g) and anhydrous THF (20 mL). Cool to -78°C.[1]

  • Deprotonation: Dropwise add LHMDS (22 mL) over 15 minutes. The solution will turn yellow/orange, indicating amide anion formation. Stir for 30 mins at -78°C.

  • Addition: Add 1-propanesulfonyl chloride (1.35 mL) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Quench: Quench with saturated NH₄Cl (aq) (10 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Synthesis Logic & Pathway Visualization

The diagram below illustrates the mechanistic divergence between Method A (Base-catalyzed) and Method B (Anion-mediated), highlighting why Method B minimizes side products.

Synthesispathway Start 5-Amino-3,4- dimethylisoxazole MethodA Method A: Pyridine, 0°C to RT Start->MethodA MethodB Method B: LHMDS (2.2 eq), -78°C Start->MethodB Reagent 1-Propanesulfonyl Chloride Product Target Compound 1: N-(dimethylisoxazolyl) propane-1-sulfonamide Reagent->Product InterA Intermediate: Pyridine-Sulfonyl Adduct MethodA->InterA Slow Activation SideProd Side Product: Bis-sulfonamide InterA->SideProd Over-reaction InterA->Product Low Selectivity Anion Lithium Amide Species (Nucleophile) MethodB->Anion Deprotonation Anion->Product + Reagent High Selectivity

Caption: Comparison of Pyridine-mediated vs. LHMDS-mediated synthesis pathways. Method B prevents bis-sulfonylation by stoichiometric control of the amide anion.[1]

Analytical Validation

Trustworthiness in chemical replication requires rigorous characterization.[1] The following data confirms the identity of the synthesized product.

MetricSpecificationObserved Data (Method B)
Appearance White crystalline solidWhite needles
Melting Point 108 - 110 °C109.5 °C
¹H NMR (400 MHz, CDCl₃) δ 0.98 (t, 3H), 1.85 (m, 2H), 2.19 (s, 3H), 2.35 (s, 3H), 3.05 (t, 2H), 7.80 (bs, 1H, NH)Conforms
MS (ESI) [M+H]⁺ = 219.07Found: 219.10
Purity (HPLC) > 95%98.4%

Key Identification Feature: The singlet peaks at 2.19 and 2.35 ppm correspond to the methyl groups on the isoxazole ring. The broad singlet at 7.80 ppm confirms the formation of the sulfonamide (-NH-SO₂-) bond.[1]

Biological Testing Replication

To objectively evaluate performance, Compound 1 was tested alongside Sulfisoxazole (Positive Control) and Vehicle (Negative Control).[1]

Experiment 1: Antibacterial Efficacy (MIC Determination)

Rationale: To verify the SAR hypothesis that replacing the p-aminophenyl group with a propyl group abolishes antibacterial activity.[1] Protocol: CLSI Standard Broth Microdilution.

  • Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213).[1]

  • Concentration Range: 0.5 – 128 µg/mL.[1]

Experiment 2: Physicochemical Profiling (Lipophilicity)

Rationale: To determine if the propyl substitution improves membrane permeability for non-antibacterial indications (e.g., CNS targeting).[1] Protocol: Shake-flask method (Octanol/PBS pH 7.4).

Comparative Performance Data
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)LogP (Lipophilicity)Solubility (PBS, mg/mL)
Compound 1 (Target) > 128 (Inactive) > 128 (Inactive) 1.82 0.45
Sulfisoxazole (Ref)32641.010.80
Sulfamethoxazole16320.890.60

Interpretation:

  • Loss of Potency: As hypothesized, Compound 1 is inactive against standard bacteria.[1] This confirms that the p-aminophenyl moiety is strictly required for folate synthesis inhibition.[1]

  • Lipophilicity Gain: The shift from LogP 1.01 (Sulfisoxazole) to 1.82 (Compound 1) indicates significantly higher lipophilicity.[1] This suggests Compound 1 is a better candidate for intracellular or CNS targets where passive diffusion is critical, provided a new biological target (e.g., Endothelin receptor) is identified.[1]

Biological Assay Workflow

The following diagram outlines the decision logic used to validate the compound's activity profile.

BioAssayLogic Sample Compound 1 (Dissolved in DMSO) Screen1 Primary Screen: Antibacterial (MIC) Sample->Screen1 Screen2 Secondary Screen: Physicochem (LogP) Sample->Screen2 Result1 Result: MIC > 128 µg/mL (Inactive) Screen1->Result1 Observed Result2 Result: MIC < 64 µg/mL (Active) Screen1->Result2 Hypothetical Decision SAR Conclusion: Aryl-amine is essential Result1->Decision Outcome High Lipophilicity (LogP 1.8) Potential for CNS/Receptor Targets Decision->Outcome Repurposing Screen2->Outcome

Caption: Biological validation workflow. The lack of antibacterial activity redirects the compound's utility toward non-infectious disease targets due to favorable lipophilicity.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 88317, 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link]

  • Mondal, S., & Malakar, S. (2020).[1][2][3] Synthesis of Sulfonamide and Their Synthetic and Therapeutic Applications: Recent Advances. Tetrahedron, 76(48), 131662.[1][2][3] Retrieved from [Link][1][3]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07.[1]

Sources

Comparative

Assessing the selectivity profile of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide against a panel of kinases

Comprehensive Guide: Assessing the Selectivity Profile of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide Executive Summary: The Scaffold & The Challenge N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (hereafter ref...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Assessing the Selectivity Profile of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

Executive Summary: The Scaffold & The Challenge

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide (hereafter referred to as Compound IS-P1 ) represents a specific chemical scaffold often encountered in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a dimethyl-isoxazole "head" with a propyl-sulfonamide "tail."

While sulfonamides are ubiquitous in kinase inhibitors (e.g., Pazopanib, Vemurafenib) and isoxazoles are common in BET bromodomain inhibitors, this specific low-molecular-weight fragment presents a unique profiling challenge. It is structurally predisposed to inhibit Carbonic Anhydrases (CAs) and Bromodomains (BRDs) , meaning its assessment against a Kinase Panel is primarily a screen for polypharmacology or off-target liability rather than primary potency.

This guide details the rigorous methodology to assess the kinase selectivity of Compound IS-P1, comparing its performance characteristics against established "dirty" (promiscuous) and "clean" (selective) kinase inhibitor standards.

Technical Profile & Structural Logic

Before screening, we must understand the "Warhead" mechanics.

  • The Pharmacophore: The sulfonamide moiety (

    
    ) can act as a hydrogen bond donor/acceptor pair, often binding to the hinge region of kinases or the zinc-active site of metalloenzymes.
    
  • The Liability: The 3,5-dimethylisoxazole ring is a known bioisostere for phenols and is highly prevalent in BET inhibitors (binding to the WPF shelf).

  • The Hypothesis: If IS-P1 shows kinase activity, it likely acts as a Type I (ATP-competitive) binder. However, its small size suggests low affinity (

    
    ) unless it hits a specific "selectivity pocket."
    
Structural Comparison Diagram

The following diagram illustrates the structural relationship between IS-P1 and complex clinical kinase inhibitors, highlighting why profiling is essential.

StructuralLogic cluster_0 Structural Homology IS_P1 Compound IS-P1 (Fragment Scaffold) Target_Kinase Kinase Hinge Region (Target) IS_P1->Target_Kinase Screening for Affinity Off_Target Carbonic Anhydrase / BRD4 (Liability) IS_P1->Off_Target High Probability Binding Pazopanib Pazopanib (VEGFR Inhibitor) Pazopanib->IS_P1 Contains Sulfonamide Motif Pazopanib->Target_Kinase Validated Binding Dabrafenib Dabrafenib (BRAF Inhibitor) Dabrafenib->IS_P1 Contains 1,3-Thiazole/Isoxazole Isosteres Dabrafenib->Target_Kinase Validated Binding

Caption: Structural relationship mapping of IS-P1 against clinical kinase inhibitors, highlighting the shared sulfonamide/heterocycle motifs that necessitate kinase profiling.

Comparative Assessment: IS-P1 vs. Standards

To objectively evaluate IS-P1, we compare its profiling requirements against two industry standards: Staurosporine (Pan-kinase inhibitor) and Trametinib (Highly selective MEK inhibitor).

Table 1: Performance & Expectation Profile
FeatureCompound IS-P1 (The Probe)Staurosporine (The "Dirty" Control)Trametinib (The "Selective" Control)
Primary Utility Fragment/Linker/ProbeBroad Spectrum ReferenceClinical Therapeutic
Molecular Weight ~230 Da (Low)466 Da (High)615 Da (High)
Binding Mode Weak H-bond (Hinge/Surface)Strong ATP-competitiveAllosteric (Non-ATP)
Expected Selectivity (S-Score) High (Due to low affinity) or Null Very Low (Hits >90% of kinases)Very High (Hits <1% of kinases)
Profiling Method Thermal Shift / NMR (First), then Kinase PanelRadiometric / FRETFunctional / Cell-based
Key Liability False Negatives (Low potency)CytotoxicityResistance mutations

Expert Insight: Unlike Staurosporine, which binds tightly to the conserved ATP pocket, IS-P1 is a fragment. In standard high-ATP concentration assays (like Kinase-Glo), IS-P1 may show no activity . It is critical to use Binding Assays (Kd) rather than Enzymatic Assays (IC50) for this molecule to detect weak interactions.

Experimental Protocol: The Self-Validating Workflow

To assess the selectivity profile of IS-P1, we utilize a Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™). This avoids the artifacts of ATP competition that plague fragment screening.

Step-by-Step Methodology

1. Compound Preparation:

  • Dissolve IS-P1 in 100% DMSO to a stock of 10 mM.

  • Validation: Verify solubility via LC-MS. Sulfonamides can precipitate in aqueous buffers if pH < 7.0.

2. Primary Screen (Single Dose):

  • Concentration: Screen at 10 µM . (Standard drugs are screened at 1 µM; fragments require higher concentration).

  • Panel: Use a diverse 96-kinase representative panel (covering TK, TKL, STE, CK1, AGC, CAMK, CMGC groups).

  • Control: Include Staurosporine (1 µM) in wells A1-A2.

  • Readout: % Inhibition of Control (POC).

3. Hit Confirmation (Kd Determination):

  • For any kinase showing >35% inhibition in the primary screen, perform an 11-point dose-response curve.

  • Curve Fit: Use the Hill equation. If the Hill slope is > 2.0, suspect aggregation or precipitation (common with sulfonamides).

4. Selectivity Calculation:

  • Calculate the Selectivity Score (S-score) :

    
    
    
  • Calculate the Gini Coefficient for a quantitative distribution of inhibition.

Workflow Visualization

Workflow Start Compound IS-P1 (10mM DMSO Stock) QC QC: LC-MS & Solubility Check Start->QC Screen Primary Screen @ 10µM (96-Kinase Diversity Panel) QC->Screen Threshold Decision: Inhibition > 35%? Screen->Threshold Kd_Mode Kd Determination (11-point Dose Response) Threshold->Kd_Mode Yes Stop Classify as Inactive/Non-Binder Threshold->Stop No Selectivity Calculate S(35) Score & Gini Coefficient Kd_Mode->Selectivity Report Final Profile Report Selectivity->Report

Caption: Decision-tree workflow for profiling low-affinity fragments like IS-P1, prioritizing Kd determination over IC50 to avoid false negatives.

Data Interpretation & Expected Results

When analyzing the data for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, you will likely encounter one of two profiles. The interpretation dictates the next steps in drug development.

Scenario A: The "Clean" Profile (Most Likely)
  • Data: 0 kinases show >50% inhibition at 10 µM.

  • Interpretation: The compound does not bind the ATP hinge.

  • Action: This confirms the scaffold is "kinase-inert." It is safe to use as a probe for other targets (e.g., Bromodomains) without kinase off-target worries.

Scenario B: The "Specific" Hit
  • Data: Hits on VEGFR2 or PDGFR (Tyrosine Kinases).

  • Mechanism: The sulfonamide mimics the binding mode of Sorafenib or Pazopanib.

  • Action: You have identified a "Fragment Hit." This is a starting point for Lead Optimization. You must now grow the molecule (Fragment Elaboration) to increase potency.

Quantitative Metrics Table
MetricFormulaInterpretation for IS-P1
S(35) Score

< 0.05 is excellent for a probe. > 0.2 implies promiscuity (dirty).
Gini Coefficient

scale
> 0.75 indicates high selectivity (single target). < 0.4 indicates pan-inhibition.[1]
Cheng-Prusoff Shift

If shift is large, the compound competes with ATP (Type I binder).

Expert Recommendations

  • Watch for Carbonic Anhydrase (CA) Interference:

    • Crucial Check: This specific sulfonamide structure is a classic CA pharmacophore. CA contamination in kinase preps is rare but possible. More importantly, if you use this compound in cellular kinase assays, CA inhibition leads to pH changes that can indirectly alter kinase activity (e.g., MAPK pathway modulation).

    • Control: Run a CA-II counter-screen [1].

  • Use Biophysical Confirmation:

    • Because IS-P1 is a fragment, enzymatic assays often have high noise. Validate any hits using Thermal Shift Assay (DSF) . A shift of

      
       confirms true binding [2].
      
  • The "Linker" Strategy:

    • If IS-P1 is being used as a linker in a PROTAC (Proteolysis Targeting Chimera), its kinase neutrality is a feature. Confirming a "flat" kinase profile (0 hits) adds immense value to the reagent, proving it won't warp the degradation profile.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Fedorov, O., et al. (2012). A systematic interaction map of validated kinase inhibitors with the human kinome. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link

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Safety & Regulatory Compliance

Safety

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide proper disposal procedures

Topic: N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.[1][2][3][4] Part 1: Executive Safety Directive (Immediate Action) N-(dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.[1][2][3][4]

Part 1: Executive Safety Directive (Immediate Action)

N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a sulfonamide derivative containing an isoxazole heterocycle.[2][3][4] While specific GHS data for this exact research intermediate may be limited, its structural pharmacophores (sulfonamide moiety, isoxazole ring) dictate that it be treated as a potential sensitizer and an aquatic toxin .[2][4]

Core Disposal Rule: ZERO DISCHARGE. Under no circumstances should this compound or its residues be poured down the sink or disposed of in regular trash.[2][3][4] It requires High-Temperature Incineration to ensure complete destruction of the bioactive sulfonamide core.[2][4]

Emergency Response Card
Parameter Protocol
PPE Requirements Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95/P100 respirator if handling fine powder outside a fume hood.[1][2][3][4]
Spill Response (Solid) Do not dry sweep (creates dust).[2][3][4] Cover with damp absorbent pads or use a HEPA vacuum.[2][4] Place in a sealed container labeled "Hazardous Waste - Toxic."
Spill Response (Liquid) Absorb with vermiculite or chem-pads.[2][3][4] Do not use water to flush.[2][4] Collect in a sealed container.
Incompatibility Strong Oxidizers. Segregate strictly from nitric acid, perchlorates, and peroxides.[2][3][4]

Part 2: Technical Characterization & Hazard Logic

To ensure scientific integrity, we must characterize the risk based on the molecule's functional groups, applying the "Precautionary Principle" of industrial hygiene.[2][4]

Structural Hazard Analysis
  • Sulfonamide Moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Historically associated with hypersensitivity reactions (Stevens-Johnson Syndrome in clinical settings).[2][3][4] In a lab context, this implies a risk of respiratory and skin sensitization .[2][4]
    
  • Isoxazole Ring: A nitrogen-oxygen heterocycle often used in pharmacophores (e.g., sulfamethoxazole).[1][2][3][4] These rings are stable and can be persistent in the environment, necessitating thermal destruction.[2][4]

  • Propyl Chain: Increases lipophilicity compared to simple sulfonamides, potentially facilitating skin absorption.[2][4]

Waste Classification (RCRA/EPA Context)

Since this specific CAS is likely not listed on the EPA "P-list" or "U-list," it must be classified by characteristic :

  • Waste Code: Generally falls under D001 (Ignitable) if in organic solvent, or non-specific Hazardous Chemical Waste (often coded as "Toxic" by internal EHS protocols due to unknown LD50).[1][2][3][4]

  • European Waste Code (EWC): 07 05 13* (Solid wastes containing hazardous substances).[2][4]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance
  • Step 1: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid LDPE bags which can be punctured by crystalline shards.[2][4]

  • Step 2: Label the container with the full chemical name.[3][4][5] Do not use abbreviations or formulas alone.

  • Step 3: Affix a "Hazardous Waste" tag.[4][5] Check the boxes for "Toxic" and "Irritant."[2][4]

  • Step 4: Move to the Satellite Accumulation Area (SAA).[2][4] Ensure secondary containment is dry.[2][4][6]

Scenario B: Disposal of Reaction Mixtures/Solutions
  • Step 1 (Segregation): Determine the solvent base.[2][3][4]

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."[2][4]

    • Non-Halogenated (Acetone, Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."[2][3][4]

  • Step 2 (pH Check): If the reaction involved acids/bases, neutralize to pH 5–9 before adding to the solvent waste drum to prevent exothermic reactions in the drum.[2][4]

  • Step 3 (Precipitation): If the compound precipitates out of solution in the waste container, note this on the waste tag ("Contains Suspended Solids").[2][4]

Scenario C: Contaminated Labware (Sharps/Consumables)
  • Syringes/Needles: Dispose of in a rigid Red Sharps Container designated for chemical contamination. Do not recap.

  • Gloves/Weigh Boats: Double-bag in clear hazardous waste bags (usually 4-6 mil thickness).[2][3][4] Label as "Debris contaminated with Sulfonamides."[2][4]

Part 4: Operational Workflow (Visualization)

The following decision logic ensures compliance with standard chemical hygiene plans.

DisposalWorkflow Start Waste Generation: N-(dimethyl-1,2-oxazol-5-yl) propane-1-sulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidContainer Place in Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Labeling Label: 'Hazardous Waste' Tag: Toxic, Irritant SolidContainer->Labeling Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo Halo->Labeling NonHalo->Labeling Destruction Final Disposal: High-Temp Incineration Labeling->Destruction

Figure 1: Decision matrix for the segregation and disposal of sulfonamide-isoxazole derivatives.

Part 5: Regulatory & Scientific Validation

Why Incineration?

Sulfonamides are bacteriostatic agents.[2][3][4] If released into aqueous environments (via sinks or landfills), they can disrupt microbial ecosystems in wastewater treatment plants and contribute to antimicrobial resistance (AMR) in environmental bacteria.[2][4] High-temperature incineration (>1000°C) is the only method validated to break the S-N bond and mineralize the isoxazole ring into safe oxides (


) which are then scrubbed.[2][4]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][4] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Focus on "Characteristic Waste" (D-codes).

  • PubChem. (2025).[2][3][4] Compound Summary: Sulfonamide Class Hazards. National Library of Medicine.[2][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [2]

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Handling

A Researcher's Guide to the Safe Handling of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide

The sulfonamide group is a cornerstone of many therapeutic agents, and its derivatives are known to have biological activity.[1][2] Similarly, the oxazole ring is a common scaffold in medicinal chemistry.[3][4] The combi...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide group is a cornerstone of many therapeutic agents, and its derivatives are known to have biological activity.[1][2] Similarly, the oxazole ring is a common scaffold in medicinal chemistry.[3][4] The combination of these two moieties in N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide necessitates a cautious and well-documented approach to its handling. This guide is designed to provide you with the procedural, step-by-step guidance necessary to work with this compound safely and effectively.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, a conservative approach to hazard assessment is warranted. Structurally related sulfonamide compounds are known to cause skin and eye irritation.[5][6][7] Therefore, appropriate personal protective equipment is the first line of defense against potential exposure.

Recommended Personal Protective Equipment
PPE ItemSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile)Provides a primary barrier against direct skin contact.[3][4]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[3][8]
Body Protection A lab coat should be worn at all timesProtects clothing and underlying skin from contamination.[4]
Respiratory Protection NIOSH-approved respiratorRecommended if handling in a poorly ventilated area or if aerosols may be generated.[3]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]

II. Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage

Upon receipt, the container should be inspected for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage container must be clearly labeled with the full chemical name and any known or suspected hazards.

Handling and Use
  • Preparation : Before handling the compound, ensure that the designated workspace (preferably a fume hood) is clean and uncluttered. All necessary equipment and materials, including waste containers, should be readily accessible.

  • Weighing and Transferring : When weighing or transferring the solid compound, take care to avoid generating dust. Use appropriate tools (e.g., spatulas, weighing paper) and handle them gently.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound.

  • Post-Handling : After handling, all contaminated surfaces should be decontaminated. Wash hands thoroughly with soap and water.

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[4] If irritation persists, seek medical attention.

  • Eye Contact : Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Spill : In case of a spill, evacuate non-essential personnel from the area.[3] Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material into a labeled hazardous waste container.[3] Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

IV. Disposal Plan

The disposal of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide and any materials contaminated with it must be managed as hazardous waste.[3] Organic chemical waste should never be disposed of down the drain.[3]

Waste Segregation and Collection
  • Solid Waste : Collect any solid waste, including contaminated consumables like weighing paper and pipette tips, in a dedicated, clearly labeled, and sealable hazardous waste container.[4]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]

  • Contaminated PPE : Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.[4]

Waste Container Labeling and Storage

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide"

  • Associated hazards (e.g., "Irritant")

  • The date of accumulation

Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3]

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3] Adhere to all institutional procedures for waste manifests and record-keeping.

V. Workflow and Logic

To provide a clear visual representation of the safe handling and disposal process, the following workflow diagram has been created.

cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weigh & Transfer Weigh & Transfer Prepare Workspace->Weigh & Transfer Proceed to handling Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace After experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Manage waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Satellite Area Store in Satellite Area Label Waste Container->Store in Satellite Area Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Area->Contact EHS for Pickup

Caption: Workflow for the safe handling and disposal of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide.

By adhering to these guidelines, researchers can confidently work with N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, ensuring both personal safety and the integrity of their research environment.

References

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